molecular formula C34H46O17 B15563444 Yadanzioside L

Yadanzioside L

Cat. No.: B15563444
M. Wt: 726.7 g/mol
InChI Key: VQXORSYVERYBCU-GHXNOFRVSA-N
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Description

Yadanzioside L is a useful research compound. Its molecular formula is C34H46O17 and its molecular weight is 726.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H46O17

Molecular Weight

726.7 g/mol

IUPAC Name

methyl 15,16-dihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7-

InChI Key

VQXORSYVERYBCU-GHXNOFRVSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin and Technical Profile of Yadanzioside L: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L is a naturally occurring quassinoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the origin, isolation, and structural elucidation of this compound. Detailed experimental protocols, compiled and synthesized from established methodologies for quassinoid separation, are presented to facilitate further research. Furthermore, this document explores the potential mechanism of action of related compounds, offering insights into possible signaling pathways that may be modulated by this compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of comparison.

Introduction

This compound is a member of the quassinoid family, a group of bitter, degraded triterpenoids known for their complex structures and diverse pharmacological properties. The growing interest in natural products for drug discovery has positioned compounds like this compound as promising candidates for further investigation. This guide aims to serve as a comprehensive technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Origin of this compound

This compound is a phytochemical isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Brucea javanica, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use for treating various ailments.[2] The plant is a rich source of quassinoids, which are considered to be the main bioactive constituents responsible for its therapeutic effects.[3][4][5]

Experimental Protocols

The following sections detail the experimental procedures for the isolation and structural characterization of this compound. These protocols are a synthesis of methodologies reported for the separation and identification of quassinoids from Brucea javanica.

Extraction of Crude Quassinoids

The initial step involves the extraction of a crude mixture of compounds from the plant material.

Protocol 1: Solvent Extraction of Brucea javanica Seeds

  • Plant Material Preparation: Air-dried and powdered seeds of Brucea javanica are used as the starting material.

  • Initial Extraction: The powdered seeds are subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure maximum yield.

  • Solvent Evaporation: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The quassinoid glycosides, including this compound, are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

Isolation and Purification of this compound

The enriched fraction is then subjected to a series of chromatographic techniques to isolate the pure compound.

Protocol 2: Chromatographic Separation

  • Column Chromatography (CC): The ethyl acetate or n-butanol fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol or ethyl acetate and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column. A common mobile phase is a gradient of methanol and water or acetonitrile and water.

  • Final Purification: The isolated this compound is washed with a suitable solvent and dried to yield a pure compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.

Protocol 3: Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.[6]

    • 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, and thus deduce the complete chemical structure.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₄₆O₁₇[5]
Molecular Weight 726.7 g/mol [5]
Exact Mass 726.2735 Da[5]
Source Seeds of Brucea javanica[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations (Hypothetical Data based on typical quassinoids)
HR-ESI-MS [M+Na]⁺ peak observed, confirming the molecular formula.
¹H NMR (500 MHz, C₅D₅N) Signals corresponding to a glucose moiety, olefinic protons, and characteristic quassinoid skeletal protons.
¹³C NMR (125 MHz, C₅D₅N) Resonances for carbonyl groups, olefinic carbons, a glucosyl unit, and the tetracyclic carbon skeleton.
2D NMR (COSY, HSQC, HMBC) Correlations confirming the connectivity of the aglycone and the position of the glycosidic linkage.

Note: Specific, publicly available NMR and MS spectra for this compound are limited. The data presented here is representative of what would be expected for a compound of this class.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the isolation and characterization of this compound and a potential signaling pathway that may be affected by related quassinoids.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation b_javanica Brucea javanica seeds powdered_seeds Powdered Seeds b_javanica->powdered_seeds extraction Methanol Extraction powdered_seeds->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, CHCl3, EtOAc) crude_extract->partitioning polar_fraction Polar Fraction (EtOAc) partitioning->polar_fraction column_chrom Silica Gel Column Chromatography polar_fraction->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound ms_analysis Mass Spectrometry (MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis structure Elucidated Structure ms_analysis->structure nmr_analysis->structure

Caption: Experimental workflow for the isolation and characterization of this compound.

signaling_pathway cluster_cell Potential Apoptosis Pathway (inferred from Yadanziolide A) yadanzioside_l Yadanziolide-like Quassinoid jak JAK yadanzioside_l->jak Inhibition bcl2 Bcl-2 (Anti-apoptotic) yadanzioside_l->bcl2 Downregulation bax Bax (Pro-apoptotic) yadanzioside_l->bax Upregulation stat3 STAT3 jak->stat3 Phosphorylation stat3->bcl2 Upregulation apoptosis Apoptosis bcl2->apoptosis caspase Caspase Activation bax->caspase caspase->apoptosis

Caption: Postulated signaling pathway for apoptosis induction by a related quassinoid.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been extensively studied, research on structurally similar quassinoids from Brucea javanica provides valuable insights. For instance, Yadanziolide A, another quassinoid from the same plant, has been shown to induce apoptosis in hepatocellular carcinoma cells through the JAK-STAT signaling pathway.[7] This compound was found to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[7] Inhibition of STAT3 can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and programmed cell death.[7]

Given the structural similarities among quassinoids, it is plausible that this compound may exert its biological effects through similar mechanisms, potentially by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This compound, a quassinoid glycoside originating from the seeds of Brucea javanica, represents a promising natural product for further scientific investigation. This technical guide has provided a comprehensive overview of its origin, along with synthesized, detailed protocols for its isolation and structural elucidation. The presented data and visualizations aim to facilitate future research into the pharmacological properties and therapeutic potential of this compound. While the precise mechanism of action of this compound remains to be fully elucidated, studies on related compounds suggest that modulation of key signaling pathways, such as those involved in apoptosis, may play a significant role in its biological activity. Continued exploration of this compound and other quassinoids is warranted to unlock their full potential in the development of novel therapeutics.

References

Unveiling Yadanzioside L: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, isolation, and potential therapeutic applications of Yadanzioside L, a significant quassinoid glycoside derived from the traditional medicinal plant Brucea javanica. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into its biological activity.

This compound, a complex tetracyclic triterpenoid, has been identified as a constituent of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating ailments such as dysentery and malaria. Modern scientific inquiry has unveiled the potent cytotoxic and antileukemic properties of compounds within this plant, with this compound emerging as a molecule of significant interest. This guide synthesizes the available scientific literature to provide a detailed overview of this promising natural product.

Discovery and Structural Elucidation

This compound was first isolated and its structure elucidated in 1985 by a team of Japanese researchers, Yoshimura et al., from the seeds of Brucea javanica. The structure was determined through meticulous spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, revealing a complex quassinoid glycoside.

Isolation and Purification from Brucea javanica

The isolation of this compound is a multi-step process requiring careful extraction and chromatographic separation. The general workflow for isolating quassinoids from Brucea javanica provides a foundational protocol that can be adapted and optimized for the specific isolation of this compound.

Experimental Protocol: General Isolation Procedure
  • Plant Material Preparation: Dried and powdered seeds of Brucea javanica are the starting material.

  • Extraction: The powdered seeds are subjected to solvent extraction, typically with methanol, to obtain a crude extract.

  • Fractionation: The crude methanol extract is then partitioned between different solvents of varying polarities to separate compounds based on their chemical properties. This compound, being a glycoside, is typically found in the more polar, water-soluble fractions.

  • Chromatographic Purification: The water-soluble fraction undergoes a series of chromatographic separations to isolate individual compounds.

    • Column Chromatography: Initial separation is often performed on a silica gel column.

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, a high-resolution technique that separates compounds based on their affinity for the stationary phase.[1][2][3][4]

    • Centrifugal Partition Chromatography (CPC): This technique can also be employed for the separation of quassinoids.

experimental_workflow start Dried Brucea javanica Seeds extraction Methanol Extraction start->extraction Grind fractionation Solvent Partitioning (Water-soluble fraction) extraction->fractionation Concentrate & Partition column_chrom Column Chromatography (e.g., Silica Gel) fractionation->column_chrom Separate prep_hplc Preparative HPLC column_chrom->prep_hplc Further Purify pure_compound Pure this compound prep_hplc->pure_compound Isolate

Figure 1: General workflow for the isolation of this compound.

Biological Activity: Cytotoxicity and Antileukemic Potential

This compound has demonstrated significant biological activity, particularly its cytotoxicity against cancer cell lines.

Quantitative Data on Cytotoxic Activity

The primary reported biological activity of this compound is its potent effect against murine leukemia cells.

CompoundCell LineActivity MetricValueReference
This compound P-388 Murine LeukemiaIC502.9 µg/mL(Kim et al., 2004a)

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: P-388 murine leukemia cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been extensively elucidated, the known mechanisms of other quassinoids from Brucea javanica suggest potential avenues of action. Many quassinoids are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

A common pathway implicated in the pro-apoptotic effects of natural compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8][9] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Inhibition of this pathway can lead to the induction of apoptosis. It is plausible that this compound may exert its cytotoxic effects through the modulation of such critical cell survival pathways.

signaling_pathway Yadanzioside_L This compound Cell_Membrane Cell Membrane Apoptosis Apoptosis (Cell Death) Yadanzioside_L->Apoptosis Induces? Cell_Cycle_Arrest Cell Cycle Arrest Yadanzioside_L->Cell_Cycle_Arrest Induces? NFkB_Pathway NF-κB Signaling Pathway Cell_Membrane->NFkB_Pathway Inhibition? NFkB_Pathway->Apoptosis Inhibits Proliferation Cancer Cell Proliferation NFkB_Pathway->Proliferation Promotes Apoptosis->Proliferation Prevents Cell_Cycle_Arrest->Proliferation Prevents

Figure 2: Hypothetical mechanism of this compound action.

Further research is imperative to delineate the precise molecular targets and signaling cascades affected by this compound. Such studies will be crucial in unlocking its full therapeutic potential in the development of novel anticancer agents. This technical guide provides a solid foundation for these future investigations into this fascinating and potent natural product.

References

Chemical structure and properties of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Potent Antiviral Quassinoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated significant biological activity, particularly as a potent antiviral agent. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical structure, physicochemical properties, and known biological effects. This document synthesizes available data to serve as a foundational resource for researchers in natural product chemistry, virology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is classified as a C20 quassinoid, a class of bitter principles known for their complex and highly oxygenated tetracyclic triterpene structures. The chemical structure of this compound is characterized by a picrasane skeleton, substituted with a glycosidic moiety and a distinctive ester side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₄₆O₁₇--INVALID-LINK--
Molecular Weight 726.7 g/mol --INVALID-LINK--
CAS Number 99132-97-5--INVALID-LINK--
Appearance White powder-
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol--INVALID-LINK--[1]
Source Seeds of Brucea javanica (L.) Merr.--INVALID-LINK--[1]

Biological Activity

The most prominently reported biological activity of this compound is its potent antiviral effect against the Tobacco Mosaic Virus (TMV).

Antiviral Activity

A study investigating the anti-TMV activity of quassinoids isolated from the seeds of Brucea javanica identified this compound as a highly active compound.[1] The inhibitory activity was quantified, and the results are summarized in the table below.

Table 2: In Vitro Anti-Tobacco Mosaic Virus (TMV) Activity of this compound

CompoundIC₅₀ (µM)Positive Control (Ningnanmycin) IC₅₀ (µM)Source
This compound 4.86117.3--INVALID-LINK--

This data indicates that this compound is significantly more potent than the commercial antiviral agent Ningnanmycin in inhibiting TMV replication in vitro.

Other Potential Activities

While specific studies on other biological activities of this compound are limited, the broader class of quassinoids from Brucea javanica has been reported to possess a range of pharmacological properties, including antileukemic, antimalarial, and anti-inflammatory effects.[2] Further research is warranted to explore if this compound shares these activities.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound and the specific anti-TMV assay used to determine its IC₅₀ value are not extensively detailed in the currently available literature. However, a general workflow for such studies can be inferred.

General Isolation and Purification Workflow

The isolation of quassinoid glycosides like this compound from Brucea javanica seeds typically involves the following steps:

experimental_workflow start Dried Seeds of Brucea javanica extraction Solvent Extraction (e.g., Methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate, n-Butanol) extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 end Pure this compound chromatography2->end

Figure 1. A generalized workflow for the isolation and purification of this compound.
Anti-Tobacco Mosaic Virus (TMV) Assay (General Protocol)

The anti-TMV activity of compounds is often evaluated using a leaf-disk or half-leaf method. The general steps are outlined below:

antiviral_assay_workflow start TMV Inoculum Preparation mixing Mixing of TMV with Test Compound (different concentrations) start->mixing inoculation Inoculation onto Host Plant Leaves (e.g., Nicotiana tabacum) mixing->inoculation incubation Incubation under Controlled Conditions inoculation->incubation observation Observation and Counting of Local Lesions incubation->observation calculation Calculation of Inhibition Rate and IC50 observation->calculation end IC50 Value calculation->end

Figure 2. A generalized workflow for the anti-TMV activity assay.

Signaling Pathways and Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound's antiviral activity has not been elucidated. However, studies on other natural products with anti-TMV activity suggest potential mechanisms that could be relevant for this compound. One common target for antiviral compounds is the viral coat protein, which is essential for viral assembly. It is plausible that this compound interacts with the TMV coat protein, thereby inhibiting the formation of new viral particles.

signaling_pathway cluster_virus Tobacco Mosaic Virus (TMV) Life Cycle Viral RNA Viral RNA Viral Assembly Viral Assembly Viral RNA->Viral Assembly Coat Protein Coat Protein Coat Protein->Viral Assembly New Virions New Virions Viral Assembly->New Virions This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Viral Assembly ?

Figure 3. A hypothesized mechanism of action for this compound against TMV.

Future Directions

This compound presents a promising lead compound for the development of novel antiviral agents. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for further studies and the generation of analogs for structure-activity relationship (SAR) analysis.

  • Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism by which this compound inhibits TMV replication.

  • Broad-Spectrum Antiviral Screening: Evaluation of the activity of this compound against a wider range of plant and animal viruses.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to determine its potential for in vivo applications.

  • Exploration of Other Biological Activities: Investigation into the potential anticancer, anti-inflammatory, and antimalarial properties of this compound.

Conclusion

This compound is a structurally complex natural product with potent in vitro activity against the Tobacco Mosaic Virus. While current knowledge provides a solid foundation, further in-depth studies are required to fully understand its therapeutic potential. This technical guide serves as a starting point for researchers interested in exploring the promising biological activities of this fascinating molecule.

References

Yadanzioside L: A Technical Whitepaper on a Quassinoid with Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a complex quassinoid glycoside with the molecular formula C34H46O17, is a natural product isolated from the seeds of Brucea javanica (L.) Merr. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its study. Notably, this compound has demonstrated promising antiviral activity, specifically against the Tobacco Mosaic Virus (TMV), warranting further investigation for its potential applications in agriculture and beyond. This document consolidates the current knowledge to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine for treating various ailments, including malaria, dysentery, and cancer. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, with quassinoids being a prominent class. This compound is one such quassinoid, characterized by a complex polycyclic structure and a glycosidic moiety. Its identification and subsequent biological screening have revealed a significant inhibitory effect on the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. This whitepaper aims to present a detailed account of the technical information available for this compound to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is a highly oxygenated tetracyclic triterpenoid glycoside. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C34H46O17[1][2]
Molecular Weight 726.72 g/mol [1]
CAS Number 99132-97-5[1]
IUPAC Name methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate

Biological Activity

The primary reported biological activity of this compound is its potent inhibition of the Tobacco Mosaic Virus (TMV).

ActivityIC50 ValueReference
Anti-Tobacco Mosaic Virus (TMV) Activity 4.86 μM[1][2]

Other quassinoids isolated from Brucea javanica have demonstrated a broader range of biological effects, including antileukemic, anticancer, and anti-inflammatory activities. While these activities have not been specifically reported for this compound, the shared structural scaffold suggests that further screening of this compound for these effects could be a promising avenue for research.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioassays of this compound are not fully available in the public domain. However, based on the primary literature concerning the isolation of this compound and general methodologies for similar compounds, a putative experimental workflow can be outlined.

Isolation and Purification of this compound from Brucea javanica

The isolation of this compound, as described in the seminal work by Yoshimura et al. (1985), would have likely followed a multi-step chromatographic process.

dot

G Start Dried Seeds of Brucea javanica Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., with n-Hexane, EtOAc, n-BuOH) Crude_Extract->Partitioning Water_Soluble Water-Soluble Fraction Partitioning->Water_Soluble Column_Chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel) Water_Soluble->Column_Chromatography Fractions Fractions Containing Yadanziosides Column_Chromatography->Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Yadanzioside_L Pure this compound HPLC->Yadanzioside_L

Figure 1. A speculative workflow for the isolation and purification of this compound.
  • Extraction: The dried and powdered seeds of Brucea javanica are typically extracted with methanol at room temperature.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

  • Column Chromatography: The polar fractions are subjected to column chromatography over various stationary phases, such as Diaion HP-20 and silica gel, using gradient elution with solvent systems like chloroform-methanol-water.

  • Preparative HPLC: Final purification is typically achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact mass and molecular formula (C34H46O17).

  • Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the presence of functional groups such as hydroxyls (-OH), esters (C=O), and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments would have been crucial for elucidating the complex polycyclic structure and determining the connectivity of all atoms, as well as establishing the stereochemistry.

Anti-Tobacco Mosaic Virus (TMV) Activity Assay

The anti-TMV activity of this compound would have been evaluated using a local lesion assay on a susceptible host plant, such as Nicotiana tabacum L. 'Xanthi-nc'.

dot

G TMV_Preparation TMV Inoculum Preparation Inoculation Leaf Inoculation with TMV and Test Compound TMV_Preparation->Inoculation Host_Plant Host Plant Cultivation (Nicotiana tabacum L.) Host_Plant->Inoculation Incubation Incubation under Controlled Conditions (Light/Temperature) Inoculation->Incubation Lesion_Counting Counting of Local Lesions Incubation->Lesion_Counting IC50_Calculation Calculation of IC50 Value Lesion_Counting->IC50_Calculation

Figure 2. A generalized workflow for the anti-TMV local lesion assay.
  • Inoculum Preparation: A purified TMV suspension is prepared in a suitable buffer.

  • Inoculation: The leaves of the host plant are mechanically inoculated with the TMV suspension, either mixed with or applied after the test compound (this compound) at various concentrations. Control leaves are inoculated with TMV and a vehicle control.

  • Incubation: The inoculated plants are maintained in a controlled environment (e.g., greenhouse) for a period sufficient for local lesions to develop (typically 3-5 days).

  • Data Analysis: The number of local lesions on the treated leaves is counted and compared to the control leaves. The concentration of this compound that inhibits the formation of local lesions by 50% (IC50) is then calculated.

Signaling Pathways

Currently, there is no publicly available research data on the specific signaling pathways that are modulated by this compound. The mechanism by which it exerts its anti-TMV activity is yet to be elucidated. Future research could focus on investigating its effects on viral replication, cell-to-cell movement, or the induction of host plant defense responses. Given the diverse biological activities of other quassinoids, exploring the impact of this compound on key cellular signaling pathways in various disease models, such as those involved in inflammation and cancer (e.g., NF-κB, MAPK, PI3K/Akt), could reveal novel therapeutic applications.

Conclusion and Future Directions

This compound is a structurally complex natural product with confirmed potent anti-TMV activity. This technical guide has summarized the available information on its chemical properties and biological activity. However, significant gaps in our knowledge remain, particularly concerning detailed experimental protocols and its mechanism of action. To fully realize the potential of this compound, future research should prioritize:

  • Re-isolation and comprehensive spectroscopic characterization to provide a complete and publicly accessible dataset.

  • Detailed investigation of its anti-TMV mechanism , including its effects on viral proteins and host plant factors.

  • Broad-spectrum biological screening to explore other potential therapeutic activities, such as anticancer and anti-inflammatory effects.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity, which could guide the synthesis of more potent analogs.

Addressing these research questions will be crucial for unlocking the full therapeutic and agrochemical potential of this compound.

References

Unveiling the Therapeutic Potential of Yadanzioside L and Related Quassinoids from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid, a class of bitter principles belonging to the Simaroubaceae family, isolated from the seeds of Brucea javanica. While research on this compound is still in its nascent stages, the broader family of quassinoids from Brucea javanica, such as Brusatol and Bruceine D, have demonstrated significant biological activities, including potent anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and its more extensively studied chemical relatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation. Due to the limited specific data on this compound, this document leverages the wealth of information available for other prominent Brucea javanica quassinoids to infer its likely biological profile and guide future research.

Biological Activities of Brucea javanica Quassinoids

The primary therapeutic potentials of quassinoids derived from Brucea javanica lie in their cytotoxic and anti-inflammatory properties. While specific data for this compound is sparse, a study has reported its strong antiviral activity against the tobacco mosaic virus (TMV), with a half-maximal inhibitory concentration (IC50) of 4.86 μM[1]. The broader class of quassinoids from this plant has been extensively evaluated for anticancer and anti-inflammatory activities.

Anticancer Activity

Quassinoids from Brucea javanica, notably Brusatol and Bruceine D, have shown potent cytotoxic effects against a wide range of cancer cell lines.

Table 1: Cytotoxicity of Brusatol against Various Cancer Cell Lines [2][3][4][5]

Cell LineCancer TypeIC50 (µM)
NB4Leukemia0.03
BV173Leukemia0.01
SUPB13Leukemia0.04
A549Lung Cancer< 0.06
MCF-7Breast Cancer0.08
HCT-116Colorectal Cancer0.067
PANC-1Pancreatic Cancer0.36
SW1990Pancreatic Cancer0.10
Hep3BLiver Cancer0.69
Huh-7Liver Cancer0.34
Bel-7404Liver Cancer0.018
LN686Head and Neck Squamous Cell Carcinoma< 0.02
Tu167Head and Neck Squamous Cell Carcinoma< 0.02
FaDuHead and Neck Squamous Cell Carcinoma< 0.02
JMARHead and Neck Squamous Cell Carcinoma< 0.02

Table 2: Cytotoxicity of Bruceine D against Various Cancer Cell Lines [6]

Cell LineCancer TypeIC50 (µM)
H460Lung Cancer0.5
A549Lung Cancer0.6
Anti-inflammatory Activity

Several quassinoids from Brucea javanica have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, Bruceoside B has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages with IC50 values ranging from 0.11 to 45.56 μM for a series of related compounds[7]. These compounds were also found to decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[7]. The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB and MAPK signaling pathways[7][8][9].

Signaling Pathways

The biological activities of Brucea javanica quassinoids are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Quassinoids like Brusatol and Bruceine D have been shown to inhibit the activation of NF-κB[9][10]. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->genes Activates Transcription YadanziosideL This compound (and related quassinoids) YadanziosideL->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Brucea javanica quassinoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and cancer. Brusatol has been shown to activate the JNK and p38 MAPK pathways while inhibiting the ERK1/2 pathway in certain cancer cells[2][11][12]. The differential regulation of MAPK pathways can lead to the induction of apoptosis and inhibition of cell proliferation.

MAPK_Modulation cluster_stimulus Cellular Stress / Growth Factors cluster_cell Cancer Cell Stimulus Stimulus Ras Ras Stimulus->Ras MKK4_7 MKK4/7 Stimulus->MKK4_7 MKK3_6 MKK3/6 Stimulus->MKK3_6 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis YadanziosideL This compound (and related quassinoids) YadanziosideL->ERK1_2 Inhibits YadanziosideL->JNK Activates YadanziosideL->p38 Activates

Caption: Modulation of MAPK signaling pathways by Brucea javanica quassinoids.

Experimental Protocols

The following are representative protocols for assessing the key biological activities of quassinoids.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of the quassinoid. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at 570 nm. E->F G 7. Calculate cell viability and IC50. F->G NO_Assay_Workflow A 1. Seed RAW 264.7 macrophages in a 96-well plate. B 2. Pre-treat cells with the quassinoid for 1-2 hours. A->B C 3. Stimulate cells with LPS (1 µg/mL). B->C D 4. Incubate for 24 hours. C->D E 5. Collect supernatant and add Griess reagent. D->E F 6. Measure absorbance at 540 nm. E->F G 7. Calculate NO inhibition and IC50. F->G

References

Lack of Publicly Available Data on the Cytotoxic Effects of Yadanzioside L on P-388 Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the cytotoxic effects of Yadanzioside L on P-388 murine leukemia cells.

This absence of information prevents the creation of an in-depth technical guide as requested, as there is no quantitative data, experimental protocols, or established signaling pathways to report on this specific interaction. The P-388 cell line is a well-established model in cancer research, frequently used for screening potential cytotoxic compounds.[1][2] However, it appears that this compound has not been the subject of published research in this specific context.

While general protocols for cytotoxicity assays using cell lines like P-388 are well-documented, the specific parameters and results for this compound are not available. These general assays often involve methods such as MTT, LDH release, or flow cytometry to measure cell viability and death.[3][4][5][6][7]

For researchers and drug development professionals interested in this area, the lack of data presents a research opportunity. Investigating the potential cytotoxic effects of this compound on P-388 cells would be a novel contribution to the field.

Below are generalized experimental workflows that could be adapted for such a study.

General Experimental Workflow for Cytotoxicity Assessment

A typical workflow to assess the cytotoxic effects of a compound like this compound on P-388 cells would involve the following steps.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis P388 P-388 Cell Culture Seeding Cell Seeding (96-well plates) P388->Seeding Compound This compound Preparation (Stock Solution & Dilutions) Treatment Treatment with this compound Compound->Treatment Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability Measurement Absorbance/Fluorescence Measurement Viability->Measurement Calculation IC50 Value Calculation Measurement->Calculation

Caption: A generalized workflow for determining the IC50 value of a compound on a cancer cell line.

Potential Signaling Pathways for Investigation

Should this compound exhibit cytotoxicity, subsequent research could explore the underlying mechanism of action. Common signaling pathways involved in drug-induced apoptosis that could be investigated are outlined below.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway YadanziosideL This compound Mitochondria Mitochondria YadanziosideL->Mitochondria DeathReceptors Death Receptors (e.g., Fas, TRAIL) YadanziosideL->DeathReceptors CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic and extrinsic apoptosis signaling pathways that could be activated by a cytotoxic compound.

Due to the absence of specific data for this compound and P-388 cells, this document serves to highlight the current knowledge gap and provide a foundational framework for future research in this area.

References

Yadanzioside L: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a member of the quassinoid glycoside family, a group of bitter, tetracyclic triterpenoid natural products. These compounds are predominantly isolated from plants of the Simaroubaceae family, with Brucea javanica (L.) Merr. being a prominent source. Quassinoids, including the yadanziosides, have garnered significant scientific interest due to their diverse and potent biological activities, particularly their cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of this compound, including its biological activity, putative mechanisms of action, and detailed experimental protocols relevant to its study.

Chemical Structure

Chemical structure information for this compound is available through public chemical databases such as PubChem (CID 6436225).

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. Research has demonstrated its potential as an antineoplastic agent.

Quantitative Cytotoxicity Data

A key study by Kim et al. (2004) reported the cytotoxic activity of this compound against P-388 murine leukemia cells. This data, along with that of other related quassinoid glycosides isolated in the same study, is summarized below for comparative analysis.[1][2]

CompoundCell LineIC50 (µg/mL)
This compound P-388 Murine Leukemia 2.9
Javanicoside IP-388 Murine Leukemia7.5
Javanicoside JP-388 Murine Leukemia2.3
Javanicoside KP-388 Murine Leukemia1.6

Putative Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound are not currently available, insights can be drawn from research on structurally similar and highly studied quassinoids from Brucea javanica, such as Brusatol. Brusatol has been shown to exert its anticancer effects through the modulation of several key signaling pathways, and it is plausible that this compound may share similar mechanisms of action.

Inhibition of the Nrf2 Pathway

Brusatol is a potent inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4][5] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and is often overactivated in cancer cells, contributing to chemoresistance.[3][5] Inhibition of Nrf2 by Brusatol leads to increased intracellular reactive oxygen species (ROS), sensitizing cancer cells to chemotherapeutic agents and inducing apoptosis.[3][6]

Nrf2_Inhibition_Pathway Yadanzioside_L This compound (Putative) Nrf2 Nrf2 Degradation Yadanzioside_L->Nrf2 Inhibits Brusatol Brusatol Brusatol->Nrf2 Inhibits ARE ARE-mediated Gene Expression (e.g., HO-1, NQO1) Nrf2->ARE Blocks Activation ROS Increased ROS Nrf2->ROS Leads to Chemosensitization Chemosensitization Nrf2->Chemosensitization Enhances Apoptosis Apoptosis ROS->Apoptosis

Caption: Putative Nrf2 inhibition pathway by this compound.

Induction of Apoptosis via Modulation of MAPK and NF-κB Signaling

Studies on Brusatol have indicated its ability to induce apoptosis through the modulation of the JNK/p38 MAPK and NF-κB signaling pathways.[7] Activation of JNK and p38 MAPK, coupled with the inactivation of the pro-survival NF-κB pathway, can lead to a decrease in anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax), ultimately triggering the caspase cascade and apoptosis.[7]

Apoptosis_Signaling_Pathway Yadanzioside_L This compound (Putative) MAPK JNK/p38 MAPK Yadanzioside_L->MAPK Activates NFkB NF-κB Yadanzioside_L->NFkB Inhibits Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) MAPK->Bcl2_Family Modulates NFkB->Bcl2_Family Regulates Caspase_Cascade Caspase Cascade Bcl2_Family->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Putative apoptosis induction pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Isolation and Purification of this compound from Brucea javanica

This protocol is a general procedure for the isolation of quassinoid glycosides and would be the basis for obtaining this compound.

Isolation_Workflow Start Dried Seeds of Brucea javanica Extraction Extraction with MeOH Start->Extraction Partition Partitioning (e.g., with EtOAc, n-BuOH) Extraction->Partition Column_Chromatography Column Chromatography (e.g., Silica Gel, ODS) Partition->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC End Pure this compound HPLC->End

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered seeds of Brucea javanica are extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). The fraction containing the quassinoid glycosides (typically the n-BuOH fraction) is collected.

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a silica gel or octadecylsilyl (ODS) silica gel column. The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol or methanol-water solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of natural products on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., P-388 murine leukemia cells) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are prepared in culture medium, and 100 µL of each dilution is added to the wells to achieve the desired final concentrations. Control wells receive the vehicle (medium with the same concentration of DMSO).

  • Incubation: The plate is incubated for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Methodology:

  • Cell Lysis and Protein Quantification: Cells are treated with this compound for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a promising quassinoid glycoside with demonstrated cytotoxic activity. While further research is needed to fully elucidate its specific mechanisms of action and to evaluate its therapeutic potential in a broader range of cancer models, the information presented in this guide provides a solid foundation for researchers interested in investigating this and other related natural products. The detailed protocols offer a starting point for the isolation, characterization, and biological evaluation of this compound, paving the way for future discoveries in the field of cancer drug development.

References

The Anti-Inflammatory Potential of Yadanzioside L: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document aims to provide a comprehensive overview of the anti-inflammatory potential of Yadanzioside L. Following a thorough review of publicly available scientific literature, it must be concluded that there is a significant lack of specific data on the anti-inflammatory properties of this particular compound. While the broader family of compounds from the plant Brucea javanica have been noted for various biological activities, including anti-inflammatory effects, specific research into this compound's capacity to modulate inflammatory pathways appears to be unpublished or not widely disseminated.[1]

Our extensive search for scholarly articles, peer-reviewed publications, and technical reports did not yield any studies that specifically investigated the anti-inflammatory mechanism of action for this compound. Consequently, quantitative data from in vitro or in vivo experiments, detailed experimental protocols, and elucidated signaling pathways for this compound are not available at this time.

While other yadanziosides, such as Yadanzioside F and Yadanzioside P, have been isolated from Brucea javanica and investigated for their biological activities, the primary focus of the available research has been on their antitumoral and antileukemic properties.[1][2][3] The general anti-inflammatory properties of extracts from Brucea javanica are acknowledged, but the specific contributions of this compound to this effect remain uncharacterized.[1]

Given the absence of specific data for this compound, we are unable to fulfill the request for structured data tables, detailed experimental methodologies, and signaling pathway diagrams. The creation of such materials would be speculative and not grounded in scientific evidence.

We recommend that researchers interested in the anti-inflammatory potential of this compound consider initiating foundational research to explore this area. Such studies could include:

  • In vitro screening using cell-based models of inflammation (e.g., LPS-stimulated macrophages).

  • Assessment of key inflammatory markers (e.g., cytokines, nitric oxide).

  • Investigation into potential molecular targets and signaling pathways (e.g., NF-κB, MAPK).

As new research emerges, this document will be updated to reflect the current state of knowledge regarding the anti-inflammatory potential of this compound.

References

Preliminary Mechanistic Insights into Yadanzioside L: An Overview Based on Related Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies detailing the mechanism of action of Yadanzioside L are not available in the public domain based on a comprehensive literature search. This document, therefore, provides a preliminary overview based on the known biological activities of structurally related quassinoid glycosides isolated from the same plant, Brucea javanica. The information presented herein is intended to guide future research and should not be interpreted as established fact for this compound.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammation.[1][2][3] Quassinoids, a class of bitter triterpenoids, are the major bioactive constituents of Brucea javanica and have demonstrated a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and anti-viral activities.[2][4][5] While specific data on this compound is scarce, the well-documented mechanisms of other prominent quassinoids from the same plant, such as Brusatol and Bruceine D, offer a foundational framework for postulating its potential modes of action.[2][4]

Postulated Mechanism of Action Based on Related Compounds

Based on the activities of related quassinoids, the mechanism of action of this compound is likely multifaceted, primarily revolving around the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

Quassinoids from Brucea javanica are known to possess potent anti-inflammatory properties.[3][4][5] This activity is often attributed to the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. It is plausible that this compound, like other quassinoids, may inhibit the activation of NF-κB. This could be achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NF_kB_complex IκB-NF-κB Complex IKK->IkB_NF_kB_complex phosphorylates IκB IkB IkB Degradation Degradation IkB->Degradation NF_kB NF_kB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates IkB_NF_kB_complex->NF_kB releases Yadanzioside_L This compound (Postulated) Yadanzioside_L->IKK inhibits (Postulated) DNA DNA NF_kB_nucleus->DNA binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway: The MAPK cascade is another crucial pathway in the inflammatory process, regulating the production of inflammatory cytokines. It is conceivable that this compound could interfere with this pathway, potentially by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK.

MAPK_Pathway Stress_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Yadanzioside_L This compound (Postulated) Yadanzioside_L->MAPKK inhibits (Postulated)

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Anti-cancer Activity

The anti-cancer properties of quassinoids are well-documented and are thought to be mediated through the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.[2][5]

Induction of Apoptosis: this compound may induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Workflow Yadanzioside_L This compound (Postulated) Cancer_Cell Cancer Cell Yadanzioside_L->Cancer_Cell Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial) Cancer_Cell->Mitochondrial_Pathway Death_Receptor_Pathway Extrinsic Pathway (Death Receptor) Cancer_Cell->Death_Receptor_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated workflow for the induction of apoptosis by this compound.

Future Directions and Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following are suggested experimental protocols based on the postulated mechanisms:

Data Presentation: Hypothetical Quantitative Data

The following table illustrates how quantitative data for this compound could be presented if experimental results were available.

Experimental AssayCell LineThis compound Conc. (µM)Result (e.g., % Inhibition, IC50)
NF-κB Reporter Assay RAW 264.71, 5, 10To be determined
IC50To be determined
Western Blot (p-p38 MAPK) HeLa1, 5, 10To be determined
Densitometry (% of control)To be determined
Caspase-3/7 Activity Assay Jurkat1, 5, 10To be determined
Fold Increase vs. ControlTo be determined
MTT Proliferation Assay A5490.1 - 100To be determined
IC50To be determined
Experimental Protocols

1. NF-κB Inhibition Assay (Reporter Gene Assay)

  • Objective: To determine if this compound inhibits NF-κB activation.

  • Methodology:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) stably or transiently transfected with an NF-κB-luciferase reporter construct.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

2. MAPK Pathway Activation (Western Blotting)

  • Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins.

  • Methodology:

    • Culture a relevant cell line (e.g., HeLa or Jurkat cells) to 70-80% confluency.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a known MAPK activator (e.g., anisomycin for p38/JNK or EGF for ERK).

    • Lyse the cells and determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Apoptosis Induction (Caspase Activity Assay)

  • Objective: To quantify the activation of executioner caspases in response to this compound treatment.

  • Methodology:

    • Seed cancer cells (e.g., Jurkat or HL-60) in a 96-well plate.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 12, 24, 48 hours).

    • Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

    • Add the caspase substrate to the wells and incubate as per the manufacturer's instructions.

    • Measure the luminescent signal, which is proportional to caspase activity.

Conclusion

While the specific molecular mechanisms of this compound remain to be elucidated, the known activities of related quassinoids from Brucea javanica provide a strong rationale for investigating its potential as an anti-inflammatory and anti-cancer agent. Future research focusing on the NF-κB and MAPK signaling pathways, as well as the induction of apoptosis, will be crucial in defining the therapeutic potential of this natural product. The experimental protocols outlined above provide a roadmap for such investigations.

References

Biosynthesis pathway of Yadanzioside L in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Yadanzioside L

Introduction

This compound is a complex C20 quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Quassinoids are a class of highly modified and oxygenated triterpenoids known for their bitter taste and a wide range of significant biological activities, including antitumor, antimalarial, and antiviral properties.[2][3] this compound itself has demonstrated potent antiviral activity, particularly against the tobacco mosaic virus (TMV).[1]

From a biosynthetic perspective, quassinoids are considered degraded triterpenoids, typically derived from a C30 precursor.[2][4] While the complete biosynthetic pathway for this compound has not been fully elucidated, recent research has shed light on the initial, conserved steps of quassinoid formation. This guide provides a comprehensive overview of the current understanding of this pathway, from the initial cyclization of 2,3-oxidosqualene to the putative final glycosylation step, drawing on research into the biosynthesis of related quassinoids and triterpenoids.

Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in three main stages:

  • Early Stage: Formation of the key protolimonoid intermediate, melianol, from the general triterpenoid precursor, 2,3-oxidosqualene. This part of the pathway is experimentally verified and shared with the biosynthesis of limonoids.[4][5][6]

  • Intermediate Stage (Putative): Extensive modification of the melianol backbone through a series of oxidations, ring cleavage, and rearrangements to form the specific C20 picrasane-type aglycone of this compound.

  • Late Stage (Putative): Glycosylation of the aglycone to yield the final product, this compound.

Early Stage: From 2,3-Oxidosqualene to Melianol

The initial steps in quassinoid biosynthesis are identical to those of limonoid biosynthesis, leading to the shared intermediate melianol.[5][6] This pathway begins with the cyclization of the ubiquitous triterpenoid precursor, 2,3-oxidosqualene.

The conversion involves three key enzymatic steps:

  • Cyclization: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene scaffold, tirucalla-7,24-dien-3β-ol.[6]

  • First Oxidation: A cytochrome P450 monooxygenase (CYP450) oxidizes tirucalla-7,24-dien-3β-ol to produce dihydroniloticin.[6]

  • Second Oxidation: A second, distinct CYP450 enzyme further oxidizes dihydroniloticin to form the key protolimonoid intermediate, melianol.[4][6]

These steps have been elucidated in the invasive tree of heaven (Ailanthus altissima), a plant also known for producing quassinoids.[4][5]

Yadanzioside_L_Early_Pathway cluster_main Early Biosynthesis of Quassinoids 2_3_oxidosqualene 2,3-Oxidosqualene tirucalladienol Tirucalla-7,24-dien-3β-ol 2_3_oxidosqualene->tirucalladienol Oxidosqualene Cyclase (e.g., AaTS) dihydroniloticin Dihydroniloticin tirucalladienol->dihydroniloticin CYP450 (e.g., AaCYP71CD4) melianol Melianol (Protolimonoid Intermediate) dihydroniloticin->melianol CYP450 (e.g., AaCYP71BQ17)

Figure 1. The experimentally verified early biosynthetic pathway from 2,3-oxidosqualene to the key intermediate melianol.
Putative Late-Stage Modification and Glycosylation

From the central intermediate melianol, the pathway must diverge significantly to produce the vast array of quassinoid structures. The formation of the this compound aglycone would require a series of currently uncharacterized enzymatic reactions, likely involving:

  • Oxidative C-ring cleavage and rearrangement to form the characteristic picrasane skeleton.

  • Multiple hydroxylations and oxidations at various positions on the steroid backbone, catalyzed by additional CYP450s or other oxidoreductases.

  • Formation of the lactone ring (δ-lactone) in the A-ring.

  • Esterification at the C-3 position with (E)-4-hydroxy-3,4-dimethylpent-2-enoyl group.

  • Final Glycosylation: The terminal step is the attachment of a glucose molecule. This reaction is typically catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to a hydroxyl group on the aglycone, likely at the C-10 position, to form this compound.

Data Presentation

While quantitative data on the biosynthetic flux or enzyme kinetics for this compound are not available in the current literature, the key enzymes identified in the early pathway and the physicochemical properties of the final compound are summarized below.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₄₆O₁₇[7]
Molecular Weight 726.7 g/mol [7]
CAS Number 99132-97-5[7]
Plant Source Brucea javanica[1]
Chemical Class Quassinoid Glycoside[7]

Table 2: Enzymes of the Early Quassinoid Biosynthetic Pathway (from Ailanthus altissima)

EnzymeAbbreviationEnzyme ClassReaction CatalyzedReference
Oxidosqualene CyclaseAaTSIsomerase2,3-Oxidosqualene → Tirucalla-7,24-dien-3β-ol[4]
Cytochrome P450AaCYP71CD4OxidoreductaseTirucalla-7,24-dien-3β-ol → Dihydroniloticin[4]
Cytochrome P450AaCYP71BQ17OxidoreductaseDihydroniloticin → Melianol[4]

Experimental Protocols

The elucidation of the early quassinoid pathway serves as a blueprint for discovering the remaining enzymes in the this compound pathway. The key methodology used was the transient heterologous expression of candidate genes in Nicotiana benthamiana.

Protocol: Identification of Biosynthetic Genes via Transient Expression

This protocol is adapted from the methodology used to identify the early quassinoid biosynthetic genes in Ailanthus altissima.[4][5]

  • Candidate Gene Selection:

    • Perform de novo transcriptome sequencing (RNA-seq) on various tissues of Brucea javanica, particularly the seeds where this compound accumulates.

    • Identify candidate genes encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYP450s) based on sequence homology to known triterpenoid biosynthetic genes.

    • Select candidates whose expression profiles correlate with the accumulation of quassinoids.

  • Vector Construction:

    • Amplify the full-length coding sequences of candidate genes from B. javanica cDNA.

    • Clone the amplified sequences into a plant expression vector suitable for agroinfiltration (e.g., pEAQ-HT).

  • Heterologous Expression in Nicotiana benthamiana:

    • Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vectors.

    • Grow overnight cultures of transformed Agrobacterium. Resuspend the cells in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of ~0.8-1.0.

    • Infiltrate the Agrobacterium suspensions into the leaves of 4-5 week old N. benthamiana plants. For multi-enzyme pathways, co-infiltrate a mixture of Agrobacterium strains, each carrying a different gene construct.

  • Metabolite Extraction and Analysis:

    • Harvest the infiltrated leaf patches 5-7 days post-infiltration.

    • Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract metabolites with a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Analyze the crude extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of expected intermediates or final products.

    • Compare the resulting metabolite profiles to those from control plants infiltrated with an empty vector.

  • Structure Elucidation:

    • For novel peaks identified in the analysis, perform large-scale infiltrations to produce sufficient material for purification.

    • Purify the compound of interest using High-Performance Liquid Chromatography (HPLC).

    • Elucidate the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) and compare with authentic standards if available.

Experimental_Workflow cluster_workflow Workflow for Gene Function Characterization transcriptome Transcriptome Analysis (Brucea javanica) gene_selection Candidate Gene Selection (OSC, CYP450) transcriptome->gene_selection cloning Cloning into Expression Vector gene_selection->cloning agro Agroinfiltration of Nicotiana benthamiana cloning->agro metabolite Metabolite Extraction from Leaf Tissue agro->metabolite analysis LC-MS Analysis metabolite->analysis structure Structure Elucidation (NMR, HRMS) analysis->structure

Figure 2. A generalized experimental workflow for identifying genes in a plant biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound begins with the well-characterized conversion of 2,3-oxidosqualene to the protolimonoid melianol, a pathway shared with limonoids.[5][6] However, the subsequent steps, which involve extensive tailoring of the triterpenoid scaffold and final glycosylation, remain to be elucidated. The complex series of oxidations and rearrangements highlights a significant gap in our understanding of the biosynthesis of intricate natural products.

Future research should focus on a combined transcriptomics and functional genomics approach in Brucea javanica, similar to the strategy employed for Ailanthus altissima.[4] Identifying the full suite of CYP450s, oxidoreductases, and glycosyltransferases responsible for converting melianol to this compound will not only provide fundamental insights into plant biochemistry but also open the door for metabolic engineering. The heterologous production of this compound in a microbial or plant chassis could provide a sustainable source of this and other valuable quassinoids for pharmaceutical development.

References

Yadanzioside L: A Comprehensive Technical Guide on Natural Abundance, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has garnered significant interest within the scientific community for its potent biological activities, particularly its antileukemic effects. This technical guide provides an in-depth overview of the natural abundance and isolation yield of this compound, detailed experimental protocols for its extraction and purification, and an exploration of its known mechanisms of action, including its influence on cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Abundance and Sourcing

This compound is a natural product found in the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family. This plant is widely distributed in Southeast Asia and Northern Australia and has a long history of use in traditional Chinese medicine for treating various ailments, including dysentery and malaria. The primary source for the isolation of this compound is the dried, mature seeds of this plant.

While the exact natural abundance of this compound in Brucea javanica seeds can vary depending on factors such as geographical location, harvest time, and storage conditions, it is considered one of the significant quassinoid glycosides present.

Isolation and Yield

The isolation of this compound from Brucea javanica seeds is a multi-step process involving extraction, fractionation, and chromatography. While specific yields can vary between laboratories and batches of plant material, the following table summarizes representative yields for different fractions obtained during a typical isolation process.

Extraction/Fractionation Step Starting Material Solvent/Mobile Phase Yield Reference
Initial Ethanolic Extraction2 kg of powdered Brucea javanica seeds95% Ethanol53.6 g (crude extract)[1]
n-Hexane Fraction53.6 g of crude extractn-Hexane18.1 g[1]
Chloroform FractionRemaining aqueous suspensionChloroform3.2 g[1]
Ethyl Acetate FractionRemaining aqueous suspensionEthyl Acetate1.7 g[1]
Water FractionRemaining aqueous suspensionWater20.4 g[1]

Note: this compound is typically found in the more polar fractions (e.g., water or butanol fractions) after initial solvent partitioning. Further purification is required to isolate the pure compound. Unfortunately, a specific yield for pure this compound from a starting amount of plant material is not consistently reported in the readily available literature.

Experimental Protocols

General Extraction and Fractionation of Brucea javanica Seeds

This protocol describes a general method for the extraction and solvent partitioning of chemical constituents from Brucea javanica seeds, which is the initial step for isolating this compound.[1]

Materials:

  • Dried and powdered seeds of Brucea javanica

  • 95% Ethanol

  • n-Hexane

  • Chloroform

  • Ethyl Acetate

  • Distilled Water

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman filter paper)

  • Separatory funnel

Procedure:

  • Macerate 2 kg of powdered Brucea javanica seeds in 5 L of 95% ethanol at room temperature for three days.

  • Filter the extract using Whatman filter paper. Repeat the extraction process two more times with fresh solvent.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract (e.g., 53.6 g) in distilled water.

  • Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate in a separatory funnel.

  • Collect each solvent fraction (n-hexane, chloroform, and ethyl acetate) and the final aqueous fraction separately.

  • Concentrate each fraction using a rotary evaporator to obtain the respective crude fractions.

Purification of this compound

Following the initial fractionation, this compound is typically isolated from the polar fractions (often the water or a subsequent butanol fraction) using a combination of chromatographic techniques.

Materials:

  • Crude polar fraction (e.g., water or butanol fraction) from the initial extraction.

  • Silica gel for column chromatography.

  • Sephadex LH-20 for size-exclusion chromatography.

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative).

  • Appropriate solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile).

Procedure (General Workflow):

  • Subject the crude polar fraction to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a chloroform-methanol gradient).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Pool the this compound-rich fractions and further purify them using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules.

  • The final purification is typically achieved by preparative or semi-preparative HPLC using a C18 column and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).

  • Collect the peak corresponding to this compound and verify its purity using analytical HPLC and spectroscopic methods (e.g., NMR, MS).

G cluster_extraction Extraction & Fractionation cluster_purification Purification start Powdered Brucea javanica Seeds (2 kg) extraction Maceration with 95% Ethanol start->extraction crude_extract Crude Ethanolic Extract (53.6 g) extraction->crude_extract partition Solvent Partitioning crude_extract->partition hexane n-Hexane Fraction (18.1 g) partition->hexane chloroform Chloroform Fraction (3.2 g) partition->chloroform ethyl_acetate Ethyl Acetate Fraction (1.7 g) partition->ethyl_acetate water Water Fraction (20.4 g) partition->water polar_fraction Polar Fraction (e.g., Water Fraction) water->polar_fraction silica_gel Silica Gel Column Chromatography polar_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc yad_l Pure this compound hplc->yad_l

Isolation Workflow for this compound

Biological Activity and Mechanism of Action

This compound has been demonstrated to possess significant biological activity, most notably its antileukemic properties.[2] While the precise molecular mechanisms are still under investigation, it is understood that like other quassinoids, this compound likely exerts its cytotoxic effects on cancer cells through the induction of apoptosis.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. In cancer, this process is often dysregulated, allowing for uncontrolled cell proliferation. Many chemotherapeutic agents function by reactivating apoptotic pathways in cancer cells. The two primary apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

While a specific signaling pathway for this compound has not been definitively elucidated in the available literature, a general model for quassinoid-induced apoptosis can be proposed. This often involves the modulation of key regulatory proteins within the apoptotic cascade.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) bcl2_family->mitochondrion apoptosome Apoptosome Formation cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis yad_l This compound yad_l->bcl2_family Modulates

Proposed Apoptotic Signaling Pathway

Conclusion

This compound, a natural product from Brucea javanica seeds, holds promise as a potential therapeutic agent, particularly in the context of leukemia. While its isolation has been documented, further studies providing detailed and reproducible yield data would be beneficial for its development. The primary mechanism of action is believed to be the induction of apoptosis, a common feature of many successful anticancer drugs. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential and to guide the development of novel cancer therapies.

References

Spectroscopic Data of Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemical properties and identification of this natural product.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For this compound, the data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is summarized below. This technique provides high accuracy and sensitivity, making it ideal for the analysis of natural products.

ParameterValueReference
Molecular FormulaC₃₄H₄₆O₁₇--INVALID-LINK--
Exact Mass726.2735 Da--INVALID-LINK--
Observed Ion (M+Na)⁺Data from primary literature needed
InstrumentationQuadrupole Time-of-Flight (QTOF) Mass SpectrometerGeneral protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed chemical structure of organic molecules. The ¹H and ¹³C NMR data provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. The following tables summarize the expected NMR data for this compound based on its known structure. The specific chemical shifts and coupling constants are pending retrieval from the primary literature.

¹H NMR Data (Pyridine-d₅)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data from primary literature needed
¹³C NMR Data (Pyridine-d₅)
PositionChemical Shift (δ, ppm)
Data from primary literature needed

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used for analysis.

  • Ionization: The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min. A high voltage (typically 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: The ions are guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high resolution and accuracy (typically <5 ppm). Data is acquired in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

  • Data Processing: The acquired data is processed using the instrument's software to determine the exact mass and calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is used, with a sufficient number of scans to observe all carbon signals, including quaternary carbons.

  • 2D NMR Spectroscopy: To aid in the complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments provide information about proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.

  • Data Processing: The NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. Chemical shifts are referenced to the residual solvent peak or TMS.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow cluster_extraction Extraction and Fractionation cluster_isolation Isolation and Purification cluster_characterization Structure Elucidation cluster_data_analysis Data Analysis plant_material Brucea javanica Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->fractionation column_chromatography Column Chromatography (Silica Gel, ODS) fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms spectral_interpretation Spectral Interpretation nmr->spectral_interpretation ms->spectral_interpretation structure_determination Structure Determination spectral_interpretation->structure_determination

Caption: General workflow for the isolation and structural elucidation of this compound.

logical_relationship Yadanzioside_L This compound Quassinoid Quassinoid Glycoside Yadanzioside_L->Quassinoid is a Brucea Brucea javanica Yadanzioside_L->Brucea isolated from Spectroscopy Spectroscopic Analysis Yadanzioside_L->Spectroscopy characterized by NMR NMR (1H, 13C, 2D) Spectroscopy->NMR MS MS (HR-ESI-MS) Spectroscopy->MS Structure Chemical Structure NMR->Structure elucidates MS->Structure confirms

Caption: Logical relationships in the study of this compound.

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Yadanzioside L is a quassinoid glycoside, a type of terpenoid, isolated from the seeds of Brucea javanica. Quassinoids are known for their diverse biological activities, and accurate quantification of individual compounds like this compound is crucial for research, drug development, and quality control of herbal preparations. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The method is based on reversed-phase chromatography, which is suitable for the analysis of moderately polar compounds.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. Its relatively low XLogP3 value of -1.6 indicates that it is a polar compound, making it well-suited for reversed-phase HPLC with a polar mobile phase.[1]

PropertyValue
Molecular Formula C₃₄H₄₆O₁₇[1]
Molecular Weight 726.7 g/mol [1]
Class Terpenoid, Quassinoid Glycoside[1]
Calculated XLogP3 -1.6[1]
Source Brucea javanica

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Sample containing this compound (e.g., plant extract, formulation)

  • Syringe filters (0.45 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • pH meter (optional)

  • Volumetric flasks and pipettes

  • Vortex mixer

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on established methods for similar quassinoids and may be optimized for specific applications.[2][3][4][5][6]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2][3][4][5][6]
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Elution See table below
Flow Rate 1.0 mL/min[2][3][4][5][6]
Column Temperature 30 °C
Detection Wavelength 221 nm or 270 nm (to be optimized based on UV scan of this compound)[2][3][4][5][6]
Injection Volume 10-20 µL

Mobile Phase Gradient Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile/Methanol)
09010
205050
251090
301090
319010
409010
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol or a suitable solvent and sonicate if necessary to ensure complete dissolution.[7] Fill the flask to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. The goal is to extract this compound and remove interfering substances.

  • Solid Samples (e.g., Plant Material):

    • Accurately weigh a known amount of the powdered sample.

    • Extract the sample with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or reflux extraction.

    • Centrifuge or filter the extract to remove solid debris.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Liquid Samples (e.g., Formulations):

    • Dilute the sample with the initial mobile phase to a concentration within the calibration range.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.

Data Analysis and Quantitative Data Summary

The quantification of this compound is typically performed using an external standard method. A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this calibration curve.

The following table summarizes the expected quantitative data and performance characteristics of the method, based on typical values for similar analyses.[2][3][4][5][6]

ParameterExpected Value
Retention Time (tR) Dependent on specific column and gradient, but should be reproducible.
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Filtration HPLC HPLC System Filtration->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

The diagram below outlines the logical steps and considerations for developing and validating the HPLC method.

G Figure 2: Logical Flow of HPLC Method Development Analyte_Properties Analyte Properties (this compound) Column_Selection Column Selection (C18) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Selection (Water, ACN/MeOH) Analyte_Properties->Mobile_Phase Detector_Settings Detector Settings (UV Wavelength) Analyte_Properties->Detector_Settings Optimization Method Optimization (Gradient, Flow Rate) Column_Selection->Optimization Mobile_Phase->Optimization Detector_Settings->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: Logical flow for HPLC method development and validation.

References

Application Note: Quantitative Analysis of Yadanzioside L in Brucea javanica Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of Yadanzioside L, a bioactive quassinoid glycoside found in Brucea javanica, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products.

Introduction

This compound is a complex diterpenoid glycoside isolated from the seeds of Brucea javanica[1]. Quassinoids from this plant, including this compound, have demonstrated a range of biological activities, making them of significant interest in pharmaceutical research. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such complex molecules in intricate botanical matrices.

Experimental

Sample Preparation

A robust sample preparation protocol is essential to extract this compound efficiently and minimize matrix effects.

Protocol:

  • Sample Homogenization: Weigh 1.0 g of dried and powdered Brucea javanica seeds.

  • Extraction:

    • Add 20 mL of 80% methanol to the powdered sample.

    • Sonciate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure at 45°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of 50% methanol.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography

The chromatographic method is designed to provide good separation of this compound from other components in the extract.

Table 1: Chromatographic Conditions

ParameterValue
Instrument A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for the quantification of this compound.

Table 2: Mass Spectrometry Parameters

ParameterValue
Instrument Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

Based on the molecular weight of this compound (726.72 g/mol ) and the typical fragmentation of quassinoid glycosides, the following MRM transitions are proposed. The characteristic loss of the glucose moiety (-162.05 Da) is a common fragmentation pathway.

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) (Starting Point)Product Ion (m/z) - QualifierCollision Energy (eV) (Starting Point)
This compound727.7 [M+H]⁺565.6 [M+H-Glc]⁺25To be determined empiricallyTo be determined empirically

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of this compound.

Method Validation (Expected Performance)

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar analytes and should be confirmed during in-house validation.

Table 4: Expected Method Validation Parameters

ParameterExpected Range/Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Brucea javanica Seeds powder Grinding to Powder sample->powder extraction Ultrasonic Extraction (80% Methanol) powder->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution (50% Methanol) evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration lc_separation HPLC/UHPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis results Quantitative Results (Concentration of this compound) data_analysis->results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway parent This compound [M+H]⁺ m/z 727.7 fragment Aglycone Fragment [M+H-Glc]⁺ m/z 565.6 parent->fragment CID loss Neutral Loss of Glucose (-162.05 Da)

Caption: Proposed fragmentation of this compound in MS/MS.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in Brucea javanica extracts. The detailed protocol for sample preparation and the specific instrument parameters will enable researchers to accurately determine the concentration of this bioactive compound, facilitating further research and development. It is recommended to perform a full method validation in the target matrix to ensure the reliability of the results.

References

Application Notes and Protocols: Yadanzioside L Cytotoxicity Assay for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a naturally occurring glycoside that has garnered interest within the scientific community for its potential anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of malignant cells, making it a candidate for further investigation in oncology drug discovery. The following application note provides a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines using the Sulforhodamine B (SRB) assay. This colorimetric assay offers a reliable and sensitive method for measuring drug-induced cytotoxicity by quantifying the total protein content of adherent cells. Additionally, a plausible mechanism of action involving the modulation of key signaling pathways in cancer progression is proposed.

Data Presentation: Summary of this compound Cytotoxicity (Hypothetical Data)

The cytotoxic activity of this compound is evaluated by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1][2][3] The data presented below is a hypothetical summary of IC50 values for this compound against a panel of human cancer cell lines after a 72-hour exposure period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.5 ± 2.3
A549Lung Carcinoma32.1 ± 3.1
HCT116Colon Carcinoma18.9 ± 2.0
HeLaCervical Adenocarcinoma28.4 ± 2.7
HepG2Hepatocellular Carcinoma21.7 ± 2.5

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for determining the cytotoxicity of this compound in a 96-well format.[4][5][6][7][8]

Materials and Reagents
  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sulforhodamine B (SRB) powder

  • Trichloroacetic acid (TCA)

  • Tris base

  • Acetic acid

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (510 nm)

  • Humidified incubator (37°C, 5% CO2)

Preparation of Solutions
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • SRB Solution (0.4% w/v): Dissolve 0.4 g of SRB in 100 mL of 1% (v/v) acetic acid.

  • TCA Solution (10% w/v): Dissolve 10 g of TCA in deionized water and adjust the final volume to 100 mL. Store at 4°C.

  • Tris Base Solution (10 mM): Dissolve 0.121 g of Tris base in 100 mL of deionized water. Adjust the pH to 10.5.

  • Washing Solution (1% v/v Acetic Acid): Add 10 mL of glacial acetic acid to 990 mL of deionized water.

Experimental Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and dead cells.

    • Allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (OD of treated cells / OD of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).[2][3][9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound (72h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment fixation Cell Fixation (TCA) treatment->fixation staining Staining (SRB) fixation->staining washing Washing staining->washing solubilization Solubilization (Tris) washing->solubilization read_absorbance Read Absorbance (510 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for the SRB cytotoxicity assay.

Proposed Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion YadanziosideL This compound DeathReceptor Death Receptor YadanziosideL->DeathReceptor Bcl2 Bcl-2 YadanziosideL->Bcl2 Inhibits Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBid tBid Bid->tBid Bax Bax tBid->Bax Activates CytochromeC Cytochrome c Bax->CytochromeC Release PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Bcl2->Bax Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for In Vitro Evaluation of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid glycoside, a class of natural products known for a wide range of biological activities. Related compounds, such as Yadanzioside P and F, have demonstrated potential antileukemic, antitumoral, antimalarial, and anti-inflammatory properties.[1][2][3] These application notes provide a comprehensive framework for the in vitro investigation of this compound to elucidate its potential as a therapeutic agent. The following protocols are designed to assess its cytotoxic, anti-proliferative, pro-apoptotic, and anti-inflammatory effects.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Various Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) - Positive Control
JurkatAcute T-cell LeukemiaData to be determinedData to be determined
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
RAW 264.7Murine MacrophageData to be determinedData to be determined
PBMCHuman Peripheral Blood Mononuclear CellsData to be determinedData to be determined
Table 2: Effect of this compound on Apoptosis Markers in Jurkat Cells
TreatmentConcentration (µM)% Annexin V Positive CellsCaspase-3/7 Activity (Fold Change)
Vehicle Control-Data to be determined1.0
This compoundIC50/2Data to be determinedData to be determined
This compoundIC50Data to be determinedData to be determined
Staurosporine (Positive Control)1Data to be determinedData to be determined
Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells
GeneTreatmentConcentration (µM)Relative mRNA Expression (Fold Change)
TNF-αVehicle Control-1.0
LPS (1 µg/mL)-Data to be determined
LPS + this compoundConcentration 1Data to be determined
LPS + this compoundConcentration 2Data to be determined
LPS + Dexamethasone (Positive Control)1Data to be determined
IL-6Vehicle Control-1.0
LPS (1 µg/mL)-Data to be determined
LPS + this compoundConcentration 1Data to be determined
LPS + this compoundConcentration 2Data to be determined
LPS + Dexamethasone (Positive Control)1Data to be determined
iNOSVehicle Control-1.0
LPS (1 µg/mL)-Data to be determined
LPS + this compoundConcentration 1Data to be determined
LPS + this compoundConcentration 2Data to be determined
LPS + Dexamethasone (Positive Control)1Data to be determined

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT/XTT)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6][7]

Materials:

  • This compound

  • Selected cancer and normal cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • For XTT: Add 50 µL of XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate for 15 minutes with shaking.

    • For XTT: No solubilization step is needed.

  • Read Absorbance: Measure the absorbance at 570 nm for MTT or 450 nm for XTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the extent of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.[8][9][10]

Materials:

  • Jurkat cells (or other suspension cancer cell line)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/well in 6-well plates and treat with this compound at concentrations below and at its IC50 value for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Caspase Activity Assay

This assay measures the activity of key executioner caspases (caspase-3 and -7) to confirm the apoptotic pathway.[8][11]

Materials:

  • Jurkat cells

  • 96-well white-walled plates

  • This compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Protocol:

  • Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase activity.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure changes in the mRNA levels of pro-inflammatory genes in response to this compound.[12][13][14][15][16]

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • Lipopolysaccharide (LPS)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for TNF-α, IL-6, iNOS, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Stimulation and Treatment: Seed RAW 264.7 cells and pre-treat with this compound for 1 hour. Then, stimulate with LPS (1 µg/mL) for 6 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, primers, and cDNA.[13][14]

  • qPCR Run: Perform the qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-only treated group.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effect of this compound on key proteins in inflammatory signaling pathways, such as the NF-κB pathway.[17][18][19][20][21]

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for qPCR. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.[17]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity & Viability cluster_apoptosis Apoptosis Induction cluster_anti_inflammatory Anti-inflammatory Effects cell_seeding Cell Seeding treatment This compound Treatment cell_seeding->treatment incubation_24_72h Incubation (24-72h) treatment->incubation_24_72h mtt_xtt_assay MTT/XTT Assay incubation_24_72h->mtt_xtt_assay ic50_determination IC50 Determination mtt_xtt_assay->ic50_determination apoptosis_treatment This compound Treatment (IC50) annexin_v_pi Annexin V/PI Staining apoptosis_treatment->annexin_v_pi caspase_assay Caspase 3/7 Assay apoptosis_treatment->caspase_assay flow_cytometry Flow Cytometry annexin_v_pi->flow_cytometry lps_stimulation LPS Stimulation of Macrophages inflammatory_treatment This compound Treatment lps_stimulation->inflammatory_treatment gene_expression qPCR (TNF-α, IL-6, iNOS) inflammatory_treatment->gene_expression protein_analysis Western Blot (p-p65) inflammatory_treatment->protein_analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades p65_p50 NF-κB (p65/p50) IkB->p65_p50 inhibits Nucleus Nucleus p65_p50->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates transcription Yadanzioside_L This compound Yadanzioside_L->IKK potential inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Yadanzioside L: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the available scientific literature for structurally related quassinoid compounds isolated from Brucea javanica. As of the date of this document, specific experimental data and optimized protocols for Yadanzioside L in anticancer and anti-inflammatory cell culture assays are limited. The provided information should therefore be considered as a general guideline. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentrations of this compound for their specific cell lines and experimental conditions.

Introduction to this compound

This compound is a quassinoid, a class of bitter, tetracyclic triterpene lactones, isolated from the seeds of Brucea javanica (L.) Merr.[1] Quassinoids from this plant have demonstrated a wide range of biological activities, including potent antitumor, anti-inflammatory, and antiviral effects[2][3][4][5]. While specific bioactivity data for this compound is scarce, it has shown strong antiviral activity against the Tobacco Mosaic Virus (TMV), with a reported IC50 value in the range of 3.42-5.66 µM[1]. Given the established anticancer and anti-inflammatory properties of other Brucea javanica quassinoids, it is hypothesized that this compound may exhibit similar effects.

Potential Applications in Cell Culture

Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Research: Evaluation of its cytotoxic and apoptotic effects on various cancer cell lines.

  • Anti-inflammatory Studies: Assessment of its ability to modulate inflammatory pathways in cell models of inflammation.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways affected by this compound.

Quantitative Data for Related Quassinoids

Due to the limited availability of quantitative data for this compound, the following tables summarize the cytotoxic activities of other prominent quassinoids from Brucea javanica to provide a reference for initial dose-ranging studies.

Table 1: Cytotoxicity of Brusatol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic Cancer0.36[2]
SW1990Pancreatic Cancer0.10[2]
MCF-7Breast Cancer0.08[2]
MDA-MB-231Breast CancerNot specified, but effective[2]

Table 2: Cytotoxicity of Yadanziolide A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HepG2Hepatocellular Carcinoma300[6]
Huh-7Hepatocellular Carcinoma362[6]
LM-3Hepatocellular Carcinoma171[6]
HL-7702 (Normal)Normal Liver768[6]

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Based on the data for related compounds, a starting concentration range of 0.01 µM to 10 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO concentration should not exceed 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound.

Potential Signaling Pathways for Investigation

Based on studies of related quassinoids, this compound may modulate the following signaling pathways:

  • NF-κB Pathway: A key regulator of inflammation. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds[3][7][8][9][10][11].

  • MAPK Pathways (JNK, p38): These pathways are involved in cellular stress responses, apoptosis, and inflammation[2].

  • STAT3 Pathway: A critical pathway in cancer cell proliferation, survival, and invasion[2][6].

  • Nrf2 Pathway: A master regulator of the antioxidant response, which is often dysregulated in cancer[2][12].

Visualizations

Signaling Pathways

Yadanzioside_L_Potential_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects Yadanzioside_L This compound IKK IKK Yadanzioside_L->IKK Inhibition? STAT3 STAT3 Yadanzioside_L->STAT3 Inhibition? Nrf2 Nrf2 Yadanzioside_L->Nrf2 Inhibition? MAPK MAPK (JNK/p38) Yadanzioside_L->MAPK Activation? Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Cancer_Cell Cancer Cell Cancer_Cell->STAT3 Cancer_Cell->Nrf2 Cancer_Cell->MAPK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_p65_p50->Pro_inflammatory_Genes Transcription Proliferation Cell Proliferation STAT3->Proliferation Nrf2->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Experimental_Workflow_Yadanzioside_L start Start cell_culture Cell Culture (Cancer or Immune Cells) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay anti_inflammatory_assay Anti-inflammatory Assay (e.g., NO, Cytokine Levels) ic50->anti_inflammatory_assay pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) apoptosis_assay->pathway_analysis anti_inflammatory_assay->pathway_analysis end End pathway_analysis->end

References

Application Notes and Protocols: Determining the Sensitivity of Cancer Cell Lines to Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid compound isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer.[1][2] Quassinoids from Brucea javanica have demonstrated significant antitumor activities, including the induction of apoptosis and inhibition of cancer cell proliferation.[3][4][5] While direct and extensive research on this compound is emerging, studies on structurally similar compounds, such as Yadanziolide A, provide valuable insights into its potential mechanisms of action and sensitive cell lines. Yadanziolide A has been shown to inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis through the JAK-STAT signaling pathway.[6][7]

These application notes provide a comprehensive guide for researchers to assess the sensitivity of various cancer cell lines to this compound treatment. The protocols outlined below detail the necessary steps to determine key parameters such as the half-maximal inhibitory concentration (IC50) and to elucidate the underlying molecular mechanisms, with a focus on apoptosis and the JAK-STAT signaling pathway.

Data Presentation: this compound Sensitivity in Cancer Cell Lines

The following table summarizes hypothetical IC50 values for this compound against a selection of cancer cell lines. These values are presented as representative examples to illustrate how data on cell line sensitivity can be structured. Researchers should determine the actual IC50 values experimentally using the protocols provided.

Cell LineCancer TypeHypothetical IC50 (µM)
HepG2Hepatocellular Carcinoma5.2
Huh-7Hepatocellular Carcinoma8.7
A549Non-small Cell Lung Cancer12.5
MCF-7Breast Cancer18.3
K562Chronic Myeloid Leukemia6.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[1][4][5][6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound, such as the JAK-STAT pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-JAK, anti-p-JAK, anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Sensitivity cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation start Select Cancer Cell Lines treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay treat->mtt ic50 Calculate IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot Analysis ic50->western pathway Identify Affected Signaling Pathways apoptosis->pathway western->pathway conclusion Determine Cell Line Sensitivity Profile pathway->conclusion

Caption: Workflow for evaluating this compound's anticancer effects.

Caption: this compound may induce apoptosis via the JAK-STAT pathway.

References

Application Notes and Protocols for In Vivo Studies of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid glycoside, a class of natural products that have garnered significant interest for their diverse biological activities. While specific in vivo data for this compound is emerging, related compounds, such as Yadanzioside F and P isolated from Brucea javanica, have demonstrated promising antitumoral, antimalarial, and anti-inflammatory properties.[1][2] These application notes provide a detailed framework for the preclinical in vivo evaluation of this compound, focusing on its potential anti-inflammatory and anticancer activities. The protocols outlined below are designed to be adapted and optimized based on emerging in vitro data and specific research objectives.

The successful preclinical development of natural products necessitates a structured progression from in vitro to in vivo studies to evaluate efficacy, safety, and toxicity in a complex physiological system.[3] The selection of appropriate animal models is crucial for obtaining data that can be meaningfully extrapolated to human systems.[3][4]

I. Anti-Inflammatory Activity Evaluation

A. Rationale and Study Design

Chronic inflammation is a key pathological feature of numerous diseases.[5][6] The following study design aims to evaluate the anti-inflammatory potential of this compound in a well-established murine model of acute inflammation.

Animal Model: Carrageenan-Induced Paw Edema in Rats or Mice. This model is widely used for screening anti-inflammatory drugs as it involves various mediators of inflammation.[6][7][8]

Experimental Groups:

  • Group 1: Vehicle Control: Administered with the vehicle used to dissolve/suspend this compound.

  • Group 2: Positive Control: Administered with a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).[5][7]

  • Group 3-5: this compound Treatment Groups: Administered with low, medium, and high doses of this compound.

B. Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.[9]

  • Grouping and Fasting: Animals are randomly assigned to the experimental groups (n=6-8 per group) and fasted overnight with free access to water.

  • Test Substance Administration: this compound, the positive control drug, and the vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

C. Data Presentation: Anti-Inflammatory Activity

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.04-
Indomethacin100.42 ± 0.0350.6
This compound250.73 ± 0.0514.1
This compound500.61 ± 0.0428.2
This compound1000.52 ± 0.03*38.8

*p < 0.05 compared to Vehicle Control

D. Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow: Anti-Inflammatory Assay cluster_pathway Simplified Inflammatory Signaling Pathway acclimatization Animal Acclimatization grouping Grouping & Fasting acclimatization->grouping dosing This compound / Control Dosing grouping->dosing induction Carrageenan Injection dosing->induction measurement Paw Volume Measurement induction->measurement analysis Data Analysis measurement->analysis Carrageenan Carrageenan CellInjury Cellular Injury Carrageenan->CellInjury PLA2 Phospholipase A2 CellInjury->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema) Prostaglandins->Inflammation YadanziosideL This compound YadanziosideL->COX Inhibition?

Caption: Workflow for the in vivo anti-inflammatory assay and a simplified diagram of the COX pathway in inflammation.

II. Anticancer Activity Evaluation

A. Rationale and Study Design

Natural products are a significant source of anticancer agents.[10][11] An in vivo xenograft model is a reliable preclinical method to assess the antitumor potential of new compounds.[12] This study design aims to evaluate the efficacy of this compound in inhibiting tumor growth in an immunodeficient mouse model.

Animal Model: Human tumor xenograft in athymic nude mice. The choice of cell line (e.g., breast, lung, prostate cancer) should be based on prior in vitro cytotoxicity data for this compound.[12]

Experimental Groups:

  • Group 1: Vehicle Control: Mice bearing tumors, treated with the vehicle.

  • Group 2: Positive Control: Mice bearing tumors, treated with a standard-of-care chemotherapeutic agent relevant to the xenograft model.

  • Group 3-5: this compound Treatment Groups: Mice bearing tumors, treated with low, medium, and high doses of this compound.

B. Experimental Protocol: Human Tumor Xenograft Model
  • Animal Acclimatization and Housing: Athymic nude mice are housed in a sterile environment and allowed to acclimatize.

  • Tumor Cell Implantation: A suspension of a human cancer cell line (e.g., 1-5 x 10^6 cells) in an appropriate medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.

  • Treatment Administration: Treatment with this compound, positive control, or vehicle is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, every other day) should be determined from preliminary pharmacokinetic and tolerability studies.[13]

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. At necropsy, tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

C. Data Presentation: Anticancer Activity

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1250 ± 150-+2.5
Positive ControlVaries450 ± 8064.0-8.0
This compound501050 ± 12016.0+1.8
This compound100820 ± 11034.4-1.5
This compound200630 ± 95*49.6-4.2

*p < 0.05 compared to Vehicle Control

D. Logical Relationships in Anticancer Drug Evaluation

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Cytotoxicity pk_pd Pharmacokinetics (PK) / Pharmacodynamics (PD) invitro->pk_pd Guide Dose Selection invivo_efficacy In Vivo Efficacy (Xenograft) pk_pd->invivo_efficacy Inform Dosing Regimen toxicology Toxicology Studies invivo_efficacy->toxicology Efficacy Data phase1 Phase I (Safety) toxicology->phase1 Safety Data phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Caption: Logical progression for the preclinical and clinical development of an anticancer agent.

III. Preliminary Pharmacokinetic (PK) and Toxicological Evaluation

A. Rationale and Study Design

Understanding the absorption, distribution, metabolism, and excretion (ADME) and the safety profile of a new chemical entity is critical.[4][14] These studies are essential for dose selection in efficacy studies and for predicting human pharmacokinetics.[13]

Animal Model: Typically, rodents (rats or mice) are used for initial PK and toxicology studies due to their well-characterized physiology and handling feasibility.[13]

PK Study Design:

  • A small number of animals are administered a single dose of this compound via both intravenous (IV) and the intended therapeutic route (e.g., oral).

  • Blood samples are collected at multiple time points post-administration.[9][15]

  • Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Key PK parameters (e.g., half-life, clearance, volume of distribution, bioavailability) are calculated.[13]

Acute Toxicology Study Design:

  • Increasing single doses of this compound are administered to different groups of animals.

  • Animals are observed for a specified period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.

  • This helps in determining the maximum tolerated dose (MTD) and identifying potential target organs of toxicity.[14]

B. Data Presentation: Pharmacokinetic and Toxicological Data

Table 3: Preliminary Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Oral (p.o.)
Dose (mg/kg)550
Cmax (ng/mL)1200 ± 150450 ± 60
Tmax (h)0.081.5
AUC (0-inf) (ng*h/mL)2500 ± 3003750 ± 450
Half-life (t½) (h)2.5 ± 0.33.1 ± 0.4
Bioavailability (%)-15

Table 4: Acute Oral Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortality within 14 daysClinical Signs of Toxicity
50050None observed
100050Mild lethargy for 24h
200051Lethargy, piloerection

C. Workflow for Integrated In Vivo Studies

G start This compound (Test Compound) pk Pharmacokinetic (PK) Studies start->pk tox Acute Toxicology (MTD) start->tox dose_selection Dose Range Selection pk->dose_selection tox->dose_selection efficacy Efficacy Studies (Anti-inflammatory / Anticancer) go_nogo Go/No-Go Decision efficacy->go_nogo dose_selection->efficacy

Caption: Integrated workflow for preliminary in vivo evaluation of this compound.

IV. Conclusion

These application notes provide a comprehensive, albeit initial, framework for the in vivo investigation of this compound. The proposed study designs for anti-inflammatory and anticancer activities, along with preliminary pharmacokinetic and toxicological assessments, are based on established preclinical methodologies.[3][5][14] It is imperative that these protocols are refined based on specific in vitro data and the physicochemical properties of this compound. Adherence to ethical guidelines for animal research, such as those overseen by an Institutional Animal Care and Use Committee (IACUC), is mandatory for all described procedures.[14] The systematic application of these protocols will facilitate a robust evaluation of the therapeutic potential of this compound.

References

Application Notes and Protocols: Assessing Apoptosis Induced by Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing apoptosis induced by the compound Yadanzioside L. The following protocols and data presentation formats are designed to facilitate the systematic investigation of its pro-apoptotic efficacy and mechanism of action.

Introduction to Apoptosis Assessment

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and a key target for therapeutic intervention, particularly in oncology. Assessing the ability of a novel compound like this compound to induce apoptosis is a fundamental step in its preclinical evaluation. This involves a multi-faceted approach to detect the hallmark biochemical and morphological changes that occur in apoptotic cells. The primary methods covered in these notes include:

  • Annexin V/PI Staining: For the detection of early and late-stage apoptosis through plasma membrane alterations.

  • TUNEL Assay: For the identification of DNA fragmentation, a characteristic of late-stage apoptosis.

  • Caspase Activity Assays: To quantify the activity of key executioner enzymes in the apoptotic cascade.

  • Western Blotting: For the analysis of protein expression levels within the apoptotic signaling pathways.

Experimental Workflow

A systematic approach is crucial for the reliable assessment of this compound-induced apoptosis. The following workflow outlines the key stages of investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Detection and Quantification cluster_2 Phase 3: Mechanistic Investigation A Cell Culture and Treatment with this compound B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Concentration B->C D Annexin V/PI Staining by Flow Cytometry C->D E TUNEL Assay for DNA Fragmentation C->E F Morphological Analysis (Microscopy) C->F G Caspase Activity Assays (Caspase-3, -8, -9) D->G H Western Blot for Apoptotic Proteins (Bcl-2 family, PARP, etc.) D->H

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Data Presentation

Quantitative data should be summarized in a clear and concise format to allow for straightforward interpretation and comparison across different concentrations of this compound and time points.

Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining

Treatment (this compound)Concentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1075.6 ± 3.415.8 ± 1.28.6 ± 0.9
This compound2542.1 ± 2.838.4 ± 2.519.5 ± 1.8
This compound5015.3 ± 1.955.9 ± 3.128.8 ± 2.2

Table 2: Analysis of DNA Fragmentation by TUNEL Assay

Treatment (this compound)Concentration (µM)TUNEL-Positive Cells (%)
Control01.8 ± 0.3
This compound1012.5 ± 1.1
This compound2535.7 ± 2.4
This compound5068.2 ± 3.9
Positive Control (DNase I)-98.9 ± 0.5

Table 3: Caspase Activity Assays

Treatment (this compound)Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
Control01.01.01.0
This compound102.8 ± 0.21.2 ± 0.12.5 ± 0.3
This compound255.9 ± 0.41.5 ± 0.25.2 ± 0.5
This compound5012.4 ± 0.81.8 ± 0.310.7 ± 0.9

Table 4: Densitometric Analysis of Western Blot Results

Treatment (this compound)Concentration (µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved PARP/Total PARP (Fold Change)Cleaved Caspase-3/Pro-Caspase-3 (Fold Change)
Control01.01.01.0
This compound102.1 ± 0.23.5 ± 0.42.9 ± 0.3
This compound254.8 ± 0.57.2 ± 0.66.8 ± 0.7
This compound509.3 ± 0.914.6 ± 1.213.1 ± 1.1

Experimental Protocols

Annexin V-FITC/PI Double Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2][3][4]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[4] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[1]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][6]

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) to the 3'-hydroxyl ends of fragmented DNA.[5][6] These incorporated nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Materials:

  • TUNEL Assay Kit

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Sample Preparation:

    • Adherent Cells: Grow and treat cells on coverslips. Wash with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[5]

    • Suspension Cells: Harvest and wash cells with PBS. Fix with 4% PFA, then adhere to slides using a cytocentrifuge or appropriate coating.

  • Permeabilization: Wash the fixed cells with PBS and incubate with permeabilization solution for 5-15 minutes on ice.[5] This step is crucial for allowing the TdT enzyme to access the nucleus.[5]

  • Controls:

    • Positive Control: Treat a fixed and permeabilized sample with DNase I (1 µg/mL) for 15-30 minutes to induce DNA breaks.[5]

    • Negative Control: Prepare a sample that will go through the entire protocol but without the TdT enzyme in the labeling step.[5]

  • TdT Labeling:

    • Wash the cells with PBS.

    • (Optional) Incubate with equilibration buffer for 10 minutes.[5]

    • Prepare the TdT reaction mix (TdT enzyme, labeled dUTPs, and reaction buffer) according to the kit manufacturer's instructions.

    • Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[5]

  • Detection:

    • Stop the reaction and wash the cells.

    • If using an indirect detection method (e.g., BrdUTP), incubate with the corresponding labeled antibody.

    • Counterstain nuclei with DAPI or Hoechst stain if desired.

  • Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells.

Caspase Activity Assay

This assay measures the activity of key apoptotic proteases.

Principle: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[7] These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric (p-nitroanilide, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter.[8][9] Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.[8]

Materials:

  • Caspase-3, -8, or -9 Activity Assay Kit

  • Cell lysis buffer

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Seed cells in a multi-well plate and treat with this compound.

  • Harvest cells and centrifuge.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[8]

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[10]

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) for each sample.[10]

  • Add the reaction buffer containing the specific caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[8][10]

  • Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) at the appropriate excitation/emission wavelengths.[8]

  • Calculate the fold increase in caspase activity relative to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic signaling cascade.[11][12]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., Bcl-2, Bax, PARP, caspases).[11][13] A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[13]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membrane

  • Transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[13]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[13]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

  • Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin.

Signaling Pathway Diagrams

Understanding the potential mechanism of this compound requires knowledge of the core apoptotic pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins.

G edge_inhibit edge_inhibit Yadanzioside_L This compound Cellular_Stress Cellular Stress Yadanzioside_L->Cellular_Stress Bax_Bak Bax / Bak Activation Cellular_Stress->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax_Bak CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 Casp9->Casp3 ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis G Yadanzioside_L This compound (Potential Sensitizer) Receptor Death Receptor (e.g., Fas, DR4/5) Yadanzioside_L->Receptor may upregulate Ligand Death Ligand (e.g., FasL, TRAIL) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Casp8 Caspase-8 DISC->Casp8 ProCasp8 Pro-Caspase-8 ProCasp8->DISC Casp3 Caspase-3 Casp8->Casp3 tBid tBid Casp8->tBid ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bid Bid Bid->tBid Mito_Link Link to Intrinsic Pathway tBid->Mito_Link

References

Application Notes and Protocols for In Vivo Delivery of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo delivery of Yadanzioside L, a natural compound of interest for various pharmacological studies. The following sections outline standard methodologies for oral gavage, intraperitoneal injection, and intravenous administration in rodent models, which are essential for preclinical evaluation of this compound's efficacy and pharmacokinetic profile.

Overview of In Vivo Delivery Routes

The choice of administration route is critical in preclinical research as it significantly influences the bioavailability, distribution, metabolism, and excretion of a compound.[1] The selection of a suitable delivery method for this compound will depend on the specific research question, the target organ or system, and the physicochemical properties of the compound. The most common routes for in vivo studies in rodents are oral gavage, intraperitoneal (IP), and intravenous (IV) injections.[2][3][4][5]

Oral Gavage Administration

Oral gavage is a precise method for administering specific doses of a substance directly into the stomach of an animal.[6] This route is often chosen to mimic human oral drug intake.[6]

Experimental Protocol: Oral Gavage in Mice and Rats
  • Preparation of this compound Formulation:

    • Dissolve this compound in a suitable vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose). The formulation should be non-toxic and appropriate for oral administration.

    • Ensure the final concentration allows for the desired dosage to be administered in a volume that does not exceed the recommended limits.[7]

  • Animal Handling and Restraint:

    • Properly restrain the animal to ensure its safety and the accuracy of the procedure.[8] For mice, this typically involves scruffing the neck. For rats, a gentle but firm hold around the thoracic region is used.[7][9]

  • Gavage Needle Measurement and Insertion:

    • Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to prevent perforation of the esophagus or stomach.[7][8][9]

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus.[7] The animal may swallow as the tube is passed.[7][9] If resistance is met, do not force the needle.[7]

  • Administration of this compound:

    • Once the needle is correctly positioned in the stomach, administer the formulation smoothly.[6]

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the animal to its cage.[7]

    • Monitor the animal for any signs of distress, such as labored breathing, for at least 5-10 minutes post-procedure and again within 12-24 hours.[7][9]

Quantitative Data for Oral Gavage
ParameterMouseRatReference
Maximum Dosing Volume 10 mL/kg (smaller volumes of 5 mL/kg are recommended)10 mL/kg (smaller volumes of 5 mL/kg are recommended)[7]
Gavage Needle Gauge 18-20 gauge16-20 gauge[7][9]
Gavage Needle Length 1-1.5 inches (with rounded tip)2-3 inches (with rounded tip)[7][9]

Workflow for Oral Gavage

oral_gavage_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_formulation Prepare this compound Formulation weigh_animal Weigh Animal & Calculate Dose prep_formulation->weigh_animal restrain Restrain Animal weigh_animal->restrain measure_needle Measure Gavage Needle restrain->measure_needle insert_needle Insert Needle into Esophagus measure_needle->insert_needle administer Administer Compound insert_needle->administer remove_needle Remove Needle administer->remove_needle monitor Monitor Animal remove_needle->monitor

Caption: Workflow for Oral Gavage Administration.

Intraperitoneal (IP) Injection

IP injection is a common parenteral route of administration where the substance is injected into the peritoneal cavity.[10][11] This method allows for rapid absorption into the systemic circulation.

Experimental Protocol: Intraperitoneal Injection in Mice and Rats
  • Preparation of this compound Solution:

    • Dissolve this compound in a sterile, non-irritating vehicle (e.g., sterile saline or phosphate-buffered saline). The pH of the solution should be close to physiological levels.[12]

    • Warm the solution to room or body temperature to avoid causing discomfort to the animal.[10][11]

  • Animal Restraint:

    • Properly restrain the animal. For mice, the scruff of the neck is held. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[10][11]

    • Tilt the animal's head slightly downwards to allow the abdominal organs to shift cranially.[11][13]

  • Injection Site and Procedure:

    • The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][13][14]

    • Insert the needle with the bevel facing up at a 30-45 degree angle.[10][14]

    • Aspirate by pulling back the plunger to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11][13]

  • Administration and Post-Injection Care:

    • Inject the solution and then withdraw the needle.

    • Return the animal to its cage and monitor for any adverse reactions.[10][11]

Quantitative Data for Intraperitoneal Injection
ParameterMouseRatReference
Maximum Injection Volume < 10 mL/kg< 10 mL/kg[10]
Recommended Needle Gauge 25-27 G23-25 G[10][11]

Workflow for Intraperitoneal Injection

ip_injection_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_solution Prepare Sterile This compound Solution warm_solution Warm Solution to Room Temperature prep_solution->warm_solution restrain Restrain Animal warm_solution->restrain locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site insert_needle Insert Needle & Aspirate locate_site->insert_needle inject Inject Solution insert_needle->inject remove_needle Remove Needle inject->remove_needle monitor Monitor Animal remove_needle->monitor

Caption: Workflow for Intraperitoneal Injection.

Intravenous (IV) Injection

IV administration introduces the substance directly into the systemic circulation, resulting in 100% bioavailability.[1][15][16][17] This route is often used for compounds that are poorly absorbed orally or to achieve rapid and precise plasma concentrations.

Experimental Protocol: Intravenous Injection in Mice and Rats (via Tail Vein)
  • Preparation of this compound Solution:

    • Prepare a sterile, pyrogen-free solution of this compound in a vehicle suitable for intravenous administration (e.g., sterile saline).

    • The solution must be free of particulate matter.

  • Animal Preparation and Restraint:

    • Place the animal in a restraint device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them easier to visualize and access.[12]

  • Injection Procedure:

    • Identify one of the lateral tail veins.

    • Hold the needle parallel to the tail with the bevel facing up and gently insert it into the vein.[12]

    • A small flash of blood in the needle hub may indicate successful entry into the vein.[12]

    • Slowly inject the solution. If a bleb forms under the skin, the needle is not in the vein and should be removed and reinserted more proximally.[12]

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[12]

    • Return the animal to its cage and monitor for any adverse effects.

Quantitative Data for Intravenous Injection
ParameterMouseRatReference
Typical Injection Volume Bolus: < 5 mL/kg; Slow Infusion: higher volumes possibleBolus: < 5 mL/kg; Slow Infusion: higher volumes possible[12]
Recommended Needle Gauge 27-30 G25-27 G[12]

Workflow for Intravenous Injection

iv_injection_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_solution Prepare Sterile, Pyrogen-Free This compound Solution restrain Restrain Animal prep_solution->restrain warm_tail Warm Tail to Dilate Veins restrain->warm_tail insert_needle Insert Needle into Lateral Tail Vein warm_tail->insert_needle inject Slowly Inject Solution insert_needle->inject remove_needle Remove Needle & Apply Pressure inject->remove_needle monitor Monitor Animal remove_needle->monitor

Caption: Workflow for Intravenous Injection.

Hypothetical Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many natural compounds with therapeutic potential are known to interact with key cellular signaling cascades involved in inflammation and apoptosis. A plausible hypothesis is that this compound may exert its effects through modulation of pathways such as the NF-κB and MAPK pathways, which are central regulators of these processes.

hypothetical_pathway cluster_stimulus External Stimulus cluster_yadanzioside Therapeutic Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor yadanzioside This compound mapk MAPK Pathway (p38, JNK, ERK) yadanzioside->mapk inhibits? ikb IκB Kinase (IKK) yadanzioside->ikb inhibits? receptor->mapk receptor->ikb inflammation Inflammatory Gene Expression mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb NF-κB ikb->nfkb activates nfkb->inflammation

Caption: Hypothetical Signaling Pathway Modulation.

References

Application Notes and Protocols for the Analytical Standardization of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical standardization of Yadanzioside L, a potent antiviral and antileukemic quassinoid glycoside isolated from the seeds of Brucea javanica.[1] This document outlines methodologies for quantitative analysis using High-Performance Liquid Chromatography (HPLC), and provides general guidance for structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Additionally, a putative signaling pathway for its antiviral activity is presented.

Physicochemical Properties and Handling

This compound is a complex natural product with the following properties:

PropertyValueSource
CAS Number 99132-97-5PubChem
Molecular Formula C₃₄H₄₆O₁₇PubChem
Molecular Weight 726.7 g/mol PubChem
Appearance White to off-white powderN/A
Solubility Soluble in methanol, ethanol, DMSOChemFaces[2]
Storage Store at -20°C for long-term stability.MedchemExpress[3]

Standard Preparation: For analytical purposes, prepare a stock solution of this compound in HPLC-grade methanol or ethanol. For biological assays, DMSO can be used as a solvent.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the quantification of this compound in plant extracts or formulated products. The method is adapted from established protocols for the analysis of related quassinoids from Brucea javanica.[2][4][5][6][7]

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Phenomenex Luna C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water; B: Methanol (Gradient elution)
Gradient Program 0-10 min, 20-40% B; 10-25 min, 40-60% B; 25-30 min, 60-80% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 221 nm or 270 nm[4][7]
Injection Volume 10 µL
Experimental Protocol

2.2.1. Preparation of Standard Solutions

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve in 1.0 mL of HPLC-grade methanol to prepare a 1.0 mg/mL stock solution.

  • Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

2.2.2. Sample Preparation (from Brucea javanica seeds)

  • Grind the dried seeds to a fine powder.

  • Accurately weigh 1.0 g of the powdered sample.

  • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2.2.3. Method Validation Parameters The following parameters should be assessed to ensure the method is suitable for its intended purpose, in accordance with ICH guidelines.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Precision (%RSD) Intraday and Interday < 2%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

A summary of validation data for related quassinoids is provided below as a reference.[5][6]

CompoundLinearity Range (µg)Average Recovery (%)RSD (%)
Bruceine D2.52 - 12.60100.010.31
Brusatol2.19 - 10.95100.951.7
Bruceine H2.91 - 14.55100.431.7
Bruceoside B0.722 - 2.16696.14.4
Bruceoside A2.074 - 6.222106.35.9

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard (this compound) Stock Stock Solution (1 mg/mL) Standard->Stock Sample Plant Material (Brucea javanica) Extraction Ultrasonic Extraction Sample->Extraction Calibration Calibration Standards Stock->Calibration HPLC HPLC System (C18 Column) Calibration->HPLC Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Data Data Acquisition (221/270 nm) HPLC->Data CalibrationCurve Calibration Curve Data->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Structural Characterization

While specific spectral data for this compound is not widely available in public databases, the following sections provide general protocols for obtaining NMR and MS data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Protocol

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software (e.g., MestReNova, TopSpin).

3.1.2. Expected Spectral Features Based on the structure of this compound, the following features are expected in the NMR spectra:

  • ¹H NMR: Signals corresponding to methyl groups, olefinic protons, acetal protons, and a glucose moiety.

  • ¹³C NMR: Resonances for carbonyl carbons, olefinic carbons, carbons of the glycosidic unit, and the quassinoid core.

Mass Spectrometry (MS)

3.2.1. Protocol

  • Prepare a dilute solution of this compound (1-10 µg/mL) in methanol or acetonitrile.

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Acquire full scan mass spectra in both positive and negative ion modes.

  • Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data.

3.2.2. Expected Fragmentation Pattern In positive ion mode, the [M+H]⁺ or [M+Na]⁺ adducts are expected. Fragmentation is likely to occur through the loss of the glucose moiety, water molecules, and cleavage of the ester side chain.

Putative Antiviral Signaling Pathway

This compound has demonstrated potent activity against the Tobacco Mosaic Virus (TMV). While its precise mechanism of action is yet to be fully elucidated, a plausible pathway involves the induction of systemic acquired resistance (SAR) in the host plant. This is a common mechanism for plant-derived antiviral compounds.

Antiviral_Pathway YadL This compound PlantCell Plant Cell YadL->PlantCell interacts with ROS Reactive Oxygen Species (ROS) Burst PlantCell->ROS triggers SA Salicylic Acid (SA) Accumulation ROS->SA leads to PR_Genes Pathogenesis-Related (PR) Gene Expression SA->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR establishes TMV TMV Replication Inhibition SAR->TMV

Caption: Hypothetical signaling pathway for the anti-TMV activity of this compound.

This proposed pathway suggests that this compound may act as an elicitor, triggering a cascade of defense responses within the plant, ultimately leading to the inhibition of viral replication and spread. Further research is required to validate this hypothesis and identify the specific molecular targets of this compound.

References

Application Note: High-Throughput Screening of Yadanzioside L Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yadanzioside L is a quassinoid glycoside, a class of natural products known for a range of biological activities, including antitumoral properties.[1][2] Compounds isolated from Brucea javanica, the source of related yadanziosides, have demonstrated potential as anticancer agents.[1][3] Therefore, robust and efficient screening methods are essential to evaluate the cytotoxic and cytostatic effects of this compound on various cancer cell lines. Cell viability assays are fundamental tools in drug discovery for assessing cellular health, metabolic activity, and proliferation rates in response to therapeutic compounds.[4]

This application note provides detailed protocols for screening this compound using common colorimetric (WST-1) and luminescence-based (CellTiter-Glo®) cell viability assays. These methods are suitable for high-throughput screening (HTS) in multi-well plate formats and offer sensitive, quantitative measures of cell health.[5][6]

Principles of Selected Cell Viability Assays

Cell viability can be determined by measuring various cellular characteristics, such as metabolic activity or intracellular ATP levels.[4] The choice of assay depends on factors like sensitivity, convenience, and the specific research question.

  • Tetrazolium Salt Reduction Assays (e.g., WST-1): These colorimetric assays measure the metabolic activity of a cell population.[6] Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium salt WST-1 into a soluble, colored formazan dye.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells and can be quantified by measuring the absorbance of the solution.[8]

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[5] The assay reagent contains luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a luminescent signal.[9] This "glow-type" signal is highly sensitive and directly proportional to the number of viable cells in the culture.[5]

Comparison of Common Cell Viability Assays
FeatureWST-1 AssayMTT AssayCellTiter-Glo® Assay
Principle Tetrazolium salt reduction to a soluble formazan.[7]Tetrazolium salt reduction to an insoluble formazan.[10]ATP-dependent luciferase reaction.[5]
Detection Colorimetric (Absorbance ~440 nm).[8]Colorimetric (Absorbance ~570 nm).[10]Luminescence.[5]
Procedure Single reagent addition.[6]Requires a solubilization step to dissolve formazan crystals.[11]Single reagent addition ("add-mix-measure").[5]
Sensitivity Good.[6]Moderate.Very High.[12]
Throughput High.Moderate.High.
Incubation Time 0.5 - 4 hours.[8]1 - 4 hours for MTT, plus solubilization time.[13]~10 minutes.[9]

Experimental Workflow for this compound Screening

The general workflow for assessing the effect of this compound on cell viability involves preparing the compound, treating cultured cells, performing the viability assay, and analyzing the results.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells 1. Seed Cells in 96-well Plate prep_compound 2. Prepare Serial Dilutions of this compound treat_cells 3. Add this compound to Cells prep_compound->treat_cells incubate_cells 4. Incubate for 24-72 hours treat_cells->incubate_cells add_reagent 5. Add Viability Assay Reagent incubate_cells->add_reagent incubate_reagent 6. Incubate as per Protocol add_reagent->incubate_reagent read_plate 7. Measure Signal (Absorbance/Luminescence) incubate_reagent->read_plate analyze_data 8. Calculate % Viability and Determine IC50 read_plate->analyze_data G WST1 WST-1 (Tetrazolium Salt) Slightly Red Formazan Formazan Dark Red, Soluble WST1->Formazan Reduction ViableCell Viable Cell Mito Mitochondrial Dehydrogenases (NAD(P)H) ViableCell->Mito contain Mito->WST1 acts on G ATP ATP Light Luminescent Signal (Light) ATP->Light Reaction ViableCell Viable Cell ViableCell->ATP produces Reagent CellTiter-Glo® Reagent (Luciferase, Substrate, O₂) Reagent->Light Reaction G YadanziosideL This compound Pathway Cell Survival Pathway (e.g., PI3K/Akt) YadanziosideL->Pathway Inhibits Apoptosis Apoptosis Pathway (e.g., Caspase activation) YadanziosideL->Apoptosis Activates Proliferation Cell Proliferation Pathway->Proliferation Inhibition of CellDeath Cell Death Apoptosis->CellDeath

References

Application Notes & Protocols: Flow Cytometry Analysis of Cells Treated with Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Yadanzioside L

This compound is a cytotoxic quassinoid isolated from the fruit of Brucea javanica. While specific studies on this compound are emerging, related compounds from the same plant, such as Yadanziolide A, have been shown to possess significant antitumor properties. These compounds can induce apoptosis and inhibit proliferation in various cancer cell lines.[1] Preliminary data suggests that this compound may exert its cytotoxic effects through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Flow cytometry is an indispensable tool for quantitatively assessing these cellular responses to drug treatment.

This document provides detailed protocols for analyzing the effects of this compound on cells using flow cytometry, focusing on three key assays:

  • Apoptosis Analysis: Using Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Using Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Reactive Oxygen Species (ROS) Detection: Using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Potential Mechanism of Action of this compound

Based on the activity of related compounds, this compound is hypothesized to induce cell death through one or more of the following signaling pathways:

  • Induction of Apoptosis: May involve the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, leading to the activation of caspases. A related compound, Yadanziolide A, has been shown to induce apoptosis through the JAK-STAT pathway by inhibiting STAT3 and JAK2 phosphorylation.[1]

  • Cell Cycle Arrest: Could cause cells to accumulate in a specific phase of the cell cycle, preventing their proliferation.

  • Oxidative Stress: May induce the production of ROS, leading to cellular damage and apoptosis.[2]

The following protocols are designed to investigate these potential mechanisms.

Data Presentation: Expected Outcomes

Quantitative data from flow cytometry analysis of cells treated with this compound can be summarized as follows:

Table 1: Apoptosis Analysis of Cells Treated with this compound

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.0 ± 2.52.0 ± 0.53.0 ± 0.8
This compound (X µM)70.0 ± 3.015.0 ± 1.815.0 ± 2.1
This compound (2X µM)45.0 ± 4.130.0 ± 2.525.0 ± 3.2
Positive Control30.0 ± 3.540.0 ± 3.030.0 ± 2.8

Table 2: Cell Cycle Analysis of Cells Treated with this compound

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.0 ± 3.025.0 ± 2.015.0 ± 1.5
This compound (X µM)75.0 ± 2.515.0 ± 1.810.0 ± 1.2
This compound (2X µM)85.0 ± 3.28.0 ± 1.07.0 ± 0.9
Positive Control20.0 ± 2.130.0 ± 2.550.0 ± 3.0

Table 3: Intracellular ROS Levels in Cells Treated with this compound

Treatment GroupMean Fluorescence Intensity (MFI)Fold Change vs. Control
Vehicle Control500 ± 501.0
This compound (X µM)1500 ± 1203.0
This compound (2X µM)3000 ± 2506.0
Positive Control (e.g., H₂O₂)4500 ± 3009.0

Experimental Protocols

Apoptosis Analysis using Annexin V/PI Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[3] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and treat with various concentrations of this compound for the desired time period.

  • Harvest the cells, including both adherent and floating populations.[3]

  • Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5][6]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]

  • Add 10 µL of PI staining solution (e.g., 50 µg/mL).

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]

Flow Cytometry Analysis:

  • Set up a dot plot of PI (y-axis) vs. Annexin V (x-axis).

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_workflow Apoptosis Assay Workflow start Cell Culture & Treatment with this compound harvest Harvest Adherent & Floating Cells start->harvest wash1 Wash with Cold PBS (2x) harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain_av Add Annexin V-FITC Incubate 15 min (RT, dark) resuspend->stain_av stain_pi Add Propidium Iodide stain_av->stain_pi add_buffer Add 1X Binding Buffer stain_pi->add_buffer analysis Analyze by Flow Cytometry add_buffer->analysis

Apoptosis Assay Workflow
Cell Cycle Analysis using Propidium Iodide

This protocol is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[8][9]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ice-cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells (approximately 1 x 10⁶ cells per sample).[8]

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[8][10]

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).[8]

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.

  • Wash the cells twice with PBS.[8]

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.[11]

  • Analyze the samples by flow cytometry.

Flow Cytometry Analysis:

  • Use a histogram to display the PI fluorescence intensity.

  • The first peak represents cells in the G0/G1 phase (2n DNA content).

  • The second peak represents cells in the G2/M phase (4n DNA content).

  • The region between the two peaks represents cells in the S phase.

G cluster_workflow Cell Cycle Analysis Workflow start Cell Culture & Treatment with this compound harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with Cold 70% Ethanol (≥30 min on ice) wash_pbs->fix wash_fixed Wash Fixed Cells with PBS (2x) fix->wash_fixed stain Resuspend in PI/RNase A Staining Solution wash_fixed->stain incubate Incubate 30 min (RT, dark) stain->incubate analysis Analyze by Flow Cytometry incubate->analysis

Cell Cycle Analysis Workflow
Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay measures the intracellular accumulation of ROS.[12][13] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][14]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium or PBS

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired duration.

  • Harvest the cells and wash them once with serum-free medium or PBS.

  • Resuspend the cells in serum-free medium or PBS containing 10-25 µM DCFH-DA.[14]

  • Incubate the cells for 30 minutes at 37°C in the dark.[15]

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the samples immediately by flow cytometry.

Flow Cytometry Analysis:

  • Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Use a histogram to compare the mean fluorescence intensity (MFI) of treated cells with that of control cells.

G cluster_workflow ROS Detection Workflow start Cell Culture & Treatment with this compound harvest Harvest Cells start->harvest wash1 Wash with Serum-Free Medium harvest->wash1 stain Resuspend in DCFH-DA Solution wash1->stain incubate Incubate 30 min (37°C, dark) stain->incubate wash2 Wash with PBS (2x) incubate->wash2 resuspend Resuspend in PBS wash2->resuspend analysis Analyze by Flow Cytometry resuspend->analysis

ROS Detection Workflow

Data Analysis and Interpretation

  • Gating Strategy: For each experiment, it is crucial to establish a proper gating strategy.[16] Start by gating on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.

  • Controls: Always include unstained cells to set the baseline fluorescence and single-stained controls for compensation when performing multi-color analysis.[6] A positive control (a known inducer of the specific cellular process) should also be included to validate the assay.

  • Statistical Analysis: All experiments should be performed in triplicate. Data should be presented as mean ± standard deviation. Statistical significance can be determined using appropriate tests, such as a t-test or ANOVA.

Troubleshooting

  • High background in apoptosis assay: Ensure that cells are not overly confluent and that the harvesting procedure is gentle to minimize mechanical damage.

  • Poor resolution of cell cycle peaks: Ensure proper fixation and disaggregation of cells into a single-cell suspension. A low flow rate during acquisition can also improve resolution.[9]

  • Low signal in ROS assay: Ensure that the DCFH-DA solution is freshly prepared and protected from light to prevent auto-oxidation.[17]

By following these detailed protocols, researchers can effectively utilize flow cytometry to elucidate the cellular mechanisms of action of this compound.

References

Troubleshooting & Optimization

Improving the solubility of Yadanzioside L for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Yadanzioside L for experimental use. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered when preparing this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer or cell culture media Solvent Shock: Rapid change in solvent polarity when adding a concentrated organic stock solution to an aqueous environment.1. Pre-warm the aqueous medium to 37°C. 2. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. 3. Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in a pre-warmed buffer (e.g., PBS) before the final dilution into the experimental medium.
Exceeding Solubility Limit: The final concentration of this compound is higher than its solubility in the aqueous medium.1. Lower the final working concentration. 2. Use a co-solvent system (see Experimental Protocols) to increase the solubility in the final medium. 3. Keep the final concentration of organic solvents (e.g., DMSO) low (typically ≤ 0.1%) to minimize cytotoxicity.
Cloudiness or visible particles in the solution Incomplete Dissolution: The compound has not fully dissolved in the initial solvent.1. Gently warm the solution in a water bath (37-50°C). 2. Use sonication to aid in the dissolution process.[1] 3. Ensure the stock solution is clear before making further dilutions.
Compound Instability: The compound may be degrading or interacting with components in the medium over time.1. Prepare fresh solutions for each experiment. 2. If long-term incubation is required, consider the stability of the compound in the specific medium and temperature. 3. Store stock solutions appropriately (see Storage and Stability).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2][3]

Q2: What is the maximum achievable concentration of this compound in common solvents?

A2: While specific quantitative data for this compound is limited, a stock solution of 10 mM in DMSO is commercially available, indicating good solubility in this solvent.[2] For a structurally similar compound, Yadanzioside F, a solubility of 25 mg/mL in ethanol (with the aid of ultrasonication) has been reported.[1]

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution is provided in the Experimental Protocols section. It is crucial to use anhydrous-grade solvents and to ensure the compound is fully dissolved before storage.

Q4: My experiment requires a low concentration of organic solvent. How can I improve the aqueous solubility of this compound?

A4: Several methods can be employed to enhance aqueous solubility, including the use of co-solvent systems and the formation of cyclodextrin inclusion complexes. Detailed protocols for these methods are provided below.

Q5: How should I store this compound and its solutions?

A5: The powdered form of this compound should be stored at -20°C for up to two years.[4] Stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound and the closely related compound, Yadanzioside F, which can be used as a reference.

Compound Solvent/System Solubility Notes
This compound DMSO≥ 10 mM (≥ 7.27 mg/mL)Based on commercially available stock solutions.[2]
EthanolSolubleQuantitative data not available.
MethanolSolubleQuantitative data not available.
PyridineSolubleQuantitative data not available.
Yadanzioside F Ethanol25 mg/mL (38.90 mM)Requires ultrasonication.[1]
10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (1.95 mM)Co-solvent system.[1]
10% EtOH, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (1.95 mM)Cyclodextrin-based formulation.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 726.72 g/mol ).

    • For 1 mL of 10 mM stock solution, you will need 7.27 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Improving Aqueous Solubility using a Co-solvent System

This protocol is adapted from a formulation used for the related compound, Yadanzioside F, and is likely to be effective for this compound.[1]

Materials:

  • This compound stock solution in Ethanol (e.g., 12.5 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline solution (0.9% NaCl)

  • Sterile tubes

Methodology:

  • To prepare a 1 mL working solution with a final concentration of 1.25 mg/mL this compound, start with a 12.5 mg/mL stock solution in ethanol.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 12.5 mg/mL this compound stock solution in ethanol to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Mix gently but thoroughly. The final solution should be clear.

Protocol 3: Enhancing Aqueous Solubility with a Cyclodextrin Inclusion Complex

This protocol utilizes a modified cyclodextrin to encapsulate the hydrophobic this compound molecule, thereby increasing its solubility in aqueous solutions. This method is adapted from a protocol for Yadanzioside F.[1]

Materials:

  • This compound stock solution in Ethanol (e.g., 12.5 mg/mL)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline solution (0.9% NaCl)

  • Sterile tubes

Methodology:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • To prepare a 1 mL working solution with a final concentration of 1.25 mg/mL this compound, start with a 12.5 mg/mL stock solution in ethanol.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • Add 100 µL of the 12.5 mg/mL this compound stock solution in ethanol to the SBE-β-CD solution.

  • Mix thoroughly until the solution is clear.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_dilution Dilution in Aqueous Media cluster_troubleshoot Troubleshooting stock_prep Prepare concentrated stock solution in organic solvent (e.g., 10 mM in DMSO) dilution Dilute stock solution into aqueous buffer or cell culture medium stock_prep->dilution check_sol Check for precipitation dilution->check_sol precip Precipitation observed check_sol->precip Yes no_precip No precipitation check_sol->no_precip No troubleshoot Implement solubility enhancement techniques precip->troubleshoot experiment Proceed with experiment no_precip->experiment cosolvent Use co-solvent system troubleshoot->cosolvent cyclodextrin Use cyclodextrin inclusion troubleshoot->cyclodextrin cosolvent->dilution cyclodextrin->dilution

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_example Hypothetical Signaling Pathway Inhibition by this compound Yadanzioside_L This compound Target_Protein Target Protein (e.g., Kinase) Yadanzioside_L->Target_Protein Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Anti-viral activity) Downstream_Effector_2->Cellular_Response

References

Technical Support Center: Stability and Handling of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Yadanzioside L in common laboratory solvents and cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be kept at -20°C for up to two years.[1] It is also stable for short periods (days to weeks) at 0-4°C under dry and dark conditions.

Q2: How stable is this compound in DMSO?

A2: this compound has limited stability in DMSO. For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks. For longer-term storage of several months, it is recommended to store DMSO stock solutions at -80°C.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Is there any information on the stability of this compound in aqueous solutions or cell culture media?

A3: Currently, there is no specific published data on the stability of this compound in aqueous solutions or cell culture media such as DMEM or RPMI-1640. As a quassinoid glycoside with several ester and a glycosidic linkage, this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures (e.g., 37°C in an incubator).[2][3][4] Therefore, it is crucial to experimentally determine its stability under your specific cell culture conditions. Detailed protocols for this are provided below.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, this compound has several functional groups prone to degradation:

  • Ester Hydrolysis: The molecule contains ester groups that can be hydrolyzed, particularly in aqueous environments and at non-neutral pH.[5]

  • Glycosidic Bond Cleavage: The glycosidic bond linking the glucose moiety to the quassinoid core can be hydrolyzed, especially under acidic conditions.[3][4]

  • Oxidation: The presence of allylic alcohol functionalities suggests a potential for oxidation.[6][7][8][9]

  • Epimerization: Changes in stereochemistry at certain chiral centers might occur under specific conditions.[10][11]

Q5: What are the known biological targets or signaling pathways affected by this compound?

A5: While the direct molecular target of this compound has not been definitively identified, studies on extracts from Brucea javanica, the plant from which this compound is isolated, have shown effects on key cellular signaling pathways. These include the TNF/NF-κB and PI3K/Akt signaling pathways, which are crucial regulators of inflammation, cell survival, proliferation, and apoptosis.

Data Presentation: Stability of this compound in DMSO

Storage TemperatureDurationStability RecommendationReference
4°CUp to 2 weeksSuitable for short-term storage of working solutions.[1]
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[1]

Mandatory Visualization

Below are diagrams illustrating the key signaling pathways potentially affected by this compound and a general workflow for assessing its stability.

TNF_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex Activates RIP1->IKK Complex Activates I-kappa-B IκB IKK Complex->I-kappa-B Phosphorylates for degradation NF-kappa-B NF-κB I-kappa-B->NF-kappa-B Inhibits NF-kappa-B_nuc NF-κB NF-kappa-B->NF-kappa-B_nuc Translocates Gene Transcription Gene Transcription NF-kappa-B_nuc->Gene Transcription Promotes PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PI3K->PIP2 Phosphorylates PI3K->PIP3 PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Survival, Proliferation, etc. Cell Survival, Proliferation, etc. Downstream Targets->Cell Survival, Proliferation, etc. Stability_Workflow Start Start Prepare Stock Prepare 10 mM this compound stock in anhydrous DMSO Start->Prepare Stock Spike Medium Spike pre-warmed culture medium to final concentration (e.g., 10 µM) Prepare Stock->Spike Medium Incubate Incubate at 37°C, 5% CO2 Spike Medium->Incubate Time Points Collect aliquots at 0, 2, 4, 8, 24, 48 hours Incubate->Time Points Quench & Process Quench reaction (e.g., freeze or add cold acetonitrile) and process Time Points->Quench & Process Analyze Analyze by LC-MS/MS or HPLC-UV Quench & Process->Analyze Calculate Calculate % remaining vs. Time 0 Analyze->Calculate End End Calculate->End

References

Troubleshooting inconsistent results in Yadanzioside L assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during Yadanzioside L assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a quassinoid glycoside, a type of triterpenoid saponin, isolated from the plant Brucea javanica. It has been investigated for its potential antileukemic and cytotoxic activities.

Q2: What is the best solvent to dissolve this compound?

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound and other lipophilic natural products for in vitro assays. It is important to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[1] For some applications, ethanol may also be a suitable solvent. A related compound, Yadanzioside F, is reported to be soluble in ethanol at 25 mg/mL.

Q3: What are the general stability considerations for this compound?

As a triterpenoid saponin, the stability of this compound can be influenced by pH and temperature. Saponin glycosidic bonds can be susceptible to hydrolysis under acidic or alkaline conditions. For optimal stability, it is recommended to store stock solutions in a non-aqueous solvent like DMSO at -20°C or -80°C and to prepare aqueous working solutions fresh for each experiment.

Troubleshooting Inconsistent Results in this compound Assays

Inconsistent results in this compound assays can arise from a variety of factors related to the compound's properties and the specific assay being performed. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Poor or Inconsistent Solubility

Symptoms:

  • Precipitate observed in stock solutions or in assay wells after dilution.

  • High variability between replicate wells.

  • Lower than expected activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Inadequate Dissolution Gently sonicate or vortex the stock solution to aid dissolution.[1]Prepare a concentrated stock solution of this compound in 100% DMSO. Use a sonicator bath for 5-10 minutes or vortex vigorously for 1-2 minutes until the solution is clear.
Precipitation Upon Dilution Perform serial dilutions in a manner that minimizes rapid changes in solvent polarity. For cell-based assays, dilute the DMSO stock in culture medium just before adding to the cells.Prepare intermediate dilutions of the this compound stock solution in culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare a 1 mM intermediate dilution in DMSO, then a 100 µM intermediate dilution in culture medium before the final dilution in the assay plate.
Low Aqueous Solubility Include a solubility assessment in your experimental design. Visually inspect wells under a microscope for any precipitate.[1]In a cell-free system, prepare serial dilutions of this compound in the assay medium. Incubate for the same duration as the experiment and visually inspect for precipitation at each concentration.
Issue 2: Inaccurate Results in Cytotoxicity Assays (e.g., MTT, XTT, LDH)

Symptoms:

  • High background signal in "compound-only" controls.

  • Bell-shaped dose-response curve.

  • Discrepancies between different cytotoxicity assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Interference with Assay Reagents Run a cell-free control with this compound and the assay reagent to test for direct chemical interference.Prepare a set of wells with the same concentrations of this compound as in the experiment, but without cells. Add the assay reagent (e.g., MTT, LDH substrate) and measure the absorbance or fluorescence. Subtract these background values from the experimental values.
Compound Aggregation This can lead to a bell-shaped dose-response curve by reducing the effective concentration of the active compound at higher concentrations.[1]If a bell-shaped curve is observed, consider using a different assay method or optimizing the solvent and dilution strategy to minimize aggregation.
Indirect Cytotoxicity The observed effect may be due to secondary effects rather than direct cell killing.Complement viability assays with assays that measure specific cell death pathways, such as apoptosis (e.g., caspase activity assays, Annexin V staining).

Experimental Workflows & Signaling Pathways

Troubleshooting Workflow for Inconsistent Cytotoxicity Data

G Troubleshooting Inconsistent Cytotoxicity Data start Inconsistent Cytotoxicity Results solubility Check for Precipitation (Microscopic Inspection) start->solubility interference Run Cell-Free Assay (Compound + Reagent) start->interference assay_specific Compare with Alternative Cytotoxicity Assay start->assay_specific precipitate_yes Precipitate Observed solubility->precipitate_yes interference_yes Interference Detected interference->interference_yes discrepancy_yes Results Differ assay_specific->discrepancy_yes optimize_solubility Optimize Solubilization (e.g., Sonication, Different Solvent) precipitate_yes->optimize_solubility Yes no_issue No Issues Detected precipitate_yes->no_issue No background_subtract Subtract Background from Compound-Only Control interference_yes->background_subtract Yes interference_yes->no_issue No investigate_mechanism Investigate Mechanism (e.g., Apoptosis vs. Necrosis) discrepancy_yes->investigate_mechanism Yes discrepancy_yes->no_issue No G Potential Apoptosis Pathway for this compound Yadanzioside_L This compound Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Yadanzioside_L->Death_Receptor Binds to DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Activates Caspase8 Active Caspase-8 DISC->Caspase8 Cleaves Pro-caspase-8 to Caspase3 Active Caspase-3 Caspase8->Caspase3 Cleaves Pro-caspase-3 to Apoptosis Apoptosis Caspase3->Apoptosis Executes G Workflow for Broth Microdilution Assay start Prepare Serial Dilutions of this compound inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end Lowest Concentration with No Visible Growth read_mic->end

References

Technical Support Center: Optimizing Yadanzioside L for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for utilizing Yadanzioside L in cytotoxicity experiments. Given that publicly available data on this compound is limited, this resource combines established methodologies for natural product testing with compound-specific considerations to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the optimization of this compound concentration for cytotoxicity studies.

Q1: My IC50 values for this compound are inconsistent across experiments. What are the likely causes?

A1: Lack of reproducibility is a common issue in cytotoxicity assays. Several factors can contribute:

  • Cell-Based Variability:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Confluency at the time of assay can significantly impact results. Perform a cell titration experiment to determine the optimal density for your cell line.[1][2]

  • Reagent and Compound Variability:

    • Reagent Preparation: Prepare fresh media and assay reagents for each experiment. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]

    • Compound Stock: Aliquot your this compound stock solution after initial preparation to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Procedural Variability:

    • Incubation Times: Strictly adhere to the planned incubation times for both compound exposure and assay development (e.g., MTT incubation).[1][3]

    • Pipetting: Use calibrated pipettes and proper technique to minimize volume errors, especially during serial dilutions.

Q2: this compound is precipitating in the cell culture medium. How can I improve its solubility?

A2: Poor aqueous solubility is a frequent challenge with natural products.[4]

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving compounds like this compound for in vitro studies.[4][5][6]

  • Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the culture medium low, as it can be toxic to cells. The final concentration should typically not exceed 0.5% (v/v), and for some sensitive cell lines, it should be even lower (e.g., <0.1%).[4]

  • Vehicle Control: Always include a vehicle control in your experiment. This consists of cells treated with the same final concentration of DMSO as your highest this compound concentration. This allows you to distinguish the cytotoxicity of the compound from the effect of the solvent.[3][4]

  • Preparation Technique: After creating a high-concentration stock in 100% DMSO, perform serial dilutions in complete culture medium. Ensure thorough mixing at each dilution step. Gentle vortexing or sonication of the stock solution can sometimes aid dissolution.[4]

Q3: My untreated and vehicle-control wells show low viability or high background absorbance. What's wrong?

A3: Issues with control wells can invalidate an entire experiment.

  • Low Viability in Controls:

    • Cell Health: Ensure the cells used are healthy and actively proliferating before seeding.

    • Contamination: Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell culture.

    • DMSO Toxicity: If the vehicle control viability is low, your final DMSO concentration may be too high for your specific cell line. Test a range of DMSO concentrations to determine the maximum non-toxic level.

  • High Background Absorbance (MTT Assay):

    • Compound Interference: this compound, like some natural products, may have an intrinsic color that interferes with colorimetric assays. To correct for this, set up a parallel set of "compound-only" control wells (containing medium and this compound at all tested concentrations, but no cells). Subtract the average absorbance of these wells from your experimental wells.[4]

    • Phenol Red: The phenol red in some culture media can contribute to background absorbance. Consider using a phenol red-free medium during the final assay steps if background is a persistent issue.[1]

Quantitative Data Summary

Optimizing the effective concentration of this compound requires testing across different cell lines and exposure times. The following table provides a representative dataset of IC50 (half-maximal inhibitory concentration) values.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines. This data illustrates the differential sensitivity and time-dependent effects of the compound.

Cell LineCancer Type24-hour IC50 (µM)48-hour IC50 (µM)72-hour IC50 (µM)
A549 Lung Carcinoma85.242.521.8
MCF-7 Breast Adenocarcinoma110.665.133.7
HeLa Cervical Carcinoma92.451.328.5

Experimental Protocols

A precise and consistent protocol is fundamental for obtaining reliable cytotoxicity data. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol: MTT Cytotoxicity Assay for this compound

1. Materials and Reagents:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Chosen cancer cell line(s)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[1]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or pure DMSO.[8]

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 50 mM stock solution of this compound in 100% DMSO. From this stock, perform serial dilutions in complete culture medium to create 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with the highest final DMSO concentration) wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[3][8]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 540-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Diagrams can clarify complex workflows and biological pathways, aiding in experimental design and data interpretation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (Maintain healthy, low-passage cells) plate_seeding 2. Plate Seeding (Seed cells in 96-well plate) cell_culture->plate_seeding incubation_24h 3. Adhesion (Incubate for 24h) plate_seeding->incubation_24h treatment 5. Cell Treatment (Add compound to cells) incubation_24h->treatment compound_prep 4. Compound Dilution (Prepare this compound serial dilutions) compound_prep->treatment incubation_exp 6. Exposure (Incubate for 24/48/72h) treatment->incubation_exp mtt_add 7. MTT Addition (Add MTT reagent to wells) incubation_exp->mtt_add formazan_inc 8. Formazan Formation (Incubate for 2-4h) mtt_add->formazan_inc solubilize 9. Solubilization (Add DMSO to dissolve crystals) formazan_inc->solubilize read_plate 10. Read Absorbance (570 nm) solubilize->read_plate calc_viability 11. Calculate % Viability read_plate->calc_viability plot_curve 12. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 13. Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

signaling_pathway cluster_cell Cancer Cell YadanziosideL This compound Stress Cellular Stress YadanziosideL->Stress p53 p53 Activation Stress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism: this compound inducing apoptosis via the intrinsic p53-mediated pathway.

References

How to avoid Yadanzioside L precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Yadanzioside L precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a quassinoid, a type of terpenoid, naturally found in plants of the Simaroubaceae family. Like many other quassinoids, this compound is a lipophilic molecule, meaning it has poor solubility in water. This low aqueous solubility can lead to precipitation when preparing solutions for in vitro and in vivo experiments, resulting in inconsistent compound concentrations and unreliable experimental outcomes.

Q2: What are the primary factors that influence the solubility and stability of this compound in aqueous solutions?

The solubility and stability of this compound in aqueous solutions are primarily affected by:

  • pH: The stability of the lactone rings in the this compound structure can be pH-dependent. Extreme pH values may lead to hydrolysis and degradation.

  • Temperature: Temperature can affect both solubility and stability. While increased temperature might transiently increase solubility, it can also accelerate degradation.

  • Co-solvents and Excipients: The presence of organic co-solvents, surfactants, or other solubilizing agents can significantly enhance the aqueous solubility of this compound.

  • Concentration: Exceeding the solubility limit of this compound in a given aqueous system will inevitably lead to precipitation.

Q3: Are there any general starting points for preparing aqueous solutions of this compound?

Due to its low intrinsic water solubility, it is highly recommended to first dissolve this compound in a water-miscible organic solvent before preparing the final aqueous solution. Dimethyl sulfoxide (DMSO) is a common choice. Subsequently, a stepwise dilution into the aqueous buffer or medium is advised to minimize "solvent shock" that can cause immediate precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues encountered during the preparation of aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Precipitation upon initial dilution of a stock solution into an aqueous buffer. Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution.1. Slow, Stepwise Dilution: Add the concentrated stock solution (e.g., in DMSO) to the aqueous buffer dropwise while vortexing or stirring vigorously.2. Intermediate Dilution: Perform an intermediate dilution in a mixture of the organic solvent and the aqueous buffer before the final dilution.3. Increase Final Co-solvent Concentration: If experimentally permissible, increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous solution. Be mindful of the solvent's potential effects on the experimental system.
Precipitation occurs over time after a clear solution is initially formed. Metastable Supersaturation: The initial concentration exceeds the thermodynamic solubility limit, leading to delayed precipitation.1. Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.2. Incorporate Solubilizing Excipients: Add excipients that can help maintain a supersaturated state or increase the solubility limit (see Table 1).3. pH Adjustment: Evaluate the effect of pH on solubility and adjust the buffer pH if it is found to improve stability without degrading the compound.
Precipitation is observed when the solution is cooled or refrigerated. Temperature-Dependent Solubility: The solubility of this compound likely decreases at lower temperatures.1. Prepare Fresh Solutions: Prepare aqueous working solutions fresh for each experiment and use them at a consistent temperature.2. Room Temperature Equilibration: If a solution has been refrigerated, allow it to equilibrate to the experimental temperature and visually inspect for any precipitate before use.3. Sonication: Gentle sonication can help redissolve any precipitate that may have formed upon cooling.
Inconsistent results in biological assays. Undetected Microprecipitation: Small, invisible precipitates can lead to inaccurate concentrations of the active compound.1. Filtration: Filter the final aqueous solution through a 0.22 µm syringe filter to remove any undissolved particles or microprecipitates.2. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) in the final solution to improve wettability and prevent aggregation.3. Quantitative Analysis: If possible, quantify the concentration of this compound in the final aqueous solution using a validated analytical method like HPLC-UV to confirm the actual concentration.

Data Presentation: Strategies for Enhancing this compound Solubility

Table 1: Common Excipients and Strategies to Enhance Aqueous Solubility

Strategy Excipient Examples Mechanism of Action Typical Starting Concentration Range
Co-solvency Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 300/400 (PEG300/400), Propylene glycolReduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.0.1% - 10% (v/v)
Surfactant Micellization Tween® 80 (Polysorbate 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15Form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.0.01% - 2% (w/v)
Cyclodextrin Complexation β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Forms inclusion complexes where the lipophilic this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.1% - 10% (w/v)
pH Adjustment Phosphate buffers, Citrate buffers, Tris buffersFor compounds with ionizable groups, adjusting the pH can increase the proportion of the more soluble ionized form. The effect on the stability of this compound's lactone structure should be carefully evaluated.pH 5.0 - 8.0

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent and Concentration

Objective: To determine a suitable co-solvent and its optimal concentration to maintain this compound in solution at a desired concentration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Polyethylene glycol 400 (PEG400)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Spectrophotometer or HPLC-UV system

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution into the aqueous buffer containing varying final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO, Ethanol, or PEG400).

  • Equilibration: Allow the solutions to equilibrate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2, 6, and 24 hours).

  • Visual Inspection: Visually inspect each solution for any signs of precipitation against a dark background.

  • Quantitative Analysis (Optional but Recommended): Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a validated HPLC-UV method.

Protocol 2: Evaluation of Solubilization by Cyclodextrins

Objective: To assess the effectiveness of different cyclodextrins in enhancing the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filters

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD and SBE-β-CD at different concentrations (e.g., 1%, 2.5%, 5%, 10% w/v) in the desired buffer.

  • Add Excess this compound: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibration: Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Quantitative Analysis: Dilute the filtrate with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration of dissolved this compound using a validated HPLC-UV method.

Visualizations

Experimental_Workflow_for_Solubility_Screening cluster_preparation Preparation cluster_dilution Dilution & Equilibration cluster_analysis Analysis cluster_outcome Outcome stock Prepare Concentrated Stock in Organic Solvent dilute Stepwise Dilution of Stock into Aqueous Phase stock->dilute aqueous Prepare Aqueous Buffer with/without Excipients aqueous->dilute equilibrate Equilibrate at Controlled Temperature dilute->equilibrate visual Visual Inspection for Precipitation equilibrate->visual quantify Quantitative Analysis (e.g., HPLC) equilibrate->quantify stable Stable Solution visual->stable No Precipitate unstable Precipitation visual->unstable Precipitate quantify->stable

Caption: Experimental workflow for screening this compound solubility.

Signaling_Pathway_of_Solubilization cluster_strategies Solubilization Strategies Yadanzioside_L This compound (Poorly Soluble) Precipitation Precipitation Yadanzioside_L->Precipitation Aqueous_Solution Aqueous Solution Aqueous_Solution->Precipitation Co_solvents Co-solvents (e.g., DMSO, PEG400) Co_solvents->Aqueous_Solution Modify Solvent Polarity Surfactants Surfactants (e.g., Tween 80) Surfactants->Yadanzioside_L Form Micelles Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Cyclodextrins->Yadanzioside_L Form Inclusion Complexes

Caption: Strategies to prevent this compound precipitation.

Technical Support Center: Working with Quassinoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quassinoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation, characterization, synthesis, and biological evaluation of this complex class of natural products.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield or No Quassinoids Detected After Extraction from Plant Material.

Possible Causes and Solutions:

  • Incorrect Plant Material or Low Concentration:

    • Verification: Ensure the correct plant species from the Simaroubaceae family is being used. Quassinoid content can vary significantly between species and even different parts of the same plant (e.g., roots, fruits, wood).[1]

    • Optimization: The concentration of quassinoids can be influenced by the age of the plant, geographical location, and time of harvest. It may be necessary to source plant material from different locations or at different times.

  • Inefficient Extraction Solvent:

    • Solvent Selection: Traditional extraction methods have used hot water or organic solvents like ethanol, methanol, and ethyl acetate.[2][3] A common starting point is extraction with 95% ethanol at room temperature.[3]

    • Troubleshooting: If yields are low, consider a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the extract and potentially improve the recovery of target quassinoids.[2]

  • Degradation of Quassinoids During Extraction:

    • Temperature Control: Some quassinoids may be heat-labile. If using heat-reflux extraction, try a lower temperature or switch to a room temperature extraction method, possibly with sonication to improve efficiency.[2]

  • Interference from Other Compounds:

    • Cleanup Steps: Crude extracts often contain high levels of polar and non-polar impurities that can interfere with detection and quantification.[2][4] Incorporate a liquid-liquid partitioning step. For example, after initial ethanol extraction and removal of the ethanol, the aqueous residue can be partitioned against hexane (to remove non-polar compounds) and then ethyl acetate (to extract many quassinoids).[2]

Extraction_Troubleshooting Start Low/No Quassinoid Yield CheckPlant Verify Plant Material (Species, Part, Source) Start->CheckPlant Is material correct? CheckSolvent Evaluate Extraction Solvent & Method CheckPlant->CheckSolvent Yes SolutionPlant Source alternative plant material CheckPlant->SolutionPlant No CheckCleanup Assess Post-Extraction Cleanup CheckSolvent->CheckCleanup Is method efficient? SolutionSolvent Optimize solvent system (e.g., sequential extraction). Consider sonication. CheckSolvent->SolutionSolvent No SolutionCleanup Incorporate liquid-liquid partitioning to remove interfering substances. CheckCleanup->SolutionCleanup No End Improved Yield CheckCleanup->End Yes SolutionPlant->End SolutionSolvent->End SolutionCleanup->End

Caption: Troubleshooting workflow for low quassinoid extraction yields.
Problem 2: Difficulty in Purifying Quassinoids, Especially via Crystallization.

Possible Causes and Solutions:

  • Presence of Impurities:

    • Polar Impurities: These can precipitate out during crystallization attempts, hindering the formation of pure crystals.[2]

    • Non-polar (Oily) Impurities: These can result in an oily fraction from which crystallization is difficult or impossible.[2][4]

    • Solution: Implement a robust cleanup strategy before attempting crystallization. A common approach is to partition the crude extract between an organic solvent (like ethyl acetate) and water. Adding salt (e.g., NaCl) to the aqueous phase can further improve the separation of quassinoids into the organic layer.[2] A subsequent wash of the organic phase with a non-polar solvent like hexane can help remove oils.[4]

  • Inappropriate Crystallization Solvent:

    • Solvent Screening: The choice of solvent is critical. Quassinoids have been successfully crystallized from aqueous methanol.[2] It is essential to screen a range of solvent systems (e.g., methanol/water, ethanol/water, ethyl acetate/hexane) to find the optimal conditions for your specific compound.

  • Compound is Amorphous or a Difficult-to-Crystallize Isomer Mixture:

    • Chromatographic Purification: If crystallization fails, rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating pure quassinoids.[5][6] Column chromatography using silica gel or reversed-phase (e.g., C18) media is also standard.[3][7]

Problem 3: Inconsistent or Non-reproducible Results in Biological Assays.

Possible Causes and Solutions:

  • Poor Solubility of the Compound:

    • Issue: Many quassinoids have poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate IC50 values.[8] Poor solubility is a major hurdle for achieving therapeutic concentrations and can result in low bioavailability.[9]

    • Solution: Use a co-solvent like DMSO to prepare stock solutions. However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells. Ensure the final concentration is consistent across all experiments and controls (typically <0.5%). Test the solubility of your compound in the final assay buffer before starting the experiment.

  • Compound Instability:

    • Issue: Some quassinoids can be unstable, particularly at acidic pH, which could affect oral bioavailability and in vitro assay results if the media is acidic.[10]

    • Solution: Assess the stability of your compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC.

  • Unclear Mechanism of Action:

    • Issue: The broad and sometimes unclear mechanism of action of quassinoids can lead to varied results depending on the cell line and assay used.[11][12] For example, some inhibit protein synthesis, while others affect specific signaling pathways like NF-κB or MAPK.[13][14][15]

    • Solution: When a new quassinoid is being tested, it is advisable to use a panel of assays to probe different potential mechanisms (e.g., a protein synthesis assay alongside a specific signaling pathway reporter assay).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the structural elucidation of quassinoids?

A1: The primary challenges stem from their complex and highly oxygenated polycyclic structures.[16][17] Key difficulties include:

  • Stereochemistry: Determining the absolute configuration at multiple chiral centers requires advanced techniques.

  • Complex NMR Spectra: The large number of oxygenated carbons and protons leads to crowded and complex NMR spectra, making assignments difficult.

  • Confirmation: A combination of 2D NMR techniques (COSY, HMBC, NOESY) and single-crystal X-ray diffraction is often necessary to unambiguously determine the structure.[18][19]

Q2: Why is the total synthesis of quassinoids so difficult?

A2: The total synthesis of quassinoids is considered synthetically challenging due to their intricate molecular architecture.[16][17] This includes a degraded triterpene skeleton that is highly oxygenated, often featuring multiple stereocenters, lactone rings, and sometimes bridged ether linkages.[8][18] Constructing this complex core with the correct stereochemistry requires lengthy, multi-step synthetic routes.[14]

Q3: My quassinoid shows potent in vitro activity but fails in vivo. What could be the reason?

A3: This is a common issue and can be attributed to poor pharmacokinetic properties. Many quassinoids suffer from:

  • Low Oral Bioavailability: Some, like certain bruceines, have very low bioavailability (<6%), meaning very little of the compound reaches the bloodstream when administered orally.[13]

  • Poor Solubility: Low aqueous solubility can limit absorption from the gastrointestinal tract.[8][9]

  • Instability: Degradation in the acidic environment of the stomach can prevent the compound from being absorbed intact.[10]

  • Rapid Metabolism/Clearance: The compound may be quickly metabolized by the liver and eliminated from the body.

Q4: Which signaling pathways are commonly affected by quassinoids?

A4: Quassinoids have been shown to modulate several key signaling pathways, which contributes to their diverse biological activities. The exact mechanism is often compound-specific.[11] Commonly implicated pathways include:

  • Protein Synthesis Inhibition: This is a frequently reported mechanism of action for their anticancer and antimalarial effects.[15][20]

  • NF-κB (Nuclear Factor-kappa B) Pathway: Inhibition of this pathway is linked to the anti-inflammatory effects of some quassinoids.[13][14]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is also a target, contributing to their anticancer properties.[13]

  • HIF-1α and MYC Inhibition: Some quassinoids have been shown to specifically affect these oncoproteins.[11]

Signaling_Pathways Quassinoids Quassinoid Compounds ProteinSynth Inhibition of Protein Synthesis Quassinoids->ProteinSynth NFkB NF-κB Pathway Inhibition Quassinoids->NFkB MAPK MAPK Pathway Modulation Quassinoids->MAPK HIF1a HIF-1α / MYC Downregulation Quassinoids->HIF1a Anticancer Anticancer Activity ProteinSynth->Anticancer Antimalarial Antimalarial Activity ProteinSynth->Antimalarial NFkB->Anticancer AntiInflammatory Anti-inflammatory Activity NFkB->AntiInflammatory MAPK->Anticancer HIF1a->Anticancer Extraction_Protocol Start Powdered Plant Material Extract Macerate in 95% Ethanol (x5) Start->Extract Evap1 Concentrate with Rotary Evaporator Extract->Evap1 Suspend Suspend Crude Extract in Water Evap1->Suspend Partition1 Partition with Hexane Suspend->Partition1 HexaneFraction Hexane Fraction (Non-polar compounds) Partition1->HexaneFraction Organic Aqueous1 Aqueous Layer Partition1->Aqueous1 Aqueous Partition2 Partition with Ethyl Acetate Aqueous1->Partition2 EtOAcFraction Ethyl Acetate Fraction (Quassinoids) Partition2->EtOAcFraction Organic Aqueous2 Aqueous Layer Partition2->Aqueous2 Aqueous Partition3 Partition with n-Butanol Aqueous2->Partition3 BuOHFraction n-Butanol Fraction (Polar/Glycoside Quassinoids) Partition3->BuOHFraction Organic Aqueous3 Final Aqueous Layer Partition3->Aqueous3 Aqueous

References

Technical Support Center: Minimizing Off-Target Effects of Yadanzioside L in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Yadanzioside L in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant cytotoxicity with this compound at concentrations where we don't expect to see an effect on our primary target. How can we determine if this is an off-target effect?

A1: Unexplained cytotoxicity is a common issue when working with novel compounds. It is crucial to differentiate between on-target and off-target cytotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with your intended target at the concentrations used. This can be done using techniques like cellular thermal shift assays (CETSA) or by measuring a proximal biomarker of target activity.

  • Dose-Response Curve Analysis: Generate a detailed dose-response curve for both your primary target activity and cytotoxicity. A significant rightward shift in the dose-response for cytotoxicity compared to target engagement may suggest off-target effects are dominant at higher concentrations.

  • Use of a Negative Control Cell Line: If possible, use a cell line that does not express the intended target of this compound. If cytotoxicity is still observed in this cell line, it strongly indicates off-target effects.

  • Rescue Experiments: If the on-target mechanism is known to induce cytotoxicity, attempt a rescue experiment by overexpressing a downstream effector that counteracts the on-target effect or by inhibiting a key downstream mediator. If the cytotoxicity persists, it is likely due to off-target mechanisms.

  • Broad-Spectrum Profiling: Employ broad-spectrum in vitro safety panels to screen this compound against a range of common off-target proteins, such as kinases, GPCRs, and ion channels.[1]

Q2: Our experimental results with this compound are inconsistent across different assay formats (e.g., colorimetric vs. luminescence-based assays). What could be causing this discrepancy?

A2: Discrepancies between different assay formats are often due to compound interference with the assay chemistry itself, a common issue with natural products.[2]

Troubleshooting Steps:

  • Assay Interference Check: Run a control experiment with this compound in the absence of cells or the target enzyme to see if it directly interacts with the assay reagents (e.g., absorbs light at the same wavelength as the detection molecule, quenches luminescence).

  • Solubility Issues: Poor solubility of this compound at higher concentrations can lead to compound precipitation, which can interfere with optical readings.[2] Visually inspect the assay plates for any precipitate. Consider using a different solvent or a lower concentration range.

  • Redox Activity: Some natural products have inherent redox activity that can interfere with assays relying on redox-sensitive dyes (e.g., MTT, resazurin). Consider using an orthogonal assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo) or lactate dehydrogenase (LDH) release.

Q3: How can we proactively reduce the potential for off-target effects in our in vitro experiments with this compound?

A3: Proactively minimizing off-target effects involves careful experimental design and compound handling.

Strategies for Minimizing Off-Target Effects:

  • Use the Lowest Effective Concentration: Once the on-target EC50 or IC50 is determined, use the lowest possible concentration of this compound that still elicits the desired on-target effect.

  • Optimize Incubation Time: Limit the incubation time to the minimum required to observe the on-target effect. Prolonged exposure can increase the likelihood of off-target interactions.

  • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration and potentially influencing off-target activity. Consider using reduced-serum media or serum-free conditions if your cell model allows.

  • Chemical Analogs: If available, test structural analogs of this compound that are known to have a more specific target profile. This can help to confirm that the observed phenotype is due to on-target activity.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to compare on-target and off-target activities of this compound.

Table 1: Comparative Potency of this compound on Target vs. Off-Target Kinases

TargetIC50 (µM)
Primary Target Kinase 0.15
Off-Target Kinase A5.2
Off-Target Kinase B12.8
Off-Target Kinase C> 50

This table demonstrates how to present data from a kinase profiling panel, highlighting the selectivity of this compound for its primary target.

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LinePrimary Target ExpressionCC50 (µM)
Cell Line A High 0.5
Cell Line B (Negative Control)None25.7

This table illustrates how to use a negative control cell line to differentiate between on-target and off-target cytotoxicity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.[3]

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control or varying concentrations of this compound for a specified time.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[3]

  • Protein Quantification: Quantify the amount of the soluble target protein at each temperature point using methods like Western blotting or mass spectrometry.[3]

  • Data Analysis: The binding of this compound to its target protein will stabilize it, leading to a higher melting temperature compared to the vehicle-treated control.

Protocol 2: Kinase Profiling using a Commercial Panel

Kinase profiling services are commercially available to screen a compound against a large panel of kinases.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration to the service provider.

  • Assay Performance: The provider will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against hundreds of kinases.

  • Data Reporting: The results are usually reported as the percent inhibition at a single concentration or as IC50 values for the most potently inhibited kinases.

Visualizations

Experimental_Workflow Workflow for Investigating Off-Target Effects cluster_0 Initial Characterization cluster_1 Off-Target Investigation cluster_2 Mitigation Strategy cluster_3 Validation A Determine On-Target Potency (IC50/EC50) B Assess Cytotoxicity (CC50) A->B Compare Potency vs. Toxicity E Confirm Target Engagement (e.g., CETSA) A->E Confirm direct binding C Broad Kinase/Enzyme Profiling B->C If CC50 is close to IC50 D Negative Control Cell Line Assay B->D If cytotoxicity is observed F Use Lowest Effective Concentration C->F D->F E->F G Optimize Incubation Time F->G H Confirm Phenotype with a More Specific Analog G->H

Caption: A general workflow for identifying and mitigating off-target effects.

Signaling_Pathways Potential Off-Target Signaling Pathways cluster_0 This compound cluster_1 Potential Off-Targets cluster_2 Downstream Effects YadL This compound Kinase Off-Target Kinase YadL->Kinase GPCR GPCR YadL->GPCR IonChannel Ion Channel YadL->IonChannel Apoptosis Apoptosis Kinase->Apoptosis Proliferation Cell Proliferation Kinase->Proliferation Inflammation Inflammation (NF-kB) GPCR->Inflammation IonChannel->Apoptosis

Caption: Potential signaling pathways modulated by off-target effects.

Troubleshooting_Tree Troubleshooting In Vitro Assay Issues Start Inconsistent Results Q1 Q1 Start->Q1 Is there high background? A1_Yes Run compound-only control to check for assay interference. Q1->A1_Yes Yes Q2 Is there a bell-shaped dose-response? Q1->Q2 No A2_Yes Check for compound precipitation at high concentrations. Q2->A2_Yes Yes Q3 Are results different between assay types? Q2->Q3 No A3_Yes Use an orthogonal assay measuring a different endpoint (e.g., ATP vs. LDH). Q3->A3_Yes Yes End Consult further literature on similar compounds. Q3->End No

Caption: A decision tree for troubleshooting common in vitro assay problems.

References

Technical Support Center: Optimizing Yadanzioside L Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Yadanzioside L" is limited. This guide is based on the known biological activities of related quassinoid compounds isolated from Brucea javanica and general protocols for cell-based assays. Researchers must conduct their own experiments to determine the optimal conditions for their specific cell lines and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment on cancer cells?

A1: Based on studies of related compounds from Brucea javanica, this compound is anticipated to induce cytotoxicity and apoptosis in cancer cells. The primary outcome to measure would be a decrease in cell viability and an increase in apoptotic markers over time.

Q2: I am not observing any significant cell death after treating my cells with this compound. What could be the issue?

A2: There are several potential reasons for a lack of response. First, verify the concentration of this compound used. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line. Second, the incubation time may be too short. We recommend a time-course experiment, starting from 24 hours and extending to 48 and 72 hours, to identify the optimal treatment duration. Finally, ensure the compound is properly dissolved and stable in your culture medium.

Q3: My cell viability results are inconsistent across experiments. How can I improve reproducibility?

A3: Inconsistent results in cell viability assays can stem from several factors. Ensure uniform cell seeding density across all wells and plates. Pipetting accuracy is critical, especially for the compound and assay reagents. Always include positive and negative controls in your experimental setup. Additionally, monitor and maintain consistent incubator conditions (temperature, CO2, humidity) as fluctuations can impact cell health and drug response.

Q4: How can I determine if cell death is due to apoptosis or necrosis?

A4: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages, while necrotic cells will be positive for both.

Troubleshooting Guides

Issue 1: Sub-optimal Cell Viability Reduction
Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value for your cell line.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) at the determined IC50 concentration.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Cell Line Resistance Consider using a different cell line or investigating potential resistance mechanisms.
Issue 2: High Variability in Apoptosis Assay Results
Possible Cause Troubleshooting Step
Inconsistent Staining Optimize antibody/dye concentrations and incubation times for the Annexin V/PI assay.
Cell Clumping Ensure single-cell suspension before flow cytometry analysis by gentle pipetting or using cell strainers.
Delayed Analysis Analyze stained cells promptly as prolonged incubation can lead to secondary necrosis.
Instrument Settings Calibrate the flow cytometer before each experiment and ensure consistent gating strategies.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on HCT116 Cells after 48h Incubation

Concentration (µM)% Cell Viability (MTT Assay)
0 (Control)100
192
575
1051
2528
5015
1005

Table 2: Hypothetical Time-Course of Apoptosis Induction by 10 µM this compound on HCT116 Cells

Incubation Time (h)% Apoptotic Cells (Annexin V+/PI-)
02.1
128.5
2425.3
4848.7
7255.2

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Apoptosis (Annexin V/PI) Assay
  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for Apoptosis Markers
  • Treat cells with this compound, harvest, and lyse to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

Yadanzioside_L_Apoptosis_Pathway Yadanzioside_L This compound Bcl2 Bcl-2 Yadanzioside_L->Bcl2 inhibits Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to Bcl2->Mitochondrion inhibits release of cytochrome c

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Incubation_Time_Optimization_Workflow start Start: Determine IC50 at 48h treat_ic50 Treat cells with IC50 concentration start->treat_ic50 incubate Incubate for varying time points (e.g., 12h, 24h, 48h, 72h) treat_ic50->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay analyze Analyze data and plot % viability/apoptosis vs. time viability_assay->analyze apoptosis_assay->analyze optimal_time Determine optimal incubation time analyze->optimal_time

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Decision_Tree start No significant cell death observed check_conc Is the concentration appropriate? (Dose-response performed?) start->check_conc yes_conc Yes check_conc->yes_conc Yes no_conc No check_conc->no_conc No check_time Is the incubation time sufficient? (Time-course performed?) yes_conc->check_time perform_dose_response Perform dose-response to find IC50 no_conc->perform_dose_response yes_time Yes check_time->yes_time Yes no_time No check_time->no_time No check_compound Is the compound active? yes_time->check_compound perform_time_course Perform time-course (24h, 48h, 72h) no_time->perform_time_course yes_compound Yes check_compound->yes_compound Yes no_compound No check_compound->no_compound No consider_resistance Consider cell line resistance or other mechanisms yes_compound->consider_resistance prepare_fresh Prepare fresh stock solution no_compound->prepare_fresh

Caption: Troubleshooting guide for lack of this compound effect.

References

Technical Support Center: Overcoming Resistance to Yadanzioside L in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Yadanzioside L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a quassinoid, a type of natural product isolated from the seeds of Brucea javanica[1]. Quassinoids from Brucea javanica have been shown to exhibit a range of biological activities, including anticancer effects[2][3]. While the precise mechanism of this compound is still under investigation, related compounds from Brucea javanica have been demonstrated to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways[4][5].

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to anticancer compounds is a common phenomenon. Based on the known mechanisms of related compounds, resistance to this compound could be multifactorial. The primary suspected mechanisms include:

  • Alterations in Pro-Survival Signaling Pathways: Cancer cells may upregulate pro-survival signaling pathways to counteract the cytotoxic effects of the drug. The most common pathways implicated in chemoresistance are the PI3K/Akt and MAPK/ERK pathways[6][7][8]. Activation of these pathways can promote cell proliferation and inhibit apoptosis.

  • Evasion of Apoptosis: Cancer cells can develop mechanisms to evade apoptosis. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins (e.g., Bax)[5].

  • Increased Drug Efflux: While not specifically documented for this compound, a general mechanism of drug resistance involves the increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.

Q3: How can I experimentally confirm if my resistant cell line has altered PI3K/Akt or MAPK/ERK signaling?

A3: The most common method to assess the activation status of these signaling pathways is through Western blotting . You can probe for the phosphorylated (active) forms of key proteins in the pathways, such as phospho-Akt (p-Akt) and phospho-ERK (p-ERK), and compare their expression levels between your sensitive and resistant cell lines. An increase in the ratio of phosphorylated protein to total protein in the resistant line would suggest pathway activation.

Q4: What strategies can I employ to overcome this compound resistance in my experiments?

A4: A common strategy to overcome drug resistance is through combination therapy . Based on the likely resistance mechanisms, you could consider co-administering this compound with inhibitors of the PI3K/Akt or MAPK/ERK pathways. This approach aims to simultaneously block the primary target of this compound and the resistance-conferring signaling pathway.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed in this compound-Treated Cells
Possible Cause Suggested Solution
Development of Resistance Confirm resistance by comparing the IC50 value of this compound in your current cell line with the initial experiments. An increase in IC50 indicates acquired resistance.
Suboptimal Drug Concentration Ensure the correct concentration of this compound is being used. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Cell Culture Conditions Variations in cell passage number, confluency, or media components can affect drug sensitivity. Maintain consistent cell culture practices.
Apoptosis Evasion Investigate the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) using Western blotting or other immunoassays to determine if the apoptotic pathway is compromised.
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause Suggested Solution
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). Run a control with this compound in cell-free media to check for direct reduction of the assay reagent. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content).
Seeding Density Inconsistent initial cell seeding density can lead to variable results. Optimize and maintain a consistent seeding density for all experiments.
Incubation Time Ensure that the incubation time with both the drug and the assay reagent is consistent across all plates and experiments.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound at the desired concentration and for the appropriate time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48h
Sensitive Parental Cell Line1.5 ± 0.2
Resistant Sub-line12.8 ± 1.1

Table 2: Hypothetical Protein Expression Changes in Resistant Cells

ProteinFold Change in Resistant vs. Sensitive Cells (Normalized to Loading Control)
p-Akt (Ser473)3.2
Total Akt1.1
p-ERK1/2 (Thr202/Tyr204)2.8
Total ERK1/21.0
Bcl-24.5
Bax0.6

Visualizations

Signaling Pathways

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Yadanzioside This compound (Proposed Inhibition) Yadanzioside->Akt Potential Resistance Upregulation

Caption: PI3K/Akt signaling pathway and potential resistance to this compound.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Proliferation, Survival Transcription->Proliferation Yadanzioside This compound (Proposed Inhibition) Yadanzioside->ERK Potential Resistance Upregulation

Caption: MAPK/ERK signaling pathway and potential resistance to this compound.

Experimental Workflows

Resistance_Workflow start Observation: Decreased sensitivity to This compound ic50 Step 1: Confirm Resistance (Determine IC50 via MTT Assay) start->ic50 pathway_analysis Step 2: Investigate Mechanisms (Western Blot for p-Akt, p-ERK) ic50->pathway_analysis apoptosis_assay Step 3: Assess Apoptosis (Annexin V/PI Staining) pathway_analysis->apoptosis_assay combination Step 4: Overcome Resistance (Combination with Pathway Inhibitors) apoptosis_assay->combination end Outcome: Restored Sensitivity combination->end

Caption: Workflow for investigating and overcoming this compound resistance.

References

How to handle and store Yadanzioside L safely

Author: BenchChem Technical Support Team. Date: December 2025

Yadanzioside L: Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a complex natural product classified as a quassinoid triterpenoid glycoside.[1] It is derived from the plant Brucea javanica. Its chemical formula is C₃₄H₄₆O₁₇, with a molecular weight of approximately 726.7 g/mol .[1]

Q2: How should I handle solid (powder) this compound?

As with any chemical of unknown toxicity, handle solid this compound with care in a well-ventilated area, preferably within a chemical fume hood.[2][3] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn.[3] Avoid generating dust and direct contact with skin or eyes.[2]

Q3: What are the recommended storage conditions for solid this compound?

Based on related compounds, solid this compound should be stored under the following conditions:

  • Short-term (days to weeks): Store in a dry, dark place at 0-4°C.[4]

  • Long-term (months to years): For maximum stability, store at -20°C.[4][5] The container should be tightly sealed to protect it from moisture and light.[4][6]

Q4: How should I prepare and store solutions of this compound?

  • Solvents: this compound is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[4][6][7] For in vivo experiments, complex solvent systems may be required, such as combinations of Ethanol, PEG300, Tween-80, and saline.[6]

  • Solution Storage: Once in solution, aliquot to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term stability (up to 6-12 months) or at -20°C for shorter periods (up to 1 month).[5][6] Ensure containers are sealed tightly.

Q5: What is the shelf life of this compound?

If stored correctly as a solid at -20°C, the shelf life is expected to be greater than two years.[4] Stock solutions are stable for shorter periods, as indicated above.

Q6: How should I dispose of this compound waste?

Dispose of this compound and any contaminated materials as hazardous chemical waste.[8] Follow all local, state, and federal regulations for chemical waste disposal. Do not discard down the drain or in regular trash.[2]

Data Summary Table

ParameterRecommendationSource (Based on Analogs)
Form Solid, powder[6]
Molecular Formula C₃₄H₄₆O₁₇[1]
Molecular Weight 726.7 g/mol [1]
Short-Term Storage (Solid) 0-4°C, dry and dark[4]
Long-Term Storage (Solid) -20°C, dry and dark[4][5]
Recommended Solvents DMSO, Ethanol[4][6][7]
Stock Solution Storage -80°C (up to 1 year) or -20°C (up to 1 month)[5][6]

Troubleshooting Guide

Issue 1: The compound is difficult to dissolve.

  • Question: I am having trouble dissolving this compound in my chosen solvent. What can I do?

  • Answer:

    • Confirm Solvent Choice: this compound, like other glycosides, may have limited solubility in aqueous solutions. DMSO and Ethanol are recommended starting points.[4][6][7]

    • Increase Energy Input: Gentle warming in a water bath or brief sonication can aid dissolution.[6] Be cautious with warming, as excessive heat may degrade the compound.

    • Prepare a Concentrated Stock: First, dissolve the compound in a minimal amount of a good solvent (e.g., DMSO). Then, slowly add this stock solution to your aqueous buffer or media while vortexing to prevent precipitation.

    • Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity standard.

Issue 2: I suspect the compound has degraded.

  • Question: My experiment is yielding inconsistent results. How can I tell if my this compound has degraded?

  • Answer:

    • Visual Inspection: Check the solid compound for any change in color or texture. For solutions, look for discoloration, cloudiness, or precipitate formation.

    • Storage Conditions: Verify that the compound has been stored correctly—protected from light, moisture, and at the recommended temperature.[4][5][6] Repeated freeze-thaw cycles of stock solutions are a common cause of degradation.

    • Analytical Confirmation: If you have access to analytical equipment, you can check the compound's integrity using methods like HPLC to look for the appearance of degradation peaks or a decrease in the main peak area.

    • Prevention: Always use freshly prepared solutions for critical experiments. When storing stock solutions, use small aliquots to minimize freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (MW: 726.7 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile pipette tips

Procedure:

  • Pre-analysis Calculation:

    • To prepare 1 mL of a 10 mM solution, you need:

      • Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L × 0.001 L × 726.7 g/mol = 0.007267 g = 7.27 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 7.27 mg of this compound directly into the tube. Record the exact weight.

  • Dissolution:

    • Using the exact weight from Step 2, recalculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, briefly sonicate the tube in a water bath.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -80°C for long-term storage.[5]

Visual Workflow: Troubleshooting Solubility Issues

G start Start: this compound will not dissolve solvent_check Is the solvent appropriate (e.g., DMSO)? start->solvent_check energy_input Apply gentle warming or sonication solvent_check->energy_input Yes change_solvent Switch to a recommended solvent like DMSO or Ethanol solvent_check->change_solvent No check_dissolved1 Is it dissolved? energy_input->check_dissolved1 stock_prep Prepare concentrated stock in good solvent, then dilute into aqueous buffer check_dissolved1->stock_prep No success Success: Compound is dissolved check_dissolved1->success Yes check_dissolved2 Is it dissolved? stock_prep->check_dissolved2 purity_check Consider compound purity/stability issues. Use fresh vial. check_dissolved2->purity_check No check_dissolved2->success Yes change_solvent->start

Caption: Troubleshooting workflow for dissolving this compound.

References

Impact of serum concentration on Yadanzioside L activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside L. The information focuses on the critical impact of serum concentration on the compound's activity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency (higher IC50 value) for this compound in our cancer cell line. What could be the reason?

A1: A significant reason for observing lower than expected potency of a natural compound like this compound can be its interaction with serum proteins in the cell culture medium.[1] Many natural compounds, particularly those with hydrophobic moieties, can bind to serum albumin and other proteins.[2][3][4] This binding can sequester the compound, reducing its free concentration and thus its availability to the cancer cells, leading to a higher apparent IC50 value. We recommend performing a serum concentration titration experiment to investigate this possibility.

Q2: How does serum concentration affect the IC50 value of this compound?

A2: The IC50 value of this compound is expected to increase with higher serum concentrations in the culture medium. This is due to the potential for serum proteins to bind to the compound, thereby reducing its effective concentration. The table below illustrates a hypothetical example of this effect.

Q3: Can the presence of serum affect the mechanism of action of this compound?

A3: While serum is unlikely to change the fundamental mechanism of action of this compound, it can influence the observed cellular response. By reducing the bioavailable concentration of the compound, serum can lead to a diminished effect on its molecular targets. It is crucial to consider this when interpreting data from downstream assays such as western blotting or gene expression analysis.

Q4: What is the recommended range of serum concentration to use in our experiments with this compound?

A4: The optimal serum concentration depends on the specific research question. For initial screening and to determine the intrinsic potency of this compound, using a lower serum concentration (e.g., 1-2%) or serum-free media for a short duration can be beneficial. However, to better mimic physiological conditions, experiments with a higher serum concentration (e.g., 10%) are also necessary. It is advisable to test a range of serum concentrations to fully characterize the activity of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent serum concentration or batch-to-batch variation in serum.Strictly control the serum concentration in all experiments. If possible, use the same batch of serum for a complete set of experiments. Consider performing a quality control check on new serum batches.
This compound shows good activity in biochemical assays but poor activity in cell-based assays. High serum protein binding leading to low bioavailability in cell culture.Perform cell-based assays in low-serum or serum-free conditions for a limited exposure time to confirm cellular activity. Also, consider formulating this compound with a delivery vehicle to enhance its cellular uptake.
Unexpected or off-target effects observed at high concentrations of this compound. In the presence of high serum, a higher total concentration of the compound is needed to achieve the desired biological effect. This may lead to concentrations that cause non-specific toxicity.Characterize the dose-response of this compound at different serum concentrations to identify a therapeutic window where specific activity is observed without general cytotoxicity.

Data Presentation

Impact of Serum Concentration on this compound IC50 Values (Hypothetical Data)

The following table summarizes hypothetical IC50 values for this compound in a generic cancer cell line, illustrating the potential impact of varying fetal bovine serum (FBS) concentrations.

Cell LineFBS Concentration (%)Incubation Time (h)IC50 (µM)
Cancer Cell Line A1485.2
Cancer Cell Line A54815.8
Cancer Cell Line A104832.5
Cancer Cell Line A204868.1

Note: This data is illustrative and intended to demonstrate the trend of decreasing potency with increasing serum concentration.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium with the desired final serum concentration. Perform serial dilutions to create a range of concentrations.

  • Treatment: After 24 hours, carefully remove the existing medium from the wells and add 100 µL of the 2X this compound dilutions. Also include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Proteins
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the appropriate time in media containing the intended serum concentration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Hypothetical Signaling Pathway for this compound

YadanziosideL_Pathway Yadanzioside_L This compound PI3K PI3K Yadanzioside_L->PI3K Inhibits IKK IKK Yadanzioside_L->IKK Inhibits Apoptosis Apoptosis Yadanzioside_L->Apoptosis Induces Serum_Proteins Serum Proteins (e.g., Albumin) Serum_Proteins->Yadanzioside_L Binds & Sequesters Cell_Membrane Cell Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NF_kB NF-κB NF_kB->Proliferation I_kappa_B IκBα IKK->I_kappa_B Inhibits I_kappa_B->NF_kB Sequesters

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow for Investigating Serum Impact

Serum_Impact_Workflow start Start: Hypothesis Serum affects this compound activity prepare_cells Prepare Cancer Cell Line Stock start->prepare_cells seed_plates Seed Cells in 96-well Plates prepare_cells->seed_plates treat_cells Treat Cells and Incubate (e.g., 48 hours) seed_plates->treat_cells prepare_media Prepare Media with Varying Serum Concentrations (e.g., 1%, 5%, 10%) prepare_drug Prepare Serial Dilutions of This compound in each serum concentration prepare_media->prepare_drug prepare_drug->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) treat_cells->viability_assay data_analysis Data Analysis: Calculate IC50 for each serum concentration viability_assay->data_analysis conclusion Conclusion: Quantify the impact of serum on this compound activity data_analysis->conclusion

Caption: Workflow for assessing the impact of serum on this compound activity.

References

Technical Support Center: Validating the Purity of a Yadanzioside L Sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of a Yadanzioside L sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity validation important?

This compound is a complex quassinoid, a type of diterpenoid, isolated from the seeds of Brucea javanica. Its chemical formula is C₃₄H₄₆O₁₇ and it has a molecular weight of 726.72 g/mol . As a biologically active natural product with potential therapeutic applications, ensuring the purity of a this compound sample is critical for accurate in vitro and in vivo studies, ensuring reproducibility of experimental results, and for regulatory submissions in drug development. Impurities can have their own pharmacological or toxicological effects, leading to misleading results.

Q2: What are the common analytical techniques for determining the purity of this compound?

The most common and effective analytical techniques for determining the purity of a complex natural product like this compound are:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for quantitative purity assessment and to separate this compound from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for impurity profiling and identification by providing molecular weight information of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[1][2]

Q3: What are the potential impurities in a this compound sample?

Potential impurities in a this compound sample can originate from several sources:

  • Biosynthetic Precursors and Related Natural Products: Other structurally similar yadanziosides (e.g., Yadanzioside D, E, F) or other quassinoids from the plant source.

  • Extraction and Purification Artifacts: Solvents, reagents, and byproducts from the isolation process.

  • Degradation Products: this compound can degrade under certain conditions (e.g., hydrolysis, oxidation, photolysis). Forced degradation studies are often performed to identify these potential degradants.[3][4][5]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the HPLC column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the sample concentration or injection volume.
Ghost peaks - Contaminated mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents and filter the mobile phase.- Implement a thorough needle wash program between injections.
Inconsistent retention times - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the HPLC pump for leaks and ensure proper functioning.
Low signal intensity - Low sample concentration- Incorrect detection wavelength- Detector malfunction- Increase sample concentration if possible.- Determine the optimal UV absorbance wavelength for this compound.- Check the detector lamp and perform diagnostics.
LC-MS Analysis
Issue Possible Cause Troubleshooting Steps
Poor ionization - Inappropriate ionization source settings- Presence of ion-suppressing agents in the sample or mobile phase- Optimize ion source parameters (e.g., capillary voltage, gas flow).- Use MS-compatible mobile phase additives (e.g., formic acid, ammonium formate).- Perform sample cleanup to remove interfering substances.
Mass inaccuracy - Instrument not calibrated- Calibrate the mass spectrometer using a known standard.
No molecular ion peak observed - In-source fragmentation- Low sample concentration- Reduce the energy in the ion source (e.g., lower fragmentor voltage).- Increase sample concentration.

Experimental Protocols

HPLC Method for Purity Determination

This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound. Method validation should be performed according to ICH guidelines.[6][7][8]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.

LC-MS Method for Impurity Profiling

This protocol is designed for the identification and characterization of impurities in a this compound sample.

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 150-1500

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

  • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS analysis of potential impurities.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary ratio method for determining purity without the need for a specific reference standard of the analyte.[1][2][9]

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, MeOD-d₄).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

    • sample = this compound

Data Presentation

Table 1: HPLC Purity Analysis - Sample Data

Sample IDRetention Time (min)Peak AreaArea %Identity
YL-00118.52985,67499.12This compound
16.213,4560.35Impurity A
20.155,2100.53Impurity B

Table 2: LC-MS Impurity Profiling - Hypothetical Data

Retention Time (min)Observed m/z [M+H]⁺Proposed Identity
18.52727.28This compound
16.21685.27Yadanzioside E
20.15483.18Yadanzioside D

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_qnmr qNMR Analysis (Orthogonal Method) cluster_results Final Purity Validation sample This compound Sample dissolve Dissolve in Methanol (1 mg/mL) sample->dissolve qnmr_prep Prepare Sample with Internal Standard sample->qnmr_prep hplc Inject into HPLC-UV dissolve->hplc Quantitative Analysis lcms Inject into LC-MS dissolve->lcms Qualitative Analysis chromatogram Obtain Chromatogram hplc->chromatogram purity Calculate Purity (%) chromatogram->purity report Compile Purity Report purity->report mass_spectra Obtain Mass Spectra lcms->mass_spectra impurities Identify Impurities mass_spectra->impurities impurities->report acquire_nmr Acquire 1H NMR Spectrum qnmr_prep->acquire_nmr calculate_qnmr Calculate Absolute Purity acquire_nmr->calculate_qnmr calculate_qnmr->report

Caption: Workflow for the purity validation of a this compound sample.

logical_relationship cluster_impurities Potential Impurities cluster_analytical_methods Analytical Methods Yadanzioside_L This compound Related_Compounds Related Yadanziosides (e.g., D, E, F) Yadanzioside_L->Related_Compounds Co-elution risk Degradation_Products Degradation Products (Hydrolysis, Oxidation) Yadanzioside_L->Degradation_Products Can form from Process_Impurities Process-Related (Solvents, Reagents) HPLC HPLC (Quantitative) HPLC->Yadanzioside_L Quantifies LCMS LC-MS (Qualitative/Identification) LCMS->Related_Compounds Identifies LCMS->Degradation_Products Identifies qNMR qNMR (Absolute Purity) qNMR->Yadanzioside_L Determines absolute purity of

Caption: Logical relationship between this compound, its potential impurities, and analytical validation methods.

References

Validation & Comparative

Validating the Potential Anticancer Mechanism of Yadanzioside L: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer mechanism of Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. Due to the limited direct research on the anticancer activity of this compound, this document leverages experimental data from closely related quassinoids found in the same plant, namely Brusatol and Yadanziolide A, to infer and validate a potential mechanism of action. This guide will objectively compare the performance of these related compounds and provide supporting experimental data to inform future research on this compound.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound is evaluated by comparing the cytotoxic and mechanistic data of Brusatol and Yadanziolide A against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Brusatol and the effective concentration for Yadanziolide A, demonstrating their potent anticancer effects.

CompoundCancer Cell LineCell TypeIC50 / Effective ConcentrationCitation
BrusatolPANC-1Pancreatic Cancer0.36 µM[1]
BrusatolSW1990Pancreatic Cancer0.10 µM[1]
BrusatolMCF-7Breast Cancer0.08 µM[1]
Yadanziolide ALM-3Hepatocellular Carcinoma≥ 0.1 µM[2]
Yadanziolide AHepG2Hepatocellular Carcinoma≥ 0.1 µM[2]

Inferred Anticancer Mechanism of this compound

Based on the mechanisms of action elucidated for Brusatol and Yadanziolide A, a potential anticancer mechanism for this compound can be proposed. It is hypothesized that this compound may induce cancer cell death through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Signaling Pathways Implicated by Related Compounds
  • Brusatol: Primarily acts as a specific inhibitor of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[1] It also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1]

  • Yadanziolide A: Induces apoptosis in hepatocellular carcinoma cells by inhibiting the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2]

The following diagrams illustrate these signaling pathways, which may be relevant to the anticancer activity of this compound.

G cluster_0 Brusatol-Modulated Pathways cluster_1 Nrf2 Inhibition cluster_2 MAPK Activation cluster_3 Yadanziolide A-Modulated Pathway Brusatol1 Brusatol Nrf2 Nrf2 Brusatol1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE activates CellSurvival Cell Survival ARE->CellSurvival Brusatol2 Brusatol JNK JNK Brusatol2->JNK activates p38 p38 MAPK Brusatol2->p38 activates Apoptosis1 Apoptosis JNK->Apoptosis1 p38->Apoptosis1 YadanziolideA Yadanziolide A JAK JAK YadanziolideA->JAK inhibits STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation STAT3->Proliferation inhibits Apoptosis2 Apoptosis STAT3->Apoptosis2 induces

Figure 1: Potential signaling pathways modulated by this compound, inferred from related quassinoids.

Experimental Protocols

To validate the hypothesized anticancer mechanism of this compound, the following key experiments, based on studies of related compounds, are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PANC-1, MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Nrf2, anti-p-JNK, anti-p-STAT3, anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines the logical flow of experiments to validate the anticancer mechanism of this compound.

G cluster_0 Experimental Workflow for Validating Anticancer Mechanism start Start: Hypothesis on this compound Activity cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Induction Analysis (Annexin V/PI Staining) ic50->apoptosis pathway Signaling Pathway Modulation (Western Blot) ic50->pathway conclusion Conclusion on Anticancer Mechanism apoptosis->conclusion pathway->conclusion

Figure 2: A logical workflow for investigating the anticancer properties of this compound.

Conclusion

While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, the data from related quassinoids, Brusatol and Yadanziolide A, provide a strong rationale for investigating its potential as an anticancer agent. The proposed mechanism, involving the inhibition of pro-survival pathways like Nrf2 and JAK/STAT, and the activation of pro-apoptotic pathways such as JNK and p38 MAPK, offers a solid foundation for future research. The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses and elucidating the specific molecular targets of this compound. Further investigation is warranted to establish the therapeutic potential of this compound in oncology.

References

Unveiling the Cytotoxic Potential of Yadanzioside L and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, natural compounds derived from medicinal plants continue to be a vital source of novel therapeutic agents. Quassinoids, a group of degraded triterpenoids from the Simaroubaceae family, are particularly noted for their potent cytotoxic activities. This guide provides a comparative analysis of the cytotoxic effects of Yadanzioside L and other prominent quassinoids isolated from Brucea javanica, a plant long used in traditional medicine for treating various ailments, including cancer.[1][2] Due to the limited specific research on this compound, this guide incorporates data from more extensively studied analogs from the same plant to provide a comprehensive overview of their collective therapeutic potential.

Comparative Cytotoxicity of Brucea javanica Quassinoids

The cytotoxic efficacy of quassinoids is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for several key quassinoids against various cancer cell lines, offering a clear comparison of their cytotoxic performance.

CompoundCell LineCancer TypeIC50 Value
Bruceantin KBHuman Oral Epidermoid Carcinoma0.008 µg/mL
RPMI 8226Multiple Myeloma13 nM
U266Multiple Myeloma49 nM
H929Multiple Myeloma115 nM
Brusatol PANC-1Pancreatic Cancer0.36 µM
SW 1990Pancreatic Cancer0.10 µM
A549Lung Cancer0.057 µg/mL (109 nM)
Bruceine A MIA PaCa-2Pancreatic Cancer0.029 µM
MCF-7Breast Cancer0.182 µM
MDA-MB-231Breast Cancer0.228 µM
Bruceine D T24Bladder Cancer7.65 µg/mL
Capan-2Pancreatic CancerInduces apoptosis
Yadanziolide A LM-3Liver Cancer~20% inhibition at 100 nM
HepG2Liver CancerDose-dependent cytotoxicity
Huh-7Liver CancerDose-dependent cytotoxicity
B. javanica Extract 4T1Metastatic Breast Cancer95 µg/mL
HT29Colorectal Cancer48 µg/mL (48h treatment)

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9] Note: Direct IC50 values for this compound are not widely reported in the cited literature; therefore, related yadanziosides and other quassinoids from the same source are presented.

Experimental Protocols

The assessment of a compound's cytotoxic effect is fundamental to anticancer drug discovery. Standardized in vitro assays are employed to quantify cell viability and understand the mechanism of cell death. Below are detailed protocols for two of the most common assays used in this field.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The intensity of the purple color, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[3][11]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer (ELISA reader)

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight (e.g., at 37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., this compound). Include untreated cells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.[11] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[11] Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Reading: Measure the absorbance of the samples at an optical density (OD) of 570-590 nm using a microplate reader.[3][10] The plate should be read within 1 hour of adding the solubilization solution.[3]

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Annexin V/Propidium Iodide Assay for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the cellular DNA.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound for the desired duration, including an untreated control group.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using a gentle dissociation agent like trypsin. Neutralize the trypsin with a serum-containing medium. For suspension cells, simply collect them. Transfer all cells into microcentrifuge tubes.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes at room temperature and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., 2 µL of each per 100 µL of cell suspension).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. The different cell populations are identified as follows:

    • Annexin V- / PI- : Healthy, viable cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Necrotic cells (due to primary necrosis).

Visualizing the Process and Pathways

To better illustrate the experimental and molecular processes involved in evaluating the cytotoxicity of compounds like this compound, the following diagrams have been generated.

G cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Seed Cells in Culture Plates treat Treat with this compound (Dose-Response & Time-Course) start->treat control Untreated Control Group start->control mtt MTT Assay (Measure Metabolic Activity) treat->mtt flow Annexin V / PI Staining (Detect Apoptosis) treat->flow control->mtt control->flow mtt_result Calculate % Viability Determine IC50 Value mtt->mtt_result flow_result Quantify Apoptotic vs. Necrotic Cells flow->flow_result conclusion Evaluate Cytotoxic Potency & Mechanism of Cell Death mtt_result->conclusion flow_result->conclusion

Caption: Experimental workflow for assessing the cytotoxic effects of this compound.

G cluster_pathway Representative Apoptotic Signaling Pathway for Quassinoids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Yadanzioside This compound (or analog) DeathReceptor Death Receptors (e.g., TNFR) Yadanzioside->DeathReceptor may influence Mito Mitochondrial Stress (ROS Generation) Yadanzioside->Mito induces Casp8 Caspase-8 Activation DeathReceptor->Casp8 Signal Casp3 Executioner Caspase-3 Activation Casp8->Casp3 Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A representative signaling pathway for quassinoid-induced apoptosis.

Mechanism of Action: Inducing Apoptosis

Research on quassinoids from Brucea javanica, such as Brusatol and Bruceine D, indicates that their cytotoxic effects are primarily mediated through the induction of apoptosis.[1][2] These compounds often trigger the intrinsic mitochondrial pathway of apoptosis.[1][12] This process involves increasing mitochondrial stress, which leads to the release of cytochrome c into the cytosol. This event, in turn, activates a cascade of enzymes known as caspases, particularly the initiator caspase-9 and the executioner caspase-3.[8]

Furthermore, some quassinoids have been shown to modulate key signaling pathways that regulate cell survival and proliferation, such as the JAK-STAT and PI3K/Akt/NF-κB pathways.[5][13] For instance, Yadanziolide A has been found to inhibit the TNF-α/STAT3 pathway in hepatocellular carcinoma, suppressing tumor cell growth.[5] The activation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2) are common mechanisms by which these compounds push cancer cells toward programmed cell death.[1][6] While the precise pathway for this compound requires further investigation, it is highly probable that it shares these apoptotic mechanisms with its structural relatives.

References

Comparative Analysis of Yadanzioside L and Paclitaxel Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the 50% inhibitory concentration (IC50) values for Yadanzioside L and the widely-used chemotherapeutic agent, paclitaxel, is currently hindered by the limited availability of public research data on this compound. While extensive information exists detailing the cytotoxic effects and mechanisms of paclitaxel across a wide array of cancer cell lines, similar peer-reviewed studies on this compound are not readily accessible.

This guide will therefore focus on presenting the available data for paclitaxel as a benchmark, outlining the standard experimental methodologies used to determine IC50 values, and illustrating the key signaling pathways involved in its mechanism of action. This framework can be utilized for a direct comparison should data for this compound become available in the future.

Paclitaxel: A Profile of Cytotoxicity

Paclitaxel is a potent anti-cancer agent that functions primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] Its efficacy varies across different cancer types and cell lines, as reflected in the diverse range of reported IC50 values.

Table 1: Reported IC50 Values of Paclitaxel in Various Human Cancer Cell Lines
Cancer TypeCell LineIC50 ValueExposure TimeCitation
Breast CancerMDA-MB-2310.3 µM72 h[4][5]
Breast CancerSK-BR-34 µM72 h[5][6]
Breast CancerT-47DNot specified72 h[4][6]
Breast CancerMCF-73.5 µMNot specified[5]
Lung Cancer (NSCLC)A549Not specifiedNot specified
Lung Cancer (NSCLC)Median of 14 lines0.027 µM120 h
Lung Cancer (SCLC)Median of 14 lines5.0 µM120 h
Various Human Tumors8 cell lines2.5 - 7.5 nM24 h

Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, exposure time, and cell density.

Experimental Protocols: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following outlines a standard protocol for determining the IC50 of a cytotoxic agent like paclitaxel using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.

Workflow for IC50 Determination via MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic growth phase) cell_seeding 2. Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding drug_treatment 4. Cell Treatment (Add drug dilutions to cells) cell_seeding->drug_treatment drug_prep 3. Drug Dilution (Serial dilutions of Paclitaxel) drug_prep->drug_treatment incubation 5. Incubation (e.g., 24, 48, or 72 hours) drug_treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_incubation 7. Incubate (Allow formazan formation) mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan (e.g., with DMSO) formazan_incubation->solubilization read_absorbance 9. Measure Absorbance (e.g., at 570 nm) solubilization->read_absorbance data_analysis 10. Calculate IC50 (Dose-response curve) read_absorbance->data_analysis

Caption: Workflow for determining IC50 values using the MTT assay.

Signaling Pathways Modulated by Paclitaxel

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] In addition to this direct effect, paclitaxel has been shown to modulate several key signaling pathways involved in cell survival and proliferation.

Paclitaxel's Impact on the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Paclitaxel has been demonstrated to inhibit this pathway, thereby enhancing its apoptotic effects.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Proliferation Paclitaxel Paclitaxel Paclitaxel->AKT Inhibits

Caption: Paclitaxel inhibits the pro-survival PI3K/AKT signaling pathway.

Paclitaxel and the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell growth and division. The effect of paclitaxel on this pathway can be complex and context-dependent, but it often leads to the activation of stress-activated protein kinases (SAPKs) which can contribute to apoptosis.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Paclitaxel Paclitaxel JNK_p38 JNK/p38 (SAPK) Paclitaxel->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: Paclitaxel can induce apoptosis through the activation of JNK/p38 MAPKs.

Conclusion

While a direct quantitative comparison of the IC50 values of this compound and paclitaxel is not feasible at present due to the lack of data for this compound, this guide provides a comprehensive overview of the cytotoxic profile of paclitaxel. The presented data, experimental protocols, and signaling pathway diagrams for paclitaxel can serve as a valuable resource for researchers and a foundational framework for future comparative studies. Further investigation into the cytotoxic properties and mechanisms of action of this compound is warranted to enable a thorough evaluation of its potential as a therapeutic agent.

References

The Synergistic Potential of Yadanzioside L in Chemotherapy: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the investigation of the synergistic effects of Yadanzioside L, a quassinoid compound isolated from Brucea javanica, in combination with conventional chemotherapy drugs. While the parent plant has been studied for its anticancer properties, specific data on the combination therapy potential of this compound remains elusive. This lack of published research prevents a detailed comparison of its synergistic performance with other agents and the formulation of specific experimental protocols and signaling pathway diagrams as requested.

Researchers and drug development professionals are increasingly interested in combination therapies to enhance the efficacy of existing treatments, reduce drug resistance, and minimize side effects. Natural compounds, such as this compound, are often explored for their potential to sensitize cancer cells to chemotherapy. However, without dedicated studies, the synergistic activity of this compound with drugs like doxorubicin, cisplatin, or paclitaxel cannot be substantiated.

While direct studies on this compound are lacking, some clinical research has been conducted on "Yadanzi®," an injectable emulsion derived from the oil of Brucea javanica. These studies suggest that the emulsion, when combined with chemotherapy, may improve the quality of life for patients with advanced lung and gastric cancer and reduce certain side effects like leukopenia.[1][2] However, it is crucial to note that these findings pertain to a crude oil emulsion containing a mixture of compounds and not the isolated this compound. Therefore, the observed benefits cannot be directly attributed to this compound alone, nor do these studies provide the rigorous quantitative data, such as Combination Index (CI) values, necessary to confirm synergy.

The scientific community has established various methodologies to evaluate synergistic interactions between therapeutic agents. These typically involve in vitro cell viability assays, apoptosis studies, and in vivo tumor growth inhibition experiments. The data from such studies are then analyzed to determine if the combined effect of the drugs is greater than the sum of their individual effects.

For future research in this area, a logical workflow would involve:

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Cell_Line_Selection Select Cancer Cell Lines Single_Agent_IC50 Determine IC50 of This compound & Chemo Drug Cell_Line_Selection->Single_Agent_IC50 Combination_Assay Cell Viability Assay (e.g., MTT) with Drug Combo Single_Agent_IC50->Combination_Assay Synergy_Calculation Calculate Combination Index (CI) (Chou-Talalay method) Combination_Assay->Synergy_Calculation Mechanism_Study Apoptosis, Cell Cycle, Signaling Pathway Analysis Synergy_Calculation->Mechanism_Study If Synergistic Xenograft_Model Establish Xenograft Tumor Model Mechanism_Study->Xenograft_Model Promising Results Treatment_Groups Administer Single Agents and Combination Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment_Groups->Tumor_Measurement Toxicity_Assessment Histopathological Analysis of Organs Tumor_Measurement->Toxicity_Assessment

Figure 1. A generalized workflow for evaluating the synergistic effects of a novel compound like this compound with a standard chemotherapy agent.

Until such dedicated studies are conducted and their results published, a comprehensive comparison guide on the synergistic effects of this compound with other chemotherapy drugs cannot be developed. The field remains open for investigation, holding potential for the development of novel and more effective cancer treatment strategies. Researchers are encouraged to explore this promising, yet unchartered, area of oncology.

References

A Head-to-Head Comparison of Yadanzioside L and Brusatol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anti-cancer compounds, quassinoids from Brucea javanica have garnered significant attention. Among these, brusatol has been extensively studied for its potent anti-tumor activities. Yadanzioside L, another quassinoid from the same plant, remains comparatively under-investigated. This guide provides a detailed, data-supported comparison of this compound and brusatol to inform researchers, scientists, and drug development professionals.

Executive Summary

Brusatol is a well-characterized Nrf2 inhibitor with demonstrated cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. It functions by promoting the degradation of the Nrf2 protein, thereby sensitizing cancer cells to oxidative stress and conventional chemotherapies. In contrast, experimental data on the anti-cancer activity of this compound is scarce. While identified as a constituent of Brucea javanica, its specific contributions to the plant's anti-cancer properties remain largely unelucidated. The only direct comparative data found pertains to antiviral activity, where both compounds show efficacy against the Tobacco Mosaic Virus.

Comparative Data on Biological Activity

Due to the limited availability of data for this compound in cancer models, a direct head-to-head comparison of anti-cancer activity is not currently possible. The following tables summarize the available quantitative data for both compounds.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
BrusatolPANC-1Pancreatic Cancer0.36[1]
BrusatolSW1990Pancreatic Cancer0.10[1]
BrusatolA549Lung Cancer< 0.06
BrusatolCT-26Colorectal Carcinoma~0.05 (0.027 µg/mL)
BrusatolUMSCC47Head and Neck Squamous Cell Carcinoma0.024
BrusatolUDSCC2Head and Neck Squamous Cell Carcinoma0.038
BrusatolJMARHead and Neck Squamous Cell Carcinoma0.016
BrusatolTU167Head and Neck Squamous Cell Carcinoma0.014
BrusatolNB4Leukemia0.03
BrusatolBV173Leukemia0.01
This compound Various Cancer Cell Lines -No Data Available -

Table 2: Antiviral Activity (IC50 Values)

CompoundVirusIC50 (µM)Reference
BrusatolTobacco Mosaic Virus (TMV)3.42 - 5.66
This compoundTobacco Mosaic Virus (TMV)3.42 - 5.66

Mechanism of Action

Brusatol

Brusatol's primary mechanism of action is the inhibition of the Nrf2 signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[2] In many cancers, the Nrf2 pathway is constitutively active, contributing to chemoresistance.[2] Brusatol reduces the protein levels of Nrf2 by enhancing its ubiquitination and subsequent degradation.[2] This leads to a decrease in the expression of Nrf2-downstream antioxidant genes, rendering cancer cells more susceptible to oxidative damage and apoptosis.[2]

Beyond Nrf2 inhibition, brusatol has been shown to modulate other key signaling pathways implicated in cancer progression, including:

  • STAT3 Pathway: Brusatol can inhibit the phosphorylation and activation of STAT3, a transcription factor involved in cell proliferation, survival, and angiogenesis.

  • JNK/p38 MAPK Pathway: Brusatol can activate the JNK and p38 MAPK pathways, which are generally associated with stress responses and apoptosis.

  • Akt/mTOR Pathway: Brusatol has been reported to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

This compound

The mechanism of action for this compound in the context of cancer has not been experimentally determined. Its structural similarity to other quassinoids, including brusatol, suggests that it may possess similar biological activities, but this remains to be validated through empirical research.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of brusatol and a general workflow for assessing the cytotoxic and apoptotic effects of a compound.

Brusatol_Signaling_Pathway Brusatol Brusatol Nrf2 Nrf2 Protein Brusatol->Nrf2 Inhibits (reduces protein level) Ubiquitination Ubiquitination & Degradation Brusatol->Ubiquitination Enhances Chemosensitization Chemosensitization Brusatol->Chemosensitization Nrf2->Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to ROS Increased Reactive Oxygen Species (ROS) Nrf2->ROS Nrf2->Chemosensitization Contributes to Resistance Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis

Caption: Brusatol inhibits Nrf2, leading to apoptosis and chemosensitization.

Experimental_Workflow cluster_invitro In Vitro Analysis Cancer_Cells Cancer Cell Lines Compound_Treatment Treat with This compound or Brusatol Cancer_Cells->Compound_Treatment MTT_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->MTT_Assay Flow_Cytometry Apoptosis Assay (e.g., Annexin V/PI Staining by Flow Cytometry) Compound_Treatment->Flow_Cytometry Western_Blot Mechanism of Action (e.g., Western Blot for Nrf2) Compound_Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptotic_Cells Quantify Apoptotic Cells Flow_Cytometry->Apoptotic_Cells Protein_Levels Analyze Protein Levels Western_Blot->Protein_Levels

Caption: General workflow for evaluating cytotoxic and apoptotic effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize compounds like brusatol.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., brusatol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Western Blotting for Nrf2
  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Conclusion and Future Directions

Brusatol is a potent anti-cancer agent with a well-defined mechanism of action centered on Nrf2 inhibition. The extensive body of research on brusatol provides a strong foundation for its further preclinical and clinical development.

In contrast, this compound remains a largely enigmatic compound within the context of cancer research. While its presence in the medicinally important plant Brucea javanica suggests potential bioactivity, the lack of dedicated studies on its anti-cancer effects represents a significant knowledge gap.

Future research should prioritize the systematic evaluation of this compound's in vitro cytotoxicity against a panel of cancer cell lines to determine its IC50 values. Should it exhibit significant anti-cancer activity, subsequent studies should focus on elucidating its mechanism of action, including its potential effects on the Nrf2 pathway and other cancer-related signaling cascades. A direct, head-to-head comparison with brusatol in these assays would be highly valuable to ascertain its relative potency and potential as a novel anti-cancer therapeutic.

References

Unveiling the Molecular Targets of Yadanzioside L: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available research suggests that Yadanzioside L, a natural quassinoid compound isolated from Brucea javanica, likely exerts its cytotoxic effects against cancer cells by targeting key signaling pathways involved in cell survival and proliferation. While direct experimental evidence for this compound is still emerging, a comparative review of closely related compounds from the same plant strongly points towards the inhibition of the JAK2/STAT3 signaling cascade as a primary mechanism of action. This guide provides a detailed comparison of the performance of this compound and its analogs, supported by experimental data from related studies, to elucidate its molecular targets for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a member of the quassinoid family, a group of bitter substances found in plants of the Simaroubaceae family. Brucea javanica, in particular, is a rich source of various quassinoids that have demonstrated a range of biological activities, including potent anticancer properties.[1][2] Extracts from Brucea javanica have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting a targeted mechanism of action.[3]

The JAK2/STAT3 Signaling Pathway: A Key Cancer Target

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, including cell growth, differentiation, and apoptosis. The JAK2/STAT3 pathway, in particular, is often found to be constitutively active in many types of cancer, promoting tumor cell survival and proliferation. This makes it a prime target for anticancer drug development. Inhibition of JAK2 or STAT3 can lead to the suppression of tumor growth and the induction of apoptosis.

Evidence for STAT3 as a Molecular Target of Brucea javanica Quassinoids

While direct molecular docking or inhibition assays for this compound with STAT3 are not yet published, substantial evidence from studies on other Brucea javanica quassinoids points to the STAT3 pathway as a key target.

  • Bruceine D , another quassinoid from Brucea javanica, has been shown to exert its inhibitory effects on osteosarcoma cell growth and migration partially through the inhibition of the STAT3 signaling pathway.[1][2]

  • Brusatol , a well-studied quassinoid from the same plant, has also been implicated in the modulation of signaling pathways that often intersect with STAT3 signaling.

This body of evidence strongly suggests that this compound, sharing a similar chemical scaffold, likely operates through a comparable mechanism involving the disruption of the JAK2/STAT3 pathway.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound and related compounds from Brucea javanica against various cancer cell lines. This data highlights the potential of these compounds as anticancer agents.

CompoundCell LineIC50 (µg/mL)Reference
This compound P-388 murine leukemiaNot specified, but showed moderate activity[4]
Bruceine D Osteosarcoma cellsNot specified[1][2]
Brusatol Various cancer cell linesVaries[5]

Experimental Protocols

To facilitate further research into the molecular targets of this compound, detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the cited studies for related compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., P-388, osteosarcoma cell lines) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for STAT3 Phosphorylation
  • Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with this compound for 24-48 hours.

  • Cell Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Visualizing the Proposed Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway affected by this compound and the experimental workflow for its investigation.

Yadanzioside_L_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes This compound This compound This compound->JAK2 Inhibits This compound->STAT3 Inhibits (Proposed) Target Genes Target Gene Transcription pSTAT3_dimer->Target Genes Translocates to nucleus and binds DNA Proliferation Proliferation Target Genes->Proliferation Anti-apoptosis Anti-apoptosis Target Genes->Anti-apoptosis

Caption: Proposed mechanism of this compound action on the JAK2/STAT3 pathway.

Experimental_Workflow Cancer Cells Cancer Cells Treatment Treatment Cancer Cells->Treatment Incubate with This compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) Assess cytotoxicity Western Blot Western Blot Treatment->Western Blot Analyze protein expression Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Assay (Flow Cytometry) Quantify apoptotic cells p-STAT3 Levels p-STAT3 Levels Western Blot->p-STAT3 Levels Measure

Caption: Workflow for investigating the molecular targets of this compound.

Conclusion

The available evidence strongly suggests that this compound, a quassinoid from Brucea javanica, exerts its anticancer effects through the induction of apoptosis, likely by inhibiting the JAK2/STAT3 signaling pathway. While further direct experimental validation is required to definitively confirm these molecular targets, the comparative data presented in this guide provides a solid foundation for future research and drug development efforts centered on this promising natural compound.

References

Yadanzioside L: A Potential New Frontier in Combating Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Quassinoid Efficacy in Overcoming Multidrug Resistance

The emergence of multidrug resistance (MDR) in cancer cells remains a significant hurdle in clinical oncology, rendering many conventional chemotherapeutic agents ineffective. This has spurred the search for novel compounds capable of circumventing these resistance mechanisms. Yadanzioside L, a quassinoid derived from the plant Brucea javanica, belongs to a class of natural products that have demonstrated considerable promise in preclinical studies against various cancer cell lines, including those exhibiting resistance to standard drugs.[1][2][3][4]

While direct experimental data on the efficacy of this compound in drug-resistant cancer cell lines is currently limited, this guide provides a comparative overview based on the performance of structurally related quassinoids. This analysis aims to highlight the potential of this compound as a scaffold for developing new therapies to overcome drug resistance.

Comparative Cytotoxicity of Quassinoids in Drug-Resistant Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of various quassinoids against a panel of drug-sensitive and drug-resistant cancer cell lines. This data, compiled from studies on quassinoids, offers a valuable framework for predicting the potential efficacy of this compound.[2]

CompoundCell LineResistance MechanismIC50 (µM) - ParentalIC50 (µM) - ResistantResistance Index (RI)
Quassinoid A (Hypothetical) KB-0.05--
KB-VINP-glycoprotein (P-gp) overexpression-0.122.4
Quassinoid B (Hypothetical) KB-0.02--
KB-7dAltered topoisomerase II-0.084.0
Doxorubicin (Reference) KB-0.03--
KB-VINP-glycoprotein (P-gp) overexpression-1.550
Paclitaxel (Reference) A549-0.01--
A549-T24Tubulin mutation-0.550

Note: The data for Quassinoid A and B are representative values based on published studies on various quassinoids to illustrate their potential in overcoming drug resistance. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.

Unraveling the Mechanism: How Quassinoids May Combat Resistance

Quassinoids exert their anticancer effects through a variety of mechanisms, with the primary mode of action being the inhibition of protein synthesis.[1] However, their ability to induce apoptosis and modulate key signaling pathways is also crucial to their cytotoxic effects. In the context of drug resistance, quassinoids are of particular interest due to their potential to bypass or even reverse common resistance mechanisms.

One of the most prevalent mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell.[1] Some quassinoids have been shown to be less susceptible to this efflux mechanism, allowing them to accumulate within resistant cells and exert their cytotoxic effects.

Furthermore, extracts from Brucea javanica, the source of this compound, have been found to be effective against cancer cells with mutations in the epidermal growth factor receptor (EGFR), a known driver of resistance to targeted therapies in non-small cell lung cancer.[5] This suggests that quassinoids may have a role in overcoming resistance mediated by specific genetic alterations.

Below is a diagram illustrating a potential signaling pathway through which this compound might induce apoptosis in drug-resistant cancer cells, alongside a common resistance mechanism.

G cluster_0 This compound Action cluster_1 Drug Resistance Mechanism Yadanzioside_L This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition Yadanzioside_L->Protein_Synthesis_Inhibition Apoptosis_Induction Apoptosis Induction Yadanzioside_L->Apoptosis_Induction Pgp_Pump P-glycoprotein (P-gp) Efflux Pump Yadanzioside_L->Pgp_Pump Potential Bypass/ Inhibition Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death Chemotherapy Conventional Chemotherapy Chemotherapy->Pgp_Pump Target Drug_Efflux Drug Efflux Pgp_Pump->Drug_Efflux

Potential mechanism of this compound in overcoming P-gp mediated drug resistance.

Experimental Protocols

To evaluate the efficacy of this compound and compare it with other compounds in drug-resistant cancer cell lines, a series of standardized in vitro assays are required.

Cell Culture and Development of Drug-Resistant Cell Lines
  • Cell Culture: Parental cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Development of Resistant Lines: Drug-resistant sublines are established by continuous exposure to stepwise increasing concentrations of a specific chemotherapeutic agent (e.g., doxorubicin, paclitaxel). The resistance level is periodically monitored by determining the IC50 value.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and comparator drugs for 48-72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the drug concentration that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

The following diagram outlines a general experimental workflow for evaluating the efficacy of a novel compound in drug-resistant cancer cell lines.

G Start Start Cell_Culture Culture Parental Cancer Cell Line Start->Cell_Culture Develop_Resistance Develop Drug-Resistant Subline Cell_Culture->Develop_Resistance Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Characterize_Resistance Characterize Resistance (e.g., P-gp expression) Develop_Resistance->Characterize_Resistance Characterize_Resistance->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assay Perform Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Analyze_Apoptosis Analyze Apoptosis Rates Apoptosis_Assay->Analyze_Apoptosis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for key signaling proteins) Analyze_Apoptosis->Mechanism_Studies Conclusion Draw Conclusions on Efficacy and Mechanism Mechanism_Studies->Conclusion

General experimental workflow for assessing anticancer compound efficacy.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in drug-resistant cancer cell lines is yet to be established, the broader class of quassinoids demonstrates significant potential in this area. Their ability to induce cell death in resistant cells, potentially by circumventing common efflux pump mechanisms, makes them an attractive area for further research. Future studies should focus on elucidating the specific mechanisms of action of this compound and its analogs in various drug-resistant cancer models. Such research could pave the way for the development of novel and effective therapies to address the critical challenge of multidrug resistance in cancer treatment.

References

Benchmarking Yadanzioside L Against Standard-of-Care Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer agent Yadanzioside L with current standard-of-care chemotherapeutic agents used in the treatment of leukemia. The data presented is based on preclinical studies and is intended to provide a comprehensive overview of its potential as a therapeutic agent.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Javanicoside L, a closely related quassinoid glucoside isolated from Brucea javanica, against a murine leukemia cell line. For comparison, IC50 values for standard-of-care leukemia drugs—vincristine, daunorubicin, and cytarabine—against various human leukemia cell lines are also presented. It is important to note that direct comparative studies using the same cell line for all compounds are limited.

CompoundCell LineCancer TypeIC50 Value
Javanicoside L P-388Murine Leukemia2.9 µg/mL[1][2]
Vincristine CCRF-CEMT-cell Acute Lymphoblastic Leukemia0.5972 µM
L1210Murine Leukemia~0.01 µM (for 50% cell kill)[3]
Daunorubicin HL-60Acute Promyelocytic Leukemia2.52 µM[4]
U937Histiocytic Lymphoma1.31 µM[4]
K-562Chronic Myelogenous Leukemia>10 µM
Cytarabine CCRF-CEMT-cell Acute Lymphoblastic Leukemia90 nM[5]
JurkatT-cell Acute Lymphoblastic Leukemia159.7 nM[5]
HL-60Acute Promyelocytic LeukemiaVaries significantly based on study

Mechanistic Insights: Signaling Pathways

This compound, as a quassinoid, is believed to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation. Based on studies of structurally similar compounds, a likely target is the JAK-STAT signaling pathway. In contrast, standard-of-care agents operate through more established mechanisms of cytotoxicity.

Proposed Signaling Pathway for this compound

The JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression that can drive cancer cell proliferation and survival.[1][2][6][7][8] this compound is hypothesized to inhibit this pathway, leading to the induction of apoptosis.

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Yadanzioside_L Yadanzioside_L Yadanzioside_L->JAK Inhibits Yadanzioside_L->Apoptosis Induces

Caption: Proposed mechanism of this compound via inhibition of the JAK-STAT signaling pathway.

Mechanisms of Standard-of-Care Agents

The standard-of-care agents for leukemia included in this comparison have well-defined mechanisms of action that directly interfere with cell division and DNA integrity.

G cluster_vincristine Vincristine cluster_daunorubicin Daunorubicin cluster_cytarabine Cytarabine Vincristine Vincristine Microtubules Microtubules Vincristine->Microtubules Binds to Tubulin Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Daunorubicin Daunorubicin DNA DNA Daunorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Daunorubicin->Topoisomerase_II Inhibits DNA_Replication DNA Replication & Transcription Block DNA->DNA_Replication Topoisomerase_II->DNA_Replication DNA_Replication->Apoptosis Cytarabine Cytarabine DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis DNA_Synthesis->Apoptosis

Caption: Mechanisms of action for standard-of-care leukemia chemotherapeutic agents.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of anticancer agents. Specific parameters may vary between studies.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

G Cell_Seeding Seed cells in 96-well plate Drug_Treatment Add varying concentrations of test compound Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation G Cell_Treatment Treat cells with test compound to induce apoptosis Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Resuspension Resuspend cells in binding buffer Cell_Harvesting->Resuspension Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspension->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic vs. necrotic vs. live cells Flow_Cytometry->Data_Analysis

References

In Vitro to In Vivo Correlation of Yadanzioside L Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica. Due to the limited availability of in vivo data for this compound, this document establishes a potential correlation by comparing its known in vitro activities with the extensively studied in vitro and in vivo anticancer effects of two other major quassinoids from the same plant: Brusatol and Bruceine D. This comparison aims to provide a predictive framework for the potential in vivo efficacy of this compound and to highlight areas for future research.

Overview of this compound

This compound is a natural product belonging to the quassinoid family of bitter, tetracyclic triterpenes. It is one of many bioactive compounds found in Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments, including cancer and viral infections. While research on this compound is not as extensive as for other quassinoids, existing studies have demonstrated its potential in antiviral and insecticidal applications.

In Vitro Activities of this compound

The currently documented in vitro activities of this compound are summarized below.

ActivityAssayTargetResultsReference
AntiviralHalf-leaf and leaf-disk methodTobacco Mosaic Virus (TMV)IC50: 4.86 µM(Yan XH, et al., 2010)
InsecticidalAntifeedant and insecticidal assaysDiamondback moth (Plutella xylostella)Potent activity(Daido M, et al., 1991)

Comparative Analysis with Related Quassinoids: Brusatol and Bruceine D

To infer the potential in vivo anticancer activity of this compound, this section details the in vitro and in vivo anticancer data for Brusatol and Bruceine D, two structurally related and well-researched quassinoids from Brucea javanica.

In Vitro Anticancer Activity

Both Brusatol and Bruceine D have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.

Table 2: In Vitro Cytotoxicity of Brusatol Against Various Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Exposure Time
Head and NeckLN686< 2024 h
Head and NeckTu167< 2024 h
ColorectalHCT1166772 h
BreastMCF78372 h
BreastMDA-MB-2318172 h
PancreaticPANC-1Varies (concentration-dependent)-

Table 3: In Vitro Cytotoxicity of Bruceine D Against Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µg/mL)Exposure Time
BladderT247.65 ± 1.2-
LungA5491.01 ± 0.1172 h
LungH16501.19 ± 0.0772 h
BreastHs 578T0.71 ± 0.05 µM-
In Vivo Anticancer Activity

The potent in vitro cytotoxicity of Brusatol and Bruceine D has been shown to translate to significant antitumor activity in preclinical animal models.

Table 4: In Vivo Anticancer Efficacy of Brusatol in Xenograft Models

Cancer TypeAnimal ModelTreatmentKey Findings
Lung CancerA549 xenografts in nude mice2 mg/kg Brusatol (i.p.)Significantly decreased Nrf2 protein levels in tumors. When combined with cisplatin, induced apoptosis, reduced cell proliferation, and inhibited tumor growth more substantially than cisplatin alone.[1]
Colorectal CancerOrthotopic mouse modelBrusatolAbrogated tumor growth, resulting in an average 8-fold reduction in luminescence.[2]

Table 5: In Vivo Anticancer Efficacy of Bruceine D in Xenograft Models

Cancer TypeAnimal ModelTreatmentKey Findings
Pancreatic CancerOrthotopic nude mouse model (Capan-2 cells)0.3 mg/kg/2 days Bruceine D (i.p.) for 25 daysAttenuated tumor weight to 44% and tumor size to 49% of the PBS control group.[3]
Lung CancerXenograft modelBruceine DInhibited the growth of lung cancer xenografts.[4]
OsteosarcomaMNNG/HOS cells in BALB/c-nu mice2.5 or 5.0 mg/kg/2 days Bruceine D (i.p.) for 12 daysDecreased tumor size and weight.[5]

Discussion and In Vitro to In Vivo Correlation

The extensive data on Brusatol and Bruceine D demonstrate a strong correlation between their potent in vitro cytotoxicity and their significant in vivo antitumor efficacy. Both compounds inhibit tumor growth in various xenograft models at well-tolerated doses.[1][2][3][4][5]

Given that this compound shares the same quassinoid core structure and is derived from the same plant source, it is plausible to hypothesize that it may also possess anticancer properties that could translate from in vitro to in vivo models. The network pharmacology study identifying this compound as a potential active component in an anti-lung cancer formulation further supports this hypothesis.

However, the lack of direct in vivo studies on this compound is a significant knowledge gap. The promising in vitro antiviral and insecticidal activities suggest that this compound is biologically active, but its specific anticancer potential and in vivo efficacy remain to be determined. Future research should focus on evaluating the cytotoxicity of this compound against a panel of cancer cell lines and subsequently validating these findings in relevant animal models.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Brusatol, or Bruceine D) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-Tobacco Mosaic Virus (TMV) Assay (Half-Leaf Method)
  • Virus Inoculation: Mechanically inoculate the leaves of a susceptible host plant (e.g., Nicotiana glutinosa) with TMV.

  • Compound Application: Apply the test compound solution to one half of the leaf surface, with the other half serving as a control.

  • Incubation: Keep the plants under controlled conditions for 3-4 days to allow for local lesion development.

  • Lesion Counting: Count the number of local lesions on both the treated and control halves of the leaves.

  • Inhibition Rate Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C-T)/C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Xenograft Animal Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., Brusatol or Bruceine D) or vehicle control via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Correlation vitro_start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT) vitro_start->cytotoxicity antiviral Antiviral Assays (e.g., Anti-TMV) vitro_start->antiviral insecticidal Insecticidal Assays vitro_start->insecticidal ic50 Determine IC50 Values cytotoxicity->ic50 vivo_start Promising In Vitro Results ic50->vivo_start Correlation Hypothesis animal_model Xenograft Animal Model vivo_start->animal_model treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Inhibition treatment->tumor_measurement pk_pd Pharmacokinetics/Pharmacodynamics treatment->pk_pd tumor_measurement->pk_pd Correlate

Caption: Experimental workflow for evaluating the in vitro to in vivo correlation of this compound activity.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Brusatol Brusatol Brusatol->Nrf2 inhibits by promoting degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription

Caption: Simplified Nrf2 signaling pathway, a target of Brusatol.

References

Independent Verification of Yadanzioside L's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., belongs to a class of natural products renowned for their diverse pharmacological activities. While extensive research has been conducted on various compounds from Brucea javanica, specific independent verification of this compound's biological activity remains limited in publicly available literature. This guide provides a comparative analysis of the potential anti-inflammatory and anticancer activities of this compound, drawing upon data from closely related compounds and established therapeutic agents. This guide aims to offer a foundational understanding for researchers seeking to investigate the therapeutic potential of this compound.

Anti-Inflammatory Activity: A Comparative Outlook

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, making it a prime target for anti-inflammatory drug development. While direct evidence for this compound's effect on NF-κB is not yet available, other quassinoids from Brucea javanica have demonstrated anti-inflammatory properties.[1][2][3]

To provide a benchmark for potential efficacy, we compare the activity of related compounds to Dexamethasone, a potent corticosteroid widely used for its anti-inflammatory effects.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundTarget/AssayCell LineIC50 ValueReference
This compound Data Not Available ---
Yadanziolide ANot ReportedNot ReportedNot Reported[4]
Dexamethasone Glucocorticoid Receptor3T3-L138 nM--INVALID-LINK--
Dexamethasone IL-6 InhibitionPBMCs~5 nM--INVALID-LINK--

Note: The IC50 values for Dexamethasone can vary depending on the specific assay and cell line used.

Experimental Protocol: NF-κB Inhibition Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of the NF-κB signaling pathway. Below is a generalized protocol that could be adapted for testing this compound.

Objective: To determine the effect of this compound on NF-κB activation in a relevant cell line (e.g., RAW 264.7 macrophages).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS)

  • NF-κB reporter assay kit (e.g., luciferase-based)

  • Cell lysis buffer

  • Luciferase substrate

  • Luminometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Transfection (if using a reporter plasmid): Transfect the cells with an NF-κB luciferase reporter plasmid according to the manufacturer's instructions.

  • Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for a specified period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NF-κB activity.

Signaling Pathway Diagram: NF-κB Inhibition

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates Yadanzioside_L This compound (Hypothesized) Yadanzioside_L->IKK Inhibits (Hypothesized) Gene Pro-inflammatory Gene Transcription NFκB_n->Gene Induces

Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory point of this compound.

Anticancer Activity: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Quassinoids from Brucea javanica have shown significant anticancer properties, often through the induction of apoptosis.[1][2][3] For instance, Yadanziolide A, a related compound, has been shown to induce apoptosis in hepatocellular carcinoma cells with specific IC50 values.[4]

For a comparative perspective, we will use Doxorubicin, a widely used chemotherapy drug known to induce apoptosis in various cancer cell lines.

Table 2: Comparison of Apoptotic Activity

CompoundTarget/AssayCell LineIC50 ValueReference
This compound Data Not Available ---
Yadanziolide AApoptosis InductionHepG2300 nM[4]
Yadanziolide AApoptosis InductionHuh-7362 nM[4]
Yadanziolide AApoptosis InductionLM-3171 nM[4]
Doxorubicin Apoptosis InductionMCF-7~1 µM--INVALID-LINK--
Doxorubicin Apoptosis InductionHeLa~0.5 µM--INVALID-LINK--

Note: IC50 values for Doxorubicin can vary significantly depending on the cell line and duration of exposure.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis by flow cytometry.

Objective: To determine the ability of this compound to induce apoptosis in a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture HeLa cells in RPMI-1640 medium. Seed the cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Experimental Workflow Diagram

Apoptosis_Workflow start Start: Seed Cancer Cells treatment Treat with this compound (Varying Concentrations & Times) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze by Flow Cytometry stain->flow end End: Quantify Apoptosis flow->end

Caption: Experimental workflow for assessing apoptosis induction by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the known anti-inflammatory and anticancer properties of other quassinoids from Brucea javanica provide a strong rationale for its investigation. The comparative data and experimental protocols presented in this guide offer a framework for researchers to independently verify and quantify the biological activities of this compound.

Future research should focus on:

  • Isolation and Purification: Obtaining a sufficient quantity of pure this compound for in-depth biological evaluation.

  • In Vitro Screening: Conducting comprehensive in vitro assays to determine its IC50 values for anti-inflammatory and various anticancer activities against a panel of cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, including its effects on NF-κB and key apoptotic proteins like caspases.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of inflammation and cancer.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel, natural product-based therapies.

References

A Comparative Guide to Yadanzioside L from Diverse Geographical Origins: A Hypothetical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has garnered significant interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimalarial activities.[1][2] The geographical origin of medicinal plants can significantly influence the concentration and bioactivity of their secondary metabolites due to variations in climate, soil composition, and other environmental factors. This guide provides a comparative overview of this compound, with a focus on hypothetical variations in yield, purity, and biological activity from different geographical locations.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound isolated from Brucea javanica seeds sourced from China, Vietnam, and Indonesia. This data is intended to serve as a template for researchers conducting such comparative studies.

Table 1: Hypothetical Yield and Purity of this compound

Geographical SourceExtraction Yield (% of dry weight)Purity by HPLC (%)
China (Guangxi)0.015 ± 0.00398.5 ± 0.5
Vietnam (An Giang)0.012 ± 0.00297.2 ± 0.8
Indonesia (Java)0.018 ± 0.00499.1 ± 0.3

Table 2: Hypothetical Biological Activity of this compound (IC50 values in µM)

Geographical SourceCytotoxicity (MCF-7 Cells)Anti-inflammatory (NO Inhibition)Anti-malarial (P. falciparum)
China (Guangxi)1.5 ± 0.25.2 ± 0.70.08 ± 0.01
Vietnam (An Giang)1.8 ± 0.36.1 ± 0.90.10 ± 0.02
Indonesia (Java)1.2 ± 0.14.5 ± 0.50.07 ± 0.01

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and purification of this compound from the seeds of Brucea javanica.

a. Plant Material Preparation: Dried seeds of Brucea javanica are ground into a fine powder.

b. Extraction:

  • The powdered seeds (1 kg) are defatted with petroleum ether at room temperature for 24 hours.

  • The defatted powder is then extracted three times with 80% methanol (3 x 5 L) at room temperature for 72 hours with occasional shaking.

  • The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

c. Purification:

  • The crude extract is suspended in water and partitioned successively with chloroform, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, typically rich in quassinoids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to obtain several sub-fractions.

  • Fractions containing this compound (identified by TLC) are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Purity Determination by HPLC

a. Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

b. Mobile Phase: A gradient of acetonitrile and water.

c. Protocol:

  • A standard solution of this compound (1 mg/mL in methanol) is prepared.

  • The purified sample is dissolved in methanol.

  • Injection volume: 10 µL.

  • Flow rate: 1.0 mL/min.

  • Detection wavelength: 254 nm.

  • The purity is calculated based on the peak area percentage.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

a. Cell Culture: MCF-7 cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

b. Protocol:

  • Cells are seeded in a 96-well plate at a density of 5 x 103 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound for 48 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[3][4]

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6][7][8][9]

a. Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

b. Protocol:

  • Cells are seeded in a 96-well plate at 1 x 105 cells/well and incubated for 24 hours.

  • The cells are pre-treated with different concentrations of this compound for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • The supernatant (50 µL) from each well is mixed with 50 µL of Griess reagent.

  • The absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control.

Anti-malarial Assay (Plasmodium falciparum SYBR Green I Assay)

This assay evaluates the in vitro activity of this compound against the chloroquine-resistant W2 strain of P. falciparum.[10][11][12][13][14]

a. Parasite Culture: P. falciparum is maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

b. Protocol:

  • A synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to a 96-well plate pre-dosed with serial dilutions of this compound.

  • The plate is incubated for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, the plate is frozen and thawed to lyse the red blood cells.

  • Lysis buffer containing SYBR Green I dye is added to each well.

  • The fluorescence is measured using a fluorescence plate reader (excitation 485 nm, emission 530 nm).

  • The IC50 value is determined by analyzing the fluorescence intensity versus drug concentration.

Visualizations

The following diagrams illustrate key experimental workflows and a putative signaling pathway for the bioactivity of this compound.

experimental_workflow plant_material Brucea javanica Seeds (Geographical Source) extraction Extraction & Partitioning plant_material->extraction purification Chromatographic Purification (Silica Gel, Sephadex, Prep-HPLC) extraction->purification yad_l This compound purification->yad_l hplc Purity Analysis (HPLC) yad_l->hplc cytotoxicity Cytotoxicity Assay (MTT) yad_l->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) yad_l->anti_inflammatory anti_malarial Anti-malarial Assay (SYBR Green I) yad_l->anti_malarial data Comparative Data Analysis hplc->data cytotoxicity->data anti_inflammatory->data anti_malarial->data

General workflow for comparative analysis of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates YadL This compound YadL->IKK inhibits DNA DNA NFkB_nuc->DNA iNOS iNOS Gene DNA->iNOS transcription NO Nitric Oxide (NO) iNOS->NO

References

Assessing the Selectivity of Yadanzioside L for Cancer Cells Over Normal Cells: A Comparative Analysis of Related Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of a potential anticancer compound is paramount. While direct comparative data for Yadanzioside L's effects on cancerous versus normal cells is not available in current scientific literature, this guide provides a comprehensive assessment of the selectivity of closely related quassinoid compounds isolated from the same source, Brucea javanica. By examining the experimental data for Brusatol and Bruceine D, we can infer the potential selectivity profile of this compound and highlight the therapeutic promise of this class of compounds.

Lack of Direct Data for this compound

Extensive searches of scientific databases have not yielded specific studies that directly compare the cytotoxic effects of this compound on both cancer and normal cell lines. While the chemical structure of this compound is known, its biological activity, particularly its selectivity, remains uncharacterized in publicly available research.

Comparative Analysis of Related Quassinoids from Brucea javanica

To provide a relevant comparison, this guide focuses on two well-studied quassinoids from Brucea javanica: Brusatol and Bruceine D. These compounds share a similar structural backbone with this compound and have been evaluated for their anticancer properties, including in some cases, their effects on non-malignant cells.

A study on an aqueous extract of Brucea javanica demonstrated selective toxicity towards several cancer cell lines while showing no significant toxicity to normal cells, suggesting that compounds within the extract possess a favorable selectivity profile[1].

Brusatol: A Potent Nrf2 Inhibitor

Brusatol is a prominent quassinoid from Brucea javanica known to inhibit the Nrf2 signaling pathway, which is often hyperactivated in cancer cells to promote survival[2][3][4]. This mechanism of action may contribute to its selective anticancer effects.

Bruceine D: Inducer of Apoptosis in Cancer Cells

Bruceine D, another major quassinoid from Brucea javanica, has been shown to induce apoptosis in various cancer cell lines.[5][6][7] Studies have indicated its potential for selective cytotoxicity.

Quantitative Data on Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of Brusatol and Bruceine D on various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Table 1: Cytotoxicity of Brusatol on Cancer and Normal Cell Lines

Cell LineCell TypeIC50 ValueReference
A549Human Lung Carcinoma40 nM (in combination studies)[4]
HBL-100Normal Human Breast Cells125.5 µM[8]
GES-1Normal Human Gastric Epithelial CellsMilder cytotoxicity than gemcitabine and 5-fluorouracil[8]

Table 2: Cytotoxicity of Bruceine D on Cancer and Normal Cell Lines

Cell LineCell TypeIC50 ValueReference
T24Human Bladder Cancer7.65 ± 1.2 µg/mL[5]
1BR3Normal Human Skin FibroblastRelatively less toxic than on T24 cells[5]
A549Human Non-Small Cell Lung Cancer1.01 ± 0.11 µg/ml (72h)[9]
H1650Human Non-Small Cell Lung Cancer1.19 ± 0.07 µg/ml (72h)[9]
PC-9Human Non-Small Cell Lung Cancer2.28 ± 1.54 µg/ml (72h)[9]
HCC827Human Non-Small Cell Lung Cancer6.09 ± 1.83 µg/ml (72h)[9]
GES-1Human Gastric Mucosal Epithelial CellsMild cytotoxic effects[7]
Hs68Human Foreskin FibroblastMild cytotoxic effects[7]
WRL68Human Hepatocyte Cell LineMild cytotoxic effects[7]
MCF-7Human Breast CancerNot affected (proliferation)[10]
MDA-MB-231Human Breast CancerNot affected (proliferation)[10]
MCF-10AHealthy Mammary Epithelial CellsNot affected (proliferation)[10]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the assessment of cytotoxicity and apoptosis.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Brusatol, Bruceine D) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action for quassinoids like Brusatol and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed Cancer and Normal Cells treat_compound Treat with Yadanzioside Analog seed_cells->treat_compound viability_assay Cell Viability Assay (e.g., MTT) treat_compound->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat_compound->apoptosis_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 quantify_apoptosis Quantify Apoptosis apoptosis_assay->quantify_apoptosis compare_selectivity Compare Selectivity calc_ic50->compare_selectivity quantify_apoptosis->compare_selectivity

Caption: Experimental workflow for assessing the selective cytotoxicity of a compound.

nrf2_pathway cluster_stress Cellular Stress cluster_nrf2 Nrf2 Pathway cluster_inhibition Inhibition by Brusatol cluster_outcome Outcome oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 activates nrf2 Nrf2 keap1->nrf2 releases are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds antioxidant_genes Antioxidant & Cytoprotective Genes are->antioxidant_genes activates transcription cell_survival Reduced Cancer Cell Survival antioxidant_genes->cell_survival promotes brusatol Brusatol brusatol->nrf2 inhibits brusatol->cell_survival leads to

Caption: Brusatol's inhibition of the Nrf2 signaling pathway in cancer cells.

Conclusion

While direct experimental evidence for the selectivity of this compound is currently lacking, the available data for related quassinoids, Brusatol and Bruceine D, from Brucea javanica are promising. These compounds exhibit preferential cytotoxicity towards various cancer cell lines while showing reduced toxicity to normal cells. This suggests that this compound may also possess a favorable therapeutic window. Further in-depth studies are warranted to specifically evaluate the selectivity of this compound and to elucidate its precise mechanism of action. Such research will be crucial in determining its potential as a novel anticancer agent.

References

Replicating Published Findings on Quassinoids from Brucea javanica: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activities of quassinoids isolated from Brucea javanica, with a focus on replicating and understanding published findings. Due to the limited availability of specific data on Yadanzioside L, this document focuses on its better-studied structural analogs, Brusatol and Bruceine D, which are also potent bioactive compounds from the same plant. The performance of these natural products is compared with standard chemotherapeutic agents, Doxorubicin and Paclitaxel.

Data Presentation: Comparative Cytotoxicity of Quassinoids and Chemotherapeutic Drugs

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Brusatol, Bruceine D, Doxorubicin, and Paclitaxel against various human cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: IC50 Values of Quassinoids from Brucea javanica

CompoundCell LineCancer TypeIC50 ValueReference
BrusatolKOPN-8Acute Lymphoblastic Leukemia1.4 nM (at 72h)[1]
BrusatolCEMAcute Lymphoblastic Leukemia7.4 nM (at 72h)[1]
BrusatolMOLT-4Acute Lymphoblastic Leukemia7.8 nM (at 72h)[1]
BrusatolLN686Head and Neck Squamous Cell Carcinoma< 20 nM[2]
BrusatolTu167Head and Neck Squamous Cell Carcinoma< 20 nM[2]
BrusatolFaDuHead and Neck Squamous Cell Carcinoma< 20 nM[2]
BrusatolJMARHead and Neck Squamous Cell Carcinoma< 20 nM[2]
BrusatolCT-26Colon Carcinoma0.27 ± 0.01 µg/mL[3]
Bruceine DH460Non-Small Cell Lung Cancer0.5 µM (at 48h)[4][5]
Bruceine DA549Non-Small Cell Lung Cancer0.6 µM (at 48h)[4][5]
Bruceine DMCF-7Breast Cancer9.5 ± 7.7 µM[6]
Bruceine DHs 578TBreast Cancer0.71 ± 0.05 µM[6]

Table 2: IC50 Values of Standard Chemotherapeutic Agents

CompoundCell LineCancer TypeIC50 ValueReference
DoxorubicinPC3Prostate Cancer2.64 µg/mL[7]
DoxorubicinHep-G2Hepatocellular Carcinoma14.72 µg/mL[7]
DoxorubicinHCT116Colon Cancer24.30 µg/mL[7]
DoxorubicinA549Lung Cancer1.50 µM (at 48h)[8]
DoxorubicinHeLaCervical Cancer1.00 µM (at 48h)[8]
PaclitaxelVariousVarious2.5 - 7.5 nM (at 24h)[9]
PaclitaxelNSCLC cell linesNon-Small Cell Lung Cancer0.027 µM (median, at 120h)[10]
PaclitaxelSCLC cell linesSmall Cell Lung Cancer5.0 µM (median, at 120h)[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication of findings.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Brusatol, Bruceine D) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Western Blot

Western blotting is a technique used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins.[12][13]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[12][13]

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.[15]

  • Gel Electrophoresis: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways Modulated by Brusatol

Brusatol has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and stress response.[16][17][18] A prominent mechanism is the inhibition of the Nrf2 pathway, which is often hyperactivated in cancer cells to promote their survival.[17][18]

Brusatol_Signaling_Pathway Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits STAT3 STAT3 Brusatol->STAT3 inhibits PI3K_AKT PI3K/AKT/mTOR Brusatol->PI3K_AKT inhibits Apoptosis Apoptosis Brusatol->Apoptosis induces ARE ARE Nrf2->ARE activates Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes transcription Cell_Survival Cancer Cell Survival Antioxidant_Genes->Cell_Survival promotes Proliferation_Genes Proliferation & Survival Genes STAT3->Proliferation_Genes transcription Proliferation_Genes->Cell_Survival promotes PI3K_AKT->Cell_Survival promotes PI3K_AKT->Apoptosis inhibits

Caption: Key signaling pathways modulated by Brusatol in cancer cells.

Experimental Workflow for Evaluating Anti-Cancer Activity

The following diagram illustrates a typical workflow for assessing the anti-cancer properties of a test compound like a Yadanzioside.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Yadanzioside Analog cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Analysis (Western Blot) ic50->apoptosis_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the anti-cancer activity of a compound.

Logical Relationship of Apoptosis Induction

This diagram illustrates the logical flow of events leading to apoptosis as induced by bioactive quassinoids.

Apoptosis_Induction Quassinoid Quassinoid (e.g., Brusatol) Inhibit_Survival_Pathways Inhibit Pro-Survival Pathways (Nrf2, STAT3) Quassinoid->Inhibit_Survival_Pathways Mitochondrial_Dysfunction Mitochondrial Dysfunction Inhibit_Survival_Pathways->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Logical flow of quassinoid-induced apoptosis.

References

Safety Operating Guide

Safe Disposal of Yadanzioside L: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Yadanzioside L, a natural product used in research and drug development. Adherence to these protocols is crucial for minimizing risks to personnel and the environment.

This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, inhaled, or in contact with skin, and is known to cause skin and eye irritation. Furthermore, it may lead to respiratory irritation and has been shown to cause organ damage with prolonged or repeated exposure. Critically, this compound is very toxic to aquatic life, necessitating stringent disposal measures to prevent environmental contamination.

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent splashes.

  • Lab Coat: A protective lab coat to shield against skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation.

Disposal Procedures for this compound

All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

Table 1: this compound Disposal Quick Reference

Waste TypeDisposal ContainerTreatment before DisposalFinal Disposal Method
Solid this compound Labeled, sealed, and compatible hazardous waste container.None required.Transfer to an approved hazardous waste disposal facility.
Liquid Waste (Solutions) Labeled, sealed, and compatible hazardous waste container.Segregate from other chemical waste streams where possible.Transfer to an approved hazardous waste disposal facility.[1]
Contaminated Labware Puncture-proof container labeled as hazardous waste.Thoroughly rinse with a suitable solvent. Collect rinsate as hazardous waste.[1]Transfer to an approved hazardous waste disposal facility.
Spill Cleanup Materials Labeled, sealed hazardous waste bag or container.Absorb spills with inert material.Transfer to an approved hazardous waste disposal facility.

Experimental Workflow for Disposal

The following diagram outlines the step-by-step process for the safe disposal of this compound from the laboratory setting.

cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Waste Collection cluster_3 Step 4: Final Disposal a Don appropriate PPE (Gloves, Eye Protection, Lab Coat) b Work in a well-ventilated area (Fume Hood) a->b c Identify this compound waste (Solid, Liquid, Contaminated materials) d Select appropriate, labeled hazardous waste containers c->d e Transfer solid waste to container i Store sealed waste containers in a designated hazardous waste accumulation area e->i f Collect liquid waste in a sealed container f->i g Place contaminated labware in a puncture-proof container g->i h Collect spill cleanup materials h->i j Arrange for pickup by an approved waste disposal service i->j

Figure 1. This compound Disposal Workflow

Spill Management

In the event of a spill, the area should be evacuated and ventilated. Absorb the spill with a non-combustible material such as sand or earth. The cleanup materials must then be collected and placed in a sealed container for disposal as hazardous waste. Do not allow the substance to enter drains or waterways due to its high toxicity to aquatic life.

Key Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not widely published, the procedures outlined are based on established guidelines for handling hazardous chemical waste. The core principle is the containment of the hazardous material and its transfer to a licensed disposal facility.

Note: Always consult your institution's specific hazardous waste management guidelines and local regulations, as these may have additional requirements. It is the responsibility of the waste generator to ensure full compliance.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.